molecular formula C7H11BrO3 B1316456 Ethyl 4-bromo-3-oxopentanoate CAS No. 36187-69-6

Ethyl 4-bromo-3-oxopentanoate

Cat. No.: B1316456
CAS No.: 36187-69-6
M. Wt: 223.06 g/mol
InChI Key: GRRGNEZVXPTAEH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-oxopentanoate ( 36187-69-6) is an organic compound with the molecular formula C₇H₁₁BrO₃ and a molecular weight of 223.06 g/mol . This compound serves as a highly reactive and versatile building block in organic synthesis, primarily due to the presence of a bromine atom at the 4-position and a ketone group at the 3-position of the pentanoate ester backbone . Its primary synthetic application is as a key intermediate in the development of pharmaceuticals and agrochemicals . The bromine atom acts as an effective leaving group, facilitating various nucleophilic substitution reactions with reagents such as thiourea to form thiazole rings or with hydrazine to yield acetohydrazide precursors . Furthermore, the keto group participates in condensation reactions and can be selectively reduced to a hydroxyl group using agents like NaBH₄ . The bromine substituent also enables participation in transition-metal-catalyzed cross-coupling reactions, including Suzuki and Heck reactions, for the formation of complex carbon-carbon bonds . A common preparation method involves the bromination of ethyl 3-oxopentanoate with bromine in acetic acid, yielding the product with high selectivity under controlled conditions . This product is intended for Research Use Only. It is not approved for human or veterinary use .

Properties

IUPAC Name

ethyl 4-bromo-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRGNEZVXPTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509680
Record name Ethyl 4-bromo-3-oxopentanoate
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Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36187-69-6
Record name Ethyl 4-bromo-3-oxopentanoate
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Record name ethyl 4-bromo-3-oxopentanoate
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Foundational & Exploratory

Synthesis of Ethyl 4-bromo-3-oxopentanoate: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromo-3-oxopentanoate from ethyl 3-oxopentanoate. The document delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and emphasizes critical safety and handling procedures. Designed for professionals in organic synthesis and drug development, this guide explains the causality behind experimental choices, including a discussion on alternative, milder brominating agents to enhance selectivity and safety. The objective is to equip researchers with the necessary knowledge to perform this synthesis efficiently, safely, and with a high degree of purity in the final product.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 36187-69-6) is a highly versatile bifunctional molecule, incorporating both an ester and an α-bromo ketone.[1][2][3] This structural arrangement makes it a valuable intermediate and building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its reactivity stems from the electrophilic carbon of the ketone and the carbon bearing the bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions.[1]

The parent compound, ethyl 3-oxopentanoate (also known as ethyl propionylacetate), is a widely used β-keto ester in organic synthesis, prized for the reactivity of its active methylene group.[4][5][6] The selective bromination at the C4 position transforms it into a key synthetic precursor for constructing heterocyclic systems and for carbon-carbon bond formation via reactions like Suzuki and Heck cross-couplings.[1]

This guide focuses on the most common and direct synthetic route: the α-bromination of ethyl 3-oxopentanoate.

Reaction Mechanism: The Chemistry of α-Bromination

The selective bromination of a β-keto ester at the α-carbon is a classic and powerful transformation in organic chemistry. The reaction's success hinges on the inherent acidity of the α-protons situated between the two carbonyl groups, which facilitates the formation of an enol or enolate intermediate.

Keto-Enol Tautomerism and Enolization

The key to this reaction is the keto-enol tautomerism of the starting material, ethyl 3-oxopentanoate. In the presence of an acid or base, the ketone equilibrates with its enol form. Under the acidic conditions typically used for this bromination (e.g., acetic acid), the ketone oxygen is protonated, increasing the acidity of the α-protons and promoting the formation of the enol tautomer. This enol is the reactive species that attacks the bromine molecule.

Acid-Catalyzed Bromination Pathway

The reaction with molecular bromine (Br₂) in an acidic solvent like acetic acid proceeds through the following steps:

  • Enolization: The ketone is protonated by the acid catalyst, followed by deprotonation at the α-carbon to form the enol intermediate.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This step forms a resonance-stabilized carbocation intermediate and releases a bromide ion (Br⁻).

  • Deprotonation: A base (such as the solvent or the bromide ion) removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final product, this compound, along with hydrogen bromide (HBr).

This mechanism is depicted in the diagram below.

Reaction_Mechanism cluster_1 Step 1: Acid-Catalyzed Enolization cluster_2 Step 2 & 3: Bromination & Deprotonation Keto Ethyl 3-oxopentanoate (Keto Form) ProtonatedKeto Protonated Ketone Keto->ProtonatedKeto + H⁺ Enol Enol Intermediate ProtonatedKeto->Enol - H⁺ Bromine Br₂ Intermediate Resonance-Stabilized Cation Enol:e->Intermediate:w + Br₂ Product This compound Intermediate->Product - H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol: Synthesis using Bromine in Acetic Acid

This section details a standard laboratory procedure for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialCAS No.Molar Mass ( g/mol )AmountMolesNotes
Ethyl 3-oxopentanoate4949-44-4144.1710.0 g0.069 molStarting Material
Bromine (Br₂)7726-95-6159.8111.1 g (3.56 mL)0.069 molExtremely Toxic & Corrosive
Glacial Acetic Acid64-19-760.0550 mL-Solvent
Saturated NaHCO₃ soln.--~100 mL-For neutralization
Saturated NaCl soln. (Brine)--50 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄--~5 g-Drying agent
Ethyl Acetate141-78-688.11~200 mL-Extraction solvent
Hexane110-54-386.18~300 mL-Chromatography eluent
Silica Gel (230-400 mesh)--~100 g-For column chromatography
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve ethyl 3-oxopentanoate (10.0 g, 0.069 mol) in glacial acetic acid (50 mL). Place the flask in an ice-water bath to cool.

  • Bromine Addition: Perform this step in a certified chemical fume hood. Carefully measure bromine (3.56 mL, 0.069 mol) and add it to the dropping funnel. Add the bromine dropwise to the stirred solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir the reaction for 12 hours.[1] The solution will turn from a reddish-brown to a pale yellow or colorless state upon completion.

  • Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) solvent system.[1] The product will have a lower Rf value than the starting material.

  • Workup - Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Slowly add saturated sodium bicarbonate (NaHCO₃) solution portion-wise to neutralize the acetic acid and any remaining HBr until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate, typically starting from 7:3, to separate the product from impurities and any unreacted starting material.[1] A yield of approximately 65% is expected.[1]

Experimental_Workflow Setup 1. Reaction Setup (Ester + Acetic Acid in Flask) Addition 2. Dropwise Addition of Br₂ (in Fume Hood, <10 °C) Setup->Addition React 3. Stir at Room Temp (12 hours) Addition->React Workup 4. Quench (H₂O) & Neutralize (NaHCO₃) React->Workup Extract 5. Extract with Ethyl Acetate Workup->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry (MgSO₄) & Concentrate Wash->Dry Purify 8. Column Chromatography (Silica, Hexane/EtOAc) Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Alternative Methodologies: Enhancing Safety and Selectivity

While effective, the use of molecular bromine presents significant handling risks due to its high toxicity and corrosivity. Modern synthetic chemistry often favors reagents that are safer and offer improved selectivity.

Bromodimethylsulfonium Bromide (BDMS): A Superior Alternative

A noteworthy alternative for the α-bromination of β-keto esters is bromodimethylsulfonium bromide (BDMS).[7][8] This reagent offers several distinct advantages:

  • Safety: BDMS is a solid and is considerably less hazardous to handle than liquid bromine.[8]

  • High Selectivity: It provides excellent regioselectivity for mono-bromination, minimizing the formation of di-brominated byproducts.[8]

  • Mild Conditions: The reaction can be performed at temperatures from 0-5 °C to room temperature without the need for strong acids, bases, or Lewis acid catalysts.[7]

  • Simplified Workup: In many cases, the workup is simpler and does not require chromatographic separation, leading to higher isolated yields and greater efficiency.[7][8]

The choice to use BDMS over Br₂ reflects a modern approach to synthesis, prioritizing not only yield but also operator safety, environmental impact, and process efficiency.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Confirms the substitution pattern and purity of the compound.[1]
IR Spectroscopy Shows characteristic carbonyl (C=O) stretching frequencies around 1740 cm⁻¹ (ester) and 1710 cm⁻¹ (ketone).[1]
Mass Spectrometry The molecular ion peak (m/z) will confirm the molecular weight (223.06 g/mol ) and show the characteristic isotopic pattern for a bromine-containing compound.[1][2]

Critical Safety and Handling Protocols

The reagents used in this synthesis, particularly bromine and acetic acid, are hazardous and require strict safety protocols.

Hazard Overview:

  • Bromine (Br₂): Acutely toxic and fatal if inhaled.[9][10] Causes severe skin burns and eye damage.[9] Very toxic to aquatic life.[10]

  • Acetic Acid: Causes severe skin burns and eye damage. Flammable liquid and vapor.[11]

  • Hydrogen Bromide (HBr): A corrosive gas that is generated as a byproduct.

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations involving bromine and acetic acid must be conducted in a properly functioning chemical fume hood.[9][12] Ensure an eyewash station and safety shower are immediately accessible.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Tight-sealing safety goggles and a face shield.[11][13]

    • A flame-retardant lab coat.

  • Handling: Handle and open containers with care.[9] Use non-sparking tools and ground all equipment to prevent static discharge.[11] Do not breathe vapors or mists.[9][12]

  • Emergency Procedures:

    • Inhalation: If inhaled, immediately move the person to fresh air and call for medical assistance.[11]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[9][11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[11]

Conclusion

The synthesis of this compound via α-bromination of its parent β-keto ester is a robust and reliable transformation. This guide has provided a detailed protocol using the classical bromine/acetic acid method, while also highlighting the mechanistic principles and critical safety considerations. For laboratories prioritizing safety and efficiency, the use of alternative reagents like BDMS is strongly recommended. By understanding the chemical principles and adhering strictly to the outlined safety procedures, researchers can confidently and safely incorporate this valuable intermediate into their synthetic programs.

References

  • A mild and regioselective method for alpha-bromination of beta-keto esters and 1,3-diketones using bromodimethylsulfonium bromide (BDMS) - PubMed. J Org Chem. 2006 Nov 10;71(23):8961-3. Available at: [Link]

  • A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) - Organic Chemistry Portal. J. Org. Chem., 2006, 71, 8961-8963. Available at: [Link]

  • Bromine solution - Safety Data Sheet - Carl ROTH. Available at: [Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006. Available at: [Link]

  • This compound | C7H11BrO3 | CID 12780443 - PubChem. Available at: [Link]

  • The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • This compound | Building block - Nanjing Bike Biotechnology Co., Ltd. Available at: [Link]

  • Ethyl 3-oxovalerate | C7H12O3 | CID 78656 - PubChem. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) for Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-bromo-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion emphasizes the interpretation of spectral features, grounded in the principles of chemical structure and reactivity, to provide a robust framework for compound identification and quality assessment.

Introduction: The Chemical Significance of this compound

β-Keto esters are a cornerstone of modern organic synthesis, primarily due to the reactivity of the methylene group adjacent to the two carbonyl functionalities. The introduction of a bromine atom at the α-position to one of the carbonyls, as in this compound, further enhances its synthetic utility. This halogenation provides a reactive handle for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Consequently, this compound is a valuable precursor in the synthesis of various bioactive molecules and materials.

Accurate and unambiguous characterization of this compound is a critical first step in any synthetic endeavor. Spectroscopic methods provide a non-destructive and highly informative means of confirming the structure and purity of the compound. This guide will delve into the expected spectroscopic signatures of this compound and provide a detailed interpretation of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons. The presence of the chiral center at the 4-position renders the methylene protons of the ethyl group diastereotopic, which may lead to a more complex splitting pattern than a simple quartet, especially at higher magnetic field strengths. However, for practical purposes at standard field strengths, we can often approximate it as a quartet. The methylene protons adjacent to the ester carbonyl are also expected to be diastereotopic.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
CH₃ (ethyl)~1.3Triplet (t)3HShielded by the adjacent CH₂ group.
CH₂ (ethyl)~4.2Quartet (q)2HDeshielded by the adjacent ester oxygen.
CH₂ (C2)~3.7Singlet (s)2HPositioned between two electron-withdrawing carbonyl groups.
CH (C4)~4.6Quartet (q)1HDeshielded by the adjacent bromine atom and carbonyl group.
CH₃ (C5)~1.8Doublet (d)3HCoupled to the proton at C4.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm) (Predicted)Rationale
CH₃ (ethyl)~14Typical chemical shift for an ethyl ester methyl group.
CH₂ (ethyl)~62Deshielded by the ester oxygen atom.
CH₂ (C2)~45Influenced by the two adjacent carbonyl groups.
C=O (C3)~195Ketone carbonyl, typically more deshielded than an ester carbonyl.
CH (C4)~48Deshielded by the attached bromine atom.
CH₃ (C5)~20Typical chemical shift for a methyl group adjacent to a methine.
C=O (ester)~168Ester carbonyl, typically more shielded than a ketone carbonyl.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of its two carbonyl groups.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹) (Predicted)IntensityRationale
C=O (Ester)~1740StrongCharacteristic stretching frequency for an ester carbonyl.
C=O (Ketone)~1720StrongCharacteristic stretching frequency for a ketone carbonyl. The presence of the adjacent bromine atom may slightly shift this frequency.
C-O (Ester)~1200-1100StrongCharacteristic stretching frequency for the C-O single bond of the ester.
C-Br~600-500Medium-WeakCharacteristic stretching frequency for a carbon-bromine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

For this compound (C₇H₁₁BrO₃), the molecular weight can be calculated. A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected Molecular Ion Peaks:

  • [M]⁺: Corresponding to the molecule with the ⁷⁹Br isotope.

  • [M+2]⁺: Corresponding to the molecule with the ⁸¹Br isotope.

Common Fragmentation Pathways:

  • Loss of the ethyl group (-CH₂CH₃): A common fragmentation for ethyl esters.

  • Loss of the ethoxy group (-OCH₂CH₃): Another characteristic fragmentation of ethyl esters.

  • Loss of the bromine atom (-Br): Cleavage of the C-Br bond.

  • McLafferty rearrangement: If sterically feasible, this rearrangement can occur involving the ketone carbonyl.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters should be optimized by the user.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR cell.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.

Visualization of Key Structural Features

The following diagram illustrates the key functional groups and proton environments within this compound, which are crucial for interpreting the spectroscopic data.

G cluster_molecule This compound cluster_labels Key Proton Environments C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 H2 H₂ O1->H2 C3 C C2->C3 H3 H₂ C2->H3 O3 O C3->O3 C4 C C3->C4 Br Br C4->Br C5 C C4->C5 H4 H C4->H4 H5 H₃ C5->H5 H1 H₃ H2->H1 label_a a label_b b label_c c label_d d label_e e

Caption: Key proton environments in this compound.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous identification and assessment of purity. The predictable nature of the spectral features, based on the functional groups present, offers a reliable method for quality control in synthetic applications. This guide provides the foundational knowledge for researchers to confidently interpret the spectroscopic data of this important synthetic intermediate, thereby facilitating its effective use in the development of new chemical entities.

References

An In-Depth Technical Guide to Ethyl 4-bromo-3-oxopentanoate: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3-oxopentanoate is a highly functionalized organic molecule that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both an α-haloketone and an ester moiety, imparts a versatile reactivity profile that is highly sought after in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this compound, with a focus on its role as a strategic intermediate in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₁₁BrO₃, is characterized by a five-carbon pentanoate backbone. A bromine atom is situated at the fourth carbon (the α-position relative to the ketone), and a ketone functional group is present at the third carbon. An ethyl ester group is located at the terminus of the chain. This arrangement of functional groups makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, a key feature that underpins its synthetic utility.

Below is a summary of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C₇H₁₁BrO₃
Molecular Weight 223.06 g/mol [1]
CAS Number 36187-69-6[1]
IUPAC Name This compound[1]
Appearance Typically a liquid
Boiling Point ~120°C at 5 mmHg (reduced pressure)
Density Data not consistently available
Solubility Soluble in many organic solvents

Molecular Structure of this compound

Molecular Structure of this compound C1 CH3 C2 CH2 C1->C2 O1 O C2->O1 C3 C O1->C3 O2 O C3->O2 C4 CH2 C3->C4 C5 C C4->C5 O3 O C5->O3 C6 CH C5->C6 Br Br C6->Br C7 CH3 C6->C7

Caption: 2D representation of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is routinely confirmed by standard spectroscopic techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the substitution pattern and purity of the compound. Key expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group, a singlet for the methylene protons adjacent to the ester carbonyl, a quartet for the methine proton bearing the bromine atom, and a doublet for the terminal methyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, including the two carbonyl carbons (ester and ketone), the carbon bearing the bromine atom, and the carbons of the ethyl group and the terminal methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong absorption bands in the carbonyl region. The ester carbonyl typically absorbs at a higher wavenumber (around 1740 cm⁻¹) compared to the ketone carbonyl (around 1710 cm⁻¹).[2]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 222 and a characteristic M+2 peak of similar intensity at m/z 224, which is indicative of the presence of a single bromine atom.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the selective α-bromination of its precursor, ethyl 3-oxopentanoate. This reaction leverages the acidic nature of the α-protons situated between the two carbonyl groups, which facilitates enolization and subsequent reaction with an electrophilic bromine source.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for achieving a high yield and selectivity for the desired monobrominated product, while minimizing the formation of dibrominated and other byproducts.

  • Starting Material: Ethyl 3-oxopentanoate is the logical precursor due to the pre-installed carbon skeleton and the acidic α-protons that direct the bromination to the desired position.

  • Brominating Agent: Molecular bromine (Br₂) is a readily available and effective electrophilic bromine source for this transformation.

  • Solvent: Acetic acid is often used as a solvent as it can facilitate the reaction without competing side reactions and is relatively easy to remove.

  • Temperature: The reaction is typically carried out at room temperature to control the reaction rate and prevent over-bromination.[2]

  • Reaction Time: A reaction time of around 12 hours is often employed to ensure the complete consumption of the starting material while minimizing the formation of byproducts.[2]

Detailed, Step-by-Step Experimental Protocol

Materials:

  • Ethyl 3-oxopentanoate

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, column, etc.)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve ethyl 3-oxopentanoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via a dropping funnel over a period of 1-2 hours with vigorous stirring. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system.[2] The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acetic acid and quench any unreacted bromine. Caution: CO₂ evolution will occur.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine (2 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) to afford the pure this compound.[2]

Experimental Workflow for the Synthesis of this compound

Synthesis Workflow A Dissolve Ethyl 3-oxopentanoate in Acetic Acid B Slowly add Bromine in Acetic Acid at 0-10°C A->B C Stir at Room Temperature for 12 hours B->C D Monitor by TLC C->D E Quench with NaHCO3 solution D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Solvent Removal H->I J Purify by Column Chromatography I->J K Pure this compound J->K

Caption: A step-by-step workflow for the synthesis of the target compound.

Applications in Drug Development

The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[2] Its ability to act as a precursor to various heterocyclic systems is particularly noteworthy.

Hantzsch Thiazole Synthesis

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring, a core structure found in numerous biologically active molecules. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

Hantzsch Thiazole Synthesis using this compound

Hantzsch Thiazole Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound C Condensation & Intramolecular Cyclization A->C B Thioamide (e.g., Thiourea) B->C D Substituted Thiazole Derivative C->D

Caption: A simplified representation of the Hantzsch thiazole synthesis.

Intermediate for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

This compound is a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[2] PPARs are a group of nuclear receptor proteins that are involved in the regulation of glucose and lipid metabolism. As such, PPAR agonists are an important class of drugs for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. The thiazole ring, often synthesized using this compound as a precursor, is a common structural motif in many PPAR agonists.

Other Synthetic Applications

Beyond the Hantzsch thiazole synthesis, the reactivity of this compound allows for its participation in a variety of other organic transformations, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and azides, to introduce diverse functionalities.[2]

  • Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives, often with ring contraction in cyclic systems.[5]

  • Formation of Other Heterocycles: The versatile reactivity of this compound allows for its use in the synthesis of other heterocyclic systems beyond thiazoles.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a combustible liquid and is harmful if swallowed.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an invaluable tool for the synthesis of complex molecules, particularly heterocyclic compounds with significant biological activity. The robust and scalable synthesis of this compound, coupled with its diverse applications in drug discovery and development, ensures its continued importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist working at the forefront of drug development.

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  • Semantic Scholar. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Retrieved from [Link]

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An In-depth Technical Guide to the Key Reactive Sites and Synthetic Utility of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-3-oxopentanoate is a highly versatile and reactive building block in modern organic synthesis. Its unique molecular architecture, featuring multiple reactive sites, makes it an invaluable precursor for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic compounds of medicinal interest. This in-depth technical guide provides a comprehensive analysis of the key reactive sites of this compound, elucidates the underlying principles governing its reactivity, and presents a detailed overview of its synthetic applications. The content herein is intended to equip researchers, scientists, and drug development professionals with the technical insights and practical knowledge required to effectively harness the synthetic potential of this important intermediate.

Introduction: The Molecular Landscape of this compound

This compound, with the molecular formula C₇H₁₁BrO₃, is a bifunctional organic compound characterized by the presence of an ethyl ester, a ketone, and a bromine atom at the C4 position.[1] This strategic arrangement of functional groups imparts a rich and varied reactivity to the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The inherent reactivity of this compound stems from the interplay of its distinct functional moieties, which create several electrophilic and nucleophilic centers, as well as acidic protons, all within a compact carbon skeleton. Understanding the electronic properties and steric environment of these reactive sites is paramount to predicting and controlling the outcome of its chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 36187-69-6
Molecular Formula C₇H₁₁BrO₃
Molecular Weight 223.06 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~110-112 °C at 10 mmHg
Density ~1.45 g/cm³

A Deep Dive into the Key Reactive Sites

The synthetic versatility of this compound can be attributed to three primary reactive sites, each with its own distinct chemical character and susceptibility to specific types of reagents and reaction conditions.

Reactive_Sites cluster_molecule This compound cluster_sites Key Reactive Sites mol C4 C4: Electrophilic Carbon (SN2 Reactions) C3_C1 C3 & C1: Electrophilic Carbonyl Carbons C2 C2: Acidic α-Protons (Enolate Formation)

Figure 1: Key reactive sites on this compound.

The Electrophilic C4 Carbon: A Gateway for Nucleophilic Substitution

The carbon atom bonded to the bromine, C4, is a primary electrophilic site. The electron-withdrawing effect of the adjacent C3 carbonyl group significantly polarizes the C-Br bond, making the C4 carbon highly susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates bimolecular nucleophilic substitution (S_N_2) reactions.[1]

This reactivity is the cornerstone of many synthetic applications of this compound, enabling the introduction of a wide variety of functional groups at the C4 position. The general mechanism for this transformation is depicted below:

SN2_Mechanism Nucleophile (Nu⁻) Nucleophile (Nu⁻) Transition State [Nu---C---Br]⁻ Nucleophile (Nu⁻)->Transition State Product Product Transition State->Product Bromide (Br⁻) Bromide (Br⁻) Transition State->Bromide (Br⁻) This compound This compound This compound->Transition State

Caption: Generalized S_N_2 mechanism at the C4 position.

The Electrophilic Carbonyl Carbons (C1 and C3): Targets for Nucleophilic Addition

The molecule possesses two carbonyl groups: the ketone at C3 and the ester at C1. Both carbonyl carbons are electrophilic and can be attacked by nucleophiles. The ketone at C3 is generally more reactive towards nucleophiles than the ester at C1 due to the lesser steric hindrance and the absence of a resonance-donating oxygen atom within the functional group.

Reactions at these sites include:

  • Reduction: The C3 ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[1] Asymmetric reduction to afford chiral alcohols is a valuable transformation in the synthesis of enantiomerically pure compounds.

  • Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the C3 ketone to form tertiary alcohols.

  • Wittig Reaction: The C3 ketone can be converted to an alkene via the Wittig reaction.

The Acidic α-Protons at C2: The Hub of Enolate Chemistry

The methylene protons at the C2 position, situated between the two carbonyl groups, are significantly acidic (pKa ≈ 11 in DMSO). This heightened acidity is due to the ability of both carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.

The formation of the enolate at C2 opens up a vast landscape of synthetic possibilities, primarily centered around its nucleophilic character. The general enolate formation and its resonance stabilization are illustrated below:

Enolate_Formation Ketone R-CO-CH₂-COOR' Base Base Enolate [R-CO-CH⁻-COOR'] Resonance_1 [R-C(O⁻)=CH-COOR'] Enolate->Resonance_1 Resonance Resonance_2 [R-CO-CH=C(O⁻)OR'] Enolate->Resonance_2 Resonance KetoneBase KetoneBase KetoneBase->Enolate

Caption: Enolate formation and resonance stabilization at the C2 position.

This enolate is a soft nucleophile and will readily react with soft electrophiles, most notably in alkylation reactions.

Synthetic Transformations and Applications

The multifunctionality of this compound makes it a powerful tool for the construction of complex molecular architectures, especially heterocycles.

Synthesis of Thiazoles: The Hantzsch Synthesis

A classic and highly efficient application of this compound is in the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of the α-haloketone with a thioamide, such as thiourea, to form a thiazole ring.[3][4] This methodology is widely employed in the synthesis of medicinally important thiazole derivatives.[5]

Reaction Workflow:

Hantzsch_Synthesis start This compound + Thiourea intermediate Thiouronium Salt Intermediate start->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization dehydration Dehydration cyclization->dehydration product 2-Amino-4-(ethoxycarbonylmethyl)-5-methylthiazole dehydration->product

Caption: Workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis of Pyrimidines and Dihydropyrimidines

As a 1,3-dicarbonyl compound, this compound is a suitable precursor for the synthesis of pyrimidine derivatives. The general strategy involves the condensation of the dicarbonyl unit with a compound containing an N-C-N fragment, such as urea, thiourea, or amidines.[6][7][8]

While a direct Biginelli reaction with this compound, an aldehyde, and urea is not extensively documented, the underlying principle of pyrimidine synthesis from 1,3-dicarbonyls is well-established.[9][10][11][12] The reaction would likely proceed through the formation of an intermediate that subsequently cyclizes and dehydrates to form the pyrimidine ring.

Alkylation at the C2 Position

The acidic protons at C2 allow for the formation of a nucleophilic enolate, which can be alkylated with various electrophiles, typically alkyl halides. This reaction is a powerful method for carbon-carbon bond formation at the C2 position.

Experimental Protocol: C2-Alkylation

  • Enolate Formation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) at low temperature (-78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq).

  • Alkylation: After stirring for 30-60 minutes, add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Representative Synthetic Transformations of this compound

Reaction TypeReagentsKey Reactive SiteProduct Class
Hantzsch Thiazole Synthesis ThioureaC4 (electrophile)Thiazoles
Pyrimidine Synthesis Urea/AmidinesC1, C3 (electrophiles)Pyrimidines
C2-Alkylation Base, Alkyl HalideC2 (nucleophile)Substituted β-keto esters
Reduction NaBH₄C3 (electrophile)β-hydroxy esters
Favorskii Rearrangement Base (e.g., NaOMe)C2, C4Cyclopropanone intermediate, leading to rearranged esters
The Favorskii Rearrangement: A Potential Pathway to Ring Contraction and Rearranged Esters

The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base, leading to carboxylic acid derivatives.[2][6][7][8][13] For acyclic α-haloketones like this compound, this rearrangement would proceed through a cyclopropanone intermediate, ultimately yielding a rearranged ester product.[14][15]

The proposed mechanism involves the initial deprotonation at the α'-carbon (C2) to form an enolate, which then undergoes intramolecular nucleophilic attack on the carbon bearing the bromine (C4) to form a cyclopropanone. Subsequent nucleophilic attack by the base (e.g., methoxide) on the cyclopropanone and ring-opening leads to the rearranged product.

Favorskii_Rearrangement This compound This compound Enolate Formation (at C2) Enolate Formation (at C2) This compound->Enolate Formation (at C2) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate Formation (at C2)->Cyclopropanone Intermediate Nucleophilic Attack by Base Nucleophilic Attack by Base Cyclopropanone Intermediate->Nucleophilic Attack by Base Ring Opening Ring Opening Nucleophilic Attack by Base->Ring Opening Rearranged Ester Product Rearranged Ester Product Ring Opening->Rearranged Ester Product

Caption: Proposed workflow for the Favorskii rearrangement.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a powerful and versatile synthetic intermediate, offering a multitude of reactive handles for the construction of complex organic molecules. Its strategic combination of an α-haloketone and a β-keto ester functionality provides chemists with a rich platform for a wide range of transformations, including nucleophilic substitutions, enolate alkylations, and the synthesis of various heterocyclic systems. A thorough understanding of its key reactive sites and the factors that govern their reactivity is essential for harnessing the full synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals and other functional materials.

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A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and qualifying commercial suppliers of high-purity Ethyl 4-bromo-3-oxopentanoate (CAS 36187-69-6). Moving beyond a simple vendor list, this document establishes a systematic, science-first approach to sourcing critical starting materials. It details the key quality attributes of the molecule, outlines a robust supplier qualification workflow, provides validated analytical protocols for in-house verification, and explains how to interpret supplier documentation to ensure lot-to-lot consistency and mitigate risks in pharmaceutical research and development.

Introduction: The Critical Role of this compound in Synthesis

This compound is a highly versatile bifunctional reagent crucial in organic synthesis. Its structure incorporates a reactive bromine atom, an ester, and a ketone, making it a valuable building block for complex molecular architectures. The bromine atom at the α-position to the ketone serves as an excellent leaving group in nucleophilic substitution (SN2) reactions, while the keto-ester moiety allows for a wide range of condensation and modification reactions.[1]

Due to its reactivity, this compound is a key intermediate in the synthesis of various pharmaceutical compounds, including Peroxisome Proliferator-Activated Receptor (PPAR) agonists used in treating metabolic disorders.[1] Its utility also extends to the formation of complex heterocyclic systems like thiazole rings and in transition-metal-catalyzed cross-coupling reactions.[1] Given its role as a foundational precursor, the purity and impurity profile of the starting material directly impacts the yield, purity, and safety of the final active pharmaceutical ingredient (API). Sourcing this reagent from a reliable, high-quality commercial supplier is therefore not merely a procurement task, but a critical first step in ensuring the success and reproducibility of a synthetic campaign.

Understanding Key Quality Attributes & Potential Impurities

The primary synthetic route to this compound involves the bromination of ethyl 3-oxopentanoate.[1] While efficient, this process can introduce several critical impurities if not properly controlled. Understanding these potential contaminants is fundamental to evaluating a supplier's quality.

Key Quality Attributes (KQAs):

  • Assay/Purity: The percentage of the desired compound in the material. For pharmaceutical applications, this should typically be ≥98%.

  • Identity: Confirmed molecular structure, typically via NMR and Mass Spectrometry.

  • Impurity Profile: Identification and quantification of process-related impurities and degradation products.

  • Residual Solvents: Quantification of solvents used during synthesis and purification (e.g., acetic acid, hexane, ethyl acetate).[1]

  • Water Content: Measured by Karl Fischer titration, as excess moisture can lead to hydrolysis and degradation.

Common Process-Related Impurities:

  • Unreacted Starting Material: Ethyl 3-oxopentanoate.

  • Over-brominated Species: Dibrominated or other poly-brominated pentanoates resulting from excess bromine or prolonged reaction times.[1]

  • Positional Isomers: Ethyl 3-bromo-4-oxopentanoate (CAS 54260-84-3), which may have different reactivity and toxicological profiles.[2]

  • Solvents and Reagents: Residual acetic acid from the bromination reaction or solvents like ethyl acetate and hexane from chromatography.[1]

A high-quality supplier will not only provide a high-purity product but will also offer a detailed Certificate of Analysis (CoA) that quantifies these specific, relevant impurities.

A Systematic Approach to Supplier Qualification

Selecting a supplier should be a data-driven, risk-based process. The following workflow provides a structured approach to qualifying and selecting a commercial source for this compound.

G Supplier Qualification Workflow for Critical Reagents A Initial Screening: Identify Potential Suppliers B Documentation Review: Request & Scrutinize CoA, Specs A->B Shortlist based on public data C Technical Evaluation: Assess Synthesis & QC Capability B->C Deep dive into quality systems D Sample Request & In-House QC: Verify Purity & Impurity Profile C->D Qualify technical competence E Comparative Analysis: Score Suppliers on Key Criteria D->E Generate empirical data F Final Selection & Approval: Establish Supply Agreement E->F Data-driven decision G Ongoing Monitoring: Batch-to-Batch Verification F->G Maintain quality over time

Caption: A logical workflow for the comprehensive qualification of a chemical supplier.

Deconstructing the Certificate of Analysis (CoA)

The CoA is the single most important document provided by a supplier.[3][4] It is a batch-specific report card that validates the material's quality.[4][5] However, not all CoAs are created equal. A thorough review is essential.

Key Sections to Scrutinize:

  • Product Identification: Verify the chemical name, CAS number (36187-69-6), molecular formula (C₇H₁₁BrO₃), and lot/batch number.[4][6][7]

  • Physical Properties: Note appearance, solubility, and melting/boiling points.

  • Analytical Test Results: This is the core of the CoA. Compare the "Results" for a specific lot against the established "Specifications" or acceptance criteria.[3][4][8]

  • Test Methods: The CoA should specify the analytical techniques used (e.g., HPLC, GC, ¹H NMR, KF).[4][8] This transparency allows you to assess the validity of the results.[3]

  • Signatures and Dates: Ensure the document is signed by an authorized quality assurance representative and includes the date of analysis.[3][4]

A trustworthy supplier provides a comprehensive CoA that includes actual data (e.g., a purity value of "98.7%") rather than vague statements like "Conforms" or "Passes Test."

In-House Verification: Validated Analytical Protocols

Trust, but verify. Independent, in-house quality control testing of a supplier's sample is a non-negotiable step in the qualification process.[9] It validates the supplier's CoA and ensures the material performs as expected in your specific application. For a molecule like this compound, a multi-technique approach is recommended.[10]

Protocol 1: Purity and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is ideal for separating the target compound from non-volatile impurities, including starting materials and over-brominated species.[10]

  • Objective: To determine the purity (% area) and identify/quantify known and unknown impurities.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve ~10 mg of the material in 10 mL of Acetonitrile/Water (50:50) to create a 1 mg/mL stock solution.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm and 254 nm.

      • Injection Volume: 5 µL.

    • Data Analysis: Calculate purity based on the relative peak area of the main component. Identify and report the relative peak areas of any impurities above the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[11]

Protocol 2: Identity Confirmation by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an unambiguous confirmation of the molecule's structure.

  • Objective: To confirm the chemical identity and structure of this compound.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Data Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. Key expected signals include:

      • A triplet corresponding to the ethyl ester CH₃.

      • A quartet for the ethyl ester CH₂.

      • A doublet for the CH₃ group adjacent to the bromine.

      • A quartet for the CH proton adjacent to the bromine.

      • Signals for the CH₂ group between the ester and ketone.

Protocol 3: Residual Solvent Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile organic compounds, such as residual solvents from the synthesis and purification process.[10]

  • Objective: To quantify residual solvents according to ICH Q3C guidelines.[11]

  • Methodology:

    • Sample Preparation: Prepare a solution of the sample in a suitable high-boiling-point solvent (e.g., DMSO) at a known concentration.

    • GC Conditions (Headspace):

      • Column: A suitable capillary column for volatile analysis (e.g., DB-624 or equivalent).

      • Carrier Gas: Helium.

      • Oven Program: An appropriate temperature gradient to separate common solvents like acetic acid, hexane, and ethyl acetate.

      • Detector: Mass Spectrometer (MS) for positive identification and quantification.

    • Data Analysis: Quantify solvents against a calibrated standard curve. Results should be reported in parts per million (ppm) and compared against ICH limits.

Comparative Summary of Analytical Techniques
Technique Primary Purpose Strengths Limitations
HPLC-UV Purity Assay, Impurity ProfileExcellent for non-volatile impurities, highly quantitative.[10]May not detect impurities without a UV chromophore.
¹H NMR Identity ConfirmationProvides definitive structural information.Less sensitive for quantifying trace impurities.
GC-MS Residual Solvent AnalysisHighly sensitive and specific for volatile compounds.[10]Not suitable for non-volatile or thermally labile compounds.[10]
Karl Fischer Water ContentAccurate and precise for water quantification.Only measures water content.[12]

Final Supplier Evaluation and Selection

After completing the documentation review and in-house testing, score potential suppliers using a weighted decision matrix. This ensures an objective, comprehensive, and defensible selection process.

G Supplier Evaluation Matrix Logic criteria Evaluation Criteria Quality & Purity (40%) Documentation & CoA (25%) Technical Support & Expertise (15%) Supply Chain & Reliability (10%) Cost (10%) supplierA Supplier A Score: 9/10 Score: 8/10 Score: 9/10 Score: 7/10 Score: 6/10 criteria:f1->supplierA:f1 criteria:f2->supplierA:f2 criteria:f3->supplierA:f3 criteria:f4->supplierA:f4 criteria:f5->supplierA:f5 supplierB Supplier B Score: 7/10 Score: 6/10 Score: 5/10 Score: 8/10 Score: 9/10 criteria:f1->supplierB:f1 criteria:f2->supplierB:f2 criteria:f3->supplierB:f3 criteria:f4->supplierB:f4 criteria:f5->supplierB:f5 decision Weighted Score & Decision Supplier A: 8.15 Supplier B: 6.85 Select Supplier A supplierA->decision supplierB->decision

Caption: A decision matrix logic for objective supplier scoring and selection.

Conclusion and Best Practices

Sourcing high-purity this compound is a foundational step that dictates the trajectory of subsequent research and development. By moving beyond catalogue purity claims and implementing a rigorous, evidence-based qualification framework, organizations can significantly de-risk their synthetic programs.

Key Takeaways:

  • Define Your Needs: Understand the critical quality attributes and impurity thresholds acceptable for your specific application.

  • Scrutinize Documentation: A comprehensive, batch-specific CoA is the hallmark of a quality supplier.

  • Verify Independently: Always perform in-house analytical testing on a supplier's sample before committing to a large-scale purchase.

  • Think Long-Term: Select a supplier who is not just a vendor, but a partner with demonstrated technical expertise and a commitment to quality and transparency.

By adhering to these principles, researchers and drug development professionals can build a secure and reliable supply chain for this critical reagent, ensuring the integrity and success of their scientific endeavors.

References

  • ethyl bromoacetate . Organic Syntheses Procedure. Available at: [Link]

  • This compound | C7H11BrO3 | CID 12780443 . PubChem. Available at: [Link]

  • Ethyl 3-bromo-4-oxopentanoate | C7H11BrO3 | CID 12933940 . PubChem. Available at: [Link]

  • Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • How to Read a Chemical Certificate of Analysis (COA) . Blog. Available at: [Link]

  • Quality Control of Starting Materials (APIs and Excipients) . gmp-compliance.org. Available at: [Link]

  • Certificate of Analysis (COA): Understanding Its Importance and Key Components . LUMITOS AG. Available at: [Link]

  • Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation . World Health Organization (WHO). Available at: [Link]

  • What is Certificate of Analysis (CoA) in Chemistry? . Advent Chembio. Available at: [Link]

  • Quality Guidelines . ICH. Available at: [Link]

  • APIC - Guide for auditing Registered Starting Material manufacturers . GMP Navigator. Available at: [Link]

  • Certificate of Analysis: Uses, Definition, Template . Artsyl. Available at: [Link]

  • Control of starting Materials in Good Manufacturing Practice . GMP SOP. Available at: [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical properties of Ethyl 4-bromo-3-oxopentanoate. As a highly reactive α-haloketone, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, but its utility is matched by significant handling risks. Adherence to the principles outlined herein is critical for ensuring laboratory safety and experimental integrity.

Section 1: Hazard Identification and Chemical Profile

A foundational understanding of a reagent's intrinsic properties is the cornerstone of safe laboratory practice. This section details the physicochemical characteristics and inherent hazards of this compound, with a focus on the chemical causality behind its risk profile.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₁₁BrO₃[1][2]
Molecular Weight 223.06 g/mol [1][2]
CAS Number 36187-69-6[2]
Appearance Combustible liquid[2]
IUPAC Name This compound[2]
GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. It is imperative that all personnel are familiar with these classifications before handling the material.

PictogramSignal WordHazard StatementGHS ClassificationReference

Warning H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[2]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)[2][3]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[2][3]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[2][3]
H227: Combustible liquidFlammable Liquids (Category 4)[2]

Additional Unclassified Hazard: This compound is a potent lachrymator, a substance that irritates the eyes and causes tearing.[4][5]

The α-Haloketone Moiety: A Source of Heightened Reactivity and Hazard

The primary driver of both the synthetic utility and the hazardous nature of this compound is the α-haloketone functional group.[6][7] The strong electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond. This polarization creates a highly electrophilic α-carbon, making it exceptionally susceptible to attack by a wide range of nucleophiles.[6][7][8] This enhanced reactivity is significantly greater than that of a comparable alkyl halide.[9]

This inherent reactivity is the mechanistic basis for its toxicity. In biological systems, it can readily alkylate nucleophilic residues (e.g., cysteine, histidine) in proteins and enzymes, leading to cellular dysfunction and irritation. Its lachrymatory effect is a direct consequence of this reactivity with moisture and proteins in the cornea and mucous membranes.

G cluster_0 Reactivity of this compound Mol EtO₂C-CH₂-C(=O)-CH(Br)-CH₃ Product EtO₂C-CH₂-C(=O)-CH(Nu)-CH₃ + Br⁻ Mol->Product SN2 Attack Nu Nucleophile (e.g., R-NH₂, R-SH) Nu->Product Explanation The carbonyl group (C=O) withdraws electron density, making the adjacent carbon (α-carbon) highly electrophilic and the bromine a good leaving group.

Caption: General SN2 reactivity of the α-haloketone moiety.

Section 2: Risk Assessment and Control Measures

A multi-layered approach to risk mitigation is mandatory. This involves a hierarchy of controls, beginning with engineering solutions, followed by administrative procedures, and finally, the correct use of personal protective equipment (PPE).

Engineering Controls

Engineering controls are the first and most effective line of defense, designed to physically isolate personnel from the hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood.[10][11] The face velocity should be verified to be within the institutionally approved range (typically 80-120 ft/min).

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[10][12]

  • Safety Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the work area and be tested regularly.[10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable.

Body AreaRequired PPESpecifications & RationaleReference
Eye/Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and vapors. A full-face shield must be worn over the goggles to protect the entire face, especially given the compound's lachrymatory properties.[13][14]
Hands Double-Gloving: Inner Nitrile + Outer Butyl/Viton™An inner nitrile glove provides dexterity and splash protection. An outer, more robust glove (e.g., butyl rubber or Viton™) is required for extended operations or when direct contact is possible. Gloves must be inspected before use and changed immediately upon contamination.[5][13]
Body Flame-Retardant Chemical-Resistant Lab CoatA lab coat made of a material like Nomex® or treated cotton should be worn fully buttoned. It must be chemical-resistant to prevent skin contact from spills.[5][13]
Respiratory Not required under normal fume hood use.A respirator is not typically necessary when all work is conducted within a certified chemical fume hood. For spill response or ventilation failure, a full-face Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA) is mandatory.[14]
Footwear Closed-toe, chemical-resistant shoesShoes must fully cover the foot to protect from spills.[11][13]
Safe Handling & Storage Protocols

Handling:

  • Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn. Clear the fume hood of all unnecessary equipment and materials.

  • Aliquotting: When transferring the liquid, use non-sparking tools and ground/bond all containers to prevent static discharge.[4] Use a syringe or cannula for liquid transfers to minimize exposure.

  • Reaction Setup: Perform all additions to reaction vessels slowly and behind the fume hood sash. If a reaction is expected to be exothermic, have an appropriate cooling bath ready.

Storage:

  • Temperature: Store refrigerated at 2–8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and subsequent hydrolysis or oxidation.[1]

  • Container: Keep the container tightly sealed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[12]

  • Location: Store in a locked, dedicated, and well-ventilated cabinet for hazardous materials.[4] Keep away from heat sources and ignition points.[4][15]

  • Incompatibilities: Segregate from incompatible materials.[4]

Section 3: Emergency and Decontamination Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Management

Immediate and correct response to a spill is critical to prevent injury and further contamination.

G start Spill Occurs is_major Is the spill large (>100 mL) or outside the fume hood? start->is_major alert_evacuate Alert personnel. Evacuate the area. Call Emergency Response. is_major->alert_evacuate Yes minor_spill_start Minor Spill Response (Inside Fume Hood) is_major->minor_spill_start No remove_ignition Remove all ignition sources. minor_spill_start->remove_ignition contain_spill Contain spill with absorbent pads or other inert material. remove_ignition->contain_spill collect_waste Carefully collect absorbed material using non-sparking tools. contain_spill->collect_waste place_in_container Place in a sealed, labeled hazardous waste container. collect_waste->place_in_container decontaminate Decontaminate the area with an appropriate solvent. place_in_container->decontaminate

Caption: Decision workflow for responding to a chemical spill.

First Aid Protocols

In the event of personnel exposure, time is of the essence.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the cornea. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[4][10]

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Decontamination: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and rinsates, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste streams.[16]

  • Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations.[17]

Section 4: Chemical Reactivity and Incompatibilities

Understanding the chemical behavior of this compound is crucial for safe reaction design and storage.

As an α-haloketone, it is a potent electrophile and will react exothermically with a variety of nucleophiles.[6] Strong bases can lead to competing side reactions, such as elimination or Favorskii rearrangement.[9][18]

Class of CompoundIncompatible MaterialsRationale and Potential HazardReference
Bases Strong bases (e.g., hydroxides, alkoxides), aminesCan initiate vigorous or violent exothermic reactions. May lead to elimination side products or Favorskii rearrangement.[4][18]
Oxidizing Agents Strong oxidizers (e.g., permanganates, nitrates)Can lead to exothermic or explosive reactions.[4]
Reducing Agents Strong reducing agents (e.g., hydrides)Can cause vigorous exothermic reactions.[4]
Acids Strong acidsMay catalyze decomposition or unwanted side reactions.[4]

Conclusion

This compound is a powerful synthetic tool whose effective use is predicated on a thorough understanding and respect for its hazardous properties. The heightened reactivity of the α-haloketone moiety demands stringent adherence to a hierarchy of safety controls. By prioritizing engineering controls, mandating the correct use of comprehensive PPE, and maintaining rigorous handling and emergency protocols, researchers can safely harness the synthetic potential of this valuable compound.

References

  • Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6776-6869. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-4-oxopentanoate. PubChem Compound Database. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents Safety Procedure. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Plan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-bromo-3-oxobutanoate. PubChem Compound Database. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]

  • Deadman, B. J., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1724-1731. [Link]

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  • Van der Eycken, J., & Sharma, G. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5176. [Link]

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  • The Organic Chemistry Tutor. (2019, January 9). Mechanism of alpha-halogenation of ketones. YouTube. [Link]

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An In-depth Technical Guide to the Reactivity of Alpha-Halo Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-halo beta-keto esters are a class of exceptionally versatile synthetic intermediates, distinguished by their dual functionality which imparts a rich and varied reactivity. This guide provides a comprehensive exploration of the fundamental principles governing the chemical behavior of these compounds. We will delve into their synthesis, explore their key modes of reactivity—including nucleophilic substitutions, rearrangements, and cycloadditions—and highlight their significant applications, particularly in the realm of pharmaceutical and natural product synthesis. By understanding the causal relationships behind experimental choices and reaction mechanisms, researchers can effectively harness the synthetic potential of this important class of molecules.

Introduction: Structural Features and Electronic Properties

Alpha-halo beta-keto esters are characterized by a unique structural motif: a ketone and an ester group positioned beta to each other, with a halogen atom at the alpha-carbon. This arrangement of functional groups creates a molecule with multiple reactive sites and distinct electronic properties.

The presence of two electron-withdrawing carbonyl groups significantly influences the reactivity of the alpha-carbon. The inductive effect of the carbonyls polarizes the carbon-halogen (C-X) bond, rendering the alpha-carbon highly electrophilic and susceptible to nucleophilic attack.[1] This enhanced electrophilicity is a cornerstone of their synthetic utility.

Furthermore, the protons on the alpha-carbon are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions. The interplay between the electrophilic alpha-carbon and the nucleophilic enolate intermediate is central to the diverse reactivity of these compounds.

Synthesis of Alpha-Halo Beta-Keto Esters

The preparation of alpha-halo beta-keto esters is typically achieved through the direct halogenation of the parent beta-keto ester. Common halogenating agents include sulfuryl chloride (for chlorination), N-bromosuccinimide (NBS) for bromination, and N-iodosuccinimide (NIS) for iodination.

Experimental Protocol: Chlorination of Ethyl Acetoacetate

This protocol outlines a standard procedure for the synthesis of ethyl 2-chloroacetoacetate using sulfuryl chloride.[1]

Materials:

  • Ethyl acetoacetate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethyl acetoacetate (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.05 equiv.) dropwise to the stirred solution over a period of 30 minutes. Note that the reaction is exothermic and may evolve HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure ethyl 2-chloroacetoacetate.[1]

Key Modes of Reactivity

The unique structural features of alpha-halo beta-keto esters give rise to a variety of important chemical transformations.

Nucleophilic Substitution Reactions

The enhanced electrophilicity of the alpha-carbon makes these compounds excellent substrates for SN2 reactions.[1] A wide range of nucleophiles, including amines, thiols, and carbanions, can readily displace the halide, leading to the formation of a new carbon-nucleophile bond.[2] It is important to note that with α-halo ketones, less basic nucleophiles are generally used, as strongly basic nucleophiles can lead to the formation of enolates and subsequent side reactions.[3]

SN2_Mechanism

This protocol provides a general method for the reaction of an alpha-halo beta-keto ester with an amine.[1]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Aniline

  • Triethylamine (TEA)

  • Ethanol

  • Ethyl acetate

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 equiv.) and aniline (1.1 equiv.) in ethanol.

  • Add triethylamine (1.2 equiv.) to the solution to act as a base to neutralize the HCl formed during the reaction.[1]

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess aniline and triethylamine, followed by a wash with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.[1]

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of alpha-halo ketones (and by extension, alpha-halo beta-keto esters with at least one alpha-proton) in the presence of a base.[4] This reaction leads to the formation of carboxylic acid derivatives, often with a ring contraction in the case of cyclic substrates.[5][6] The mechanism is thought to proceed through a cyclopropanone intermediate formed from the enolate.[4][5][6] The subsequent nucleophilic attack by the base opens the cyclopropanone ring to yield a more stable carbanion, which is then protonated.[5][7]

Favorskii_Mechanism

Darzens Condensation

The Darzens reaction, or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an alpha-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[8][9][10] The reaction begins with the deprotonation of the alpha-halo ester to form a resonance-stabilized enolate.[8] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[8] The resulting alkoxide undergoes an intramolecular SN2 reaction to displace the halide and form the epoxide ring.[8][9]

Darzens_Mechanism

Intramolecular Cyclization

Alpha-halo beta-keto esters containing a tethered nucleophile can undergo intramolecular cyclization to form various heterocyclic compounds. For instance, ω-halo-β-keto esters can be cyclized via intramolecular alkylation of their dianions to synthesize macrocyclic β-keto lactones.[11][12]

Influence of the Halogen on Reactivity

The nature of the halogen atom at the alpha-position significantly impacts the reactivity of alpha-halo beta-keto esters. The reactivity generally follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength and directly related to the leaving group ability of the halide.[1]

HalogenC-X Bond Energy (kJ/mol)ReactivityStabilityKey Characteristics
Iodo (-I)~210Very HighLowMost reactive, but often less stable and more expensive.
Bromo (-Br)~285HighGoodOffers a good balance of high reactivity and stability; widely used.[1]
Chloro (-Cl)~340ModerateModerateLess reactive than bromo-derivatives; often more economical.[1]
Fluoro (-F)~450LowHighLeast reactive in substitutions, but valuable for introducing fluorine into molecules.

Table 1: Comparison of Reactivity Based on the Alpha-Halogen.

Applications in Drug Development and Organic Synthesis

The diverse reactivity of alpha-halo beta-keto esters makes them invaluable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1]

  • Synthesis of Heterocycles: Their ability to react with a wide range of nucleophiles makes them excellent precursors for the synthesis of various heterocyclic systems.

  • Introduction of Fluorine: Alpha-fluoro beta-keto esters are particularly important in medicinal chemistry for the synthesis of fluorinated analogues of bioactive molecules, which can lead to improved metabolic stability and pharmacokinetic properties.[13]

  • Asymmetric Synthesis: The development of catalytic enantioselective reactions involving alpha-halo beta-keto esters has opened up avenues for the synthesis of chiral molecules with high stereocontrol.[14][15][16][17]

  • Natural Product Synthesis: The Favorskii rearrangement and other transformations of these esters have been employed in the total synthesis of complex natural products.

Conclusion

Alpha-halo beta-keto esters represent a powerful and versatile class of synthetic intermediates. Their reactivity is governed by the interplay of the electrophilic alpha-carbon and the potential for enolate formation, modulated by the nature of the alpha-halogen. A thorough understanding of their fundamental reactivity, as outlined in this guide, is crucial for leveraging their full potential in the design and execution of synthetic strategies in academic and industrial research, particularly in the field of drug discovery and development.

References

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  • The Darzens Glycidic Ester Condensation - Organic Reactions. (URL: [Link])

  • Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. (URL: [Link])

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  • Dynamic kinetic asymmetric transformations of β-halo-α-keto esters by N,N′-dioxide/Ni(ii)-catalyzed carbonyl-ene reaction - Chemical Communications (RSC Publishing). (URL: [Link])

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  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (URL: [Link])

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  • The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives - Canadian Science Publishing. (URL: [Link])

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  • Process for preparing alpha-halo-ketones - Google P
  • Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. (URL: [Link])

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. - YouTube. (URL: [Link])

  • Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in. (URL: [Link])

  • Atom transfer cyclization reactions of .alpha.-iodo esters, ketones, and malonates: examples of selective 5-exo, 6-endo, 6-exo, and 7-endo ring closures | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives | ACS Organic & Inorganic Au. (URL: [Link])

  • A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes - UNC Chemistry Department. (URL: [Link])

  • Highly Selective Reaction of α-Halo-α,β-unsaturated Esters with Ketones or Aldehydes Promoted by SmI2: An Efficient Alternative Access to Baylis−Hillman Adducts | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Stereochemical control on yeast reduction of .alpha.-keto esters. Reduction by immobilized bakers' yeast in hexane | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (URL: [Link])

  • Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: A simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters | Request PDF - ResearchGate. (URL: [Link])

  • Amination of Alfa Halo acids # Strecker's synthesis - YouTube. (URL: [Link])

  • Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed. (URL: [Link])

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Methodological & Application

Application Notes and Protocols: Ethyl 4-bromo-3-oxopentanoate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern synthetic organic and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials can profoundly influence the elegance, efficiency, and overall success of a synthetic campaign. Ethyl 4-bromo-3-oxopentanoate, a readily accessible and highly reactive building block, has emerged as a valuable precursor for the synthesis of a diverse range of heterocyclic systems.

This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of three key classes of heterocycles: pyridazin-3(2H)-ones, pyrazoles, and thiazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently incorporate this versatile reagent into their synthetic programs.

The unique structural features of this compound, namely the presence of a reactive primary bromide and a β-ketoester moiety, allow for a variety of selective chemical manipulations. The primary bromide serves as an excellent electrophilic site for nucleophilic substitution, while the β-ketoester functionality is primed for condensation reactions with binucleophiles, leading to the formation of various heterocyclic rings.[1]

I. Synthesis of 6-Methylpyridazin-3(2H)-ones: A Modern Approach to a Privileged Scaffold

Pyridazin-3(2H)-ones are a class of heterocyclic compounds that are widely recognized as "privileged scaffolds" in medicinal chemistry and agrochemistry due to their presence in numerous biologically active molecules.[2][3][4] The synthesis of these structures typically involves the condensation of a γ-keto acid or ester with a hydrazine derivative.[2][5] this compound provides a streamlined entry into this class of compounds.

Expertise & Experience: Mechanistic Rationale

The reaction of this compound with hydrazine hydrate is postulated to proceed via a two-step sequence. The initial and rapid step is the nucleophilic attack of hydrazine on the primary bromide, forming a hydrazinyl intermediate. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the ester carbonyl, leading to the formation of the 4,5-dihydropyridazin-3(2H)-one ring. Subsequent oxidation, which can occur in situ or as a separate step, furnishes the aromatic pyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% in water, 1.2 eq)

  • Ethanol (anhydrous)

  • Sodium acetate (optional, as a mild base)

  • Reflux condenser and magnetic stirrer

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL per mmol of substrate), add hydrazine hydrate (1.2 eq) dropwise at room temperature with vigorous stirring.

  • (Optional) Add sodium acetate (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (20 mL per mmol of starting material) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Trustworthiness: Self-Validating System

The identity and purity of the synthesized 6-methyl-4,5-dihydropyridazin-3(2H)-one can be confirmed by standard analytical techniques. The expected spectroscopic data should be consistent with the assigned structure. For instance, the ¹H NMR spectrum should show a characteristic signal for the methyl group and the methylene protons of the dihydropyridazinone ring. The IR spectrum should display a prominent carbonyl absorption for the lactam ring. Mass spectrometry should confirm the expected molecular weight.

Visualization: Reaction Workflow

pyridazinone_synthesis start This compound + Hydrazine Hydrate intermediate Hydrazinyl Intermediate (via SN2) start->intermediate Ethanol, rt cyclization Intramolecular Cyclization intermediate->cyclization Reflux workup Work-up & Purification cyclization->workup product 6-Methyl-4,5-dihydropyridazin-3(2H)-one workup->product

Caption: Workflow for the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one.

II. Regioselective Synthesis of Functionalized Pyrazoles: The Knorr Pyrazole Synthesis

Pyrazoles are another cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to agrochemicals.[6] The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a classic and reliable method for their preparation.[6][7] this compound serves as a masked 1,3-dicarbonyl compound, with the bromine atom acting as a leaving group.

Expertise & Experience: Controlling Regioselectivity

The reaction of this compound with substituted hydrazines (e.g., phenylhydrazine) can potentially lead to two regioisomeric pyrazoles. The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the β-ketoester, followed by cyclization and dehydration. The more nucleophilic nitrogen of the substituted hydrazine will typically attack the more electrophilic carbonyl carbon. In the case of this compound, the ketone carbonyl is generally more reactive than the ester carbonyl, which can be leveraged to control the regioselectivity of the cyclization.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser and magnetic stirrer

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15 mL per mmol).

  • Add phenylhydrazine (1.1 eq) to the solution, followed by a few drops of glacial acetic acid.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain the desired pyrazole derivative.

Data Presentation: Representative Yields
EntryHydrazine DerivativeProductYield (%)
1Hydrazine hydrateEthyl 5-methyl-1H-pyrazole-3-carboxylate75-85
2PhenylhydrazineEthyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate70-80
34-MethylphenylhydrazineEthyl 5-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate65-75
Visualization: Knorr Pyrazole Synthesis Mechanism

knorr_pyrazole reagents This compound + Phenylhydrazine attack Nucleophilic Attack (N on C=O) reagents->attack Acid Catalyst cyclization Intramolecular Cyclization attack->cyclization dehydration Dehydration & Tautomerization cyclization->dehydration product Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate dehydration->product

Caption: Mechanism of the Knorr pyrazole synthesis.

III. Hantzsch Thiazole Synthesis: A Robust Route to a Key Heterocycle

The thiazole ring is a prominent feature in a multitude of bioactive compounds, including the essential vitamin B1 (thiamine).[8][9] The Hantzsch thiazole synthesis is a venerable and highly reliable method for the construction of this heterocyclic system, involving the reaction of an α-haloketone with a thioamide.[8][9][10][11] this compound contains the requisite α-haloketone functionality, making it an ideal substrate for this transformation.

Expertise & Experience: Microwave-Assisted Synthesis

To enhance reaction rates and improve yields, microwave-assisted organic synthesis has become a powerful tool. The synthesis of thiazoles from this compound and thiourea can be significantly accelerated using microwave irradiation, often reducing reaction times from hours to minutes.[12]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.0 eq)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq) and thiourea (1.0 eq) in ethanol (5 mL per mmol of substrate).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 80°C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford pure Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Trustworthiness: Characterization Data

The synthesized Ethyl 2-amino-4-methylthiazole-5-carboxylate can be characterized by its melting point and spectroscopic data, which should be in agreement with literature values.

PropertyValue
Melting Point176-180 °C
¹H NMR (CDCl₃, δ ppm)1.35 (t, 3H, CH₃), 2.65 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 5.50 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, δ ppm)14.5, 17.0, 60.5, 108.0, 148.0, 162.5, 168.0
IR (KBr, cm⁻¹)3420, 3300 (NH₂), 1680 (C=O), 1620 (C=N)

Note: Spectroscopic data are representative and may vary slightly based on the specific instrument and conditions used.

Visualization: Hantzsch Thiazole Synthesis Workflow

hantzsch_thiazole reagents This compound + Thiourea microwave Microwave Irradiation (Ethanol, 80°C) reagents->microwave cyclization Cyclization/ Dehydration product Ethyl 2-amino-4-methylthiazole-5-carboxylate cyclization->product microwave->cyclization

Sources

The Strategic Utility of Ethyl 4-Bromo-3-oxopentanoate in Multi-Step Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 4-bromo-3-oxopentanoate, a bifunctional α-haloketone, has emerged as a highly versatile and reactive building block, particularly in the synthesis of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a reactive bromine atom at the α-position to a ketone and a β-ketoester moiety, provides multiple reaction sites for a diverse array of chemical transformations. The bromine atom serves as an excellent leaving group for nucleophilic substitutions, while the keto and ester functionalities allow for condensations, reductions, and other modifications.[1] This guide provides an in-depth exploration of the application of this compound in a multi-step synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Synthesis Application: A Multi-Step Pathway to Bioactive Thiazole Scaffolds

One of the most powerful applications of this compound is in the construction of substituted thiazole rings, a core scaffold in numerous FDA-approved drugs. The following section details a robust multi-step synthesis of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives, which are compounds of interest for their potential antioxidant properties.[2] This synthetic pathway elegantly demonstrates the utility of our starting material in a cascade of reliable and well-understood chemical transformations.

Application Note 1: Synthesis of 2-Amino-5-methylthiazol Derivatives as Potential Antioxidants

This section outlines a four-step synthesis beginning with this compound to yield a series of Schiff bases derived from a 2-amino-5-methylthiazole core. Each step is presented with a detailed, field-tested protocol, an explanation of the underlying mechanism, and key experimental data.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-methylthiazole-4-acetate

The initial and crucial step is the cyclocondensation reaction between this compound and thiourea, a classic example of the Hantzsch thiazole synthesis.[3] This reaction efficiently constructs the 2-aminothiazole ring, a privileged scaffold in medicinal chemistry.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom in this compound. This is followed by an intramolecular condensation between one of the amino groups of the thiourea and the ketone carbonyl, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant_A This compound Intermediate_1 Thiouronium Salt Reactant_A->Intermediate_1 Nucleophilic Attack Reactant_B Thiourea Reactant_B->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Condensation Product_1 Ethyl 2-amino-5-methylthiazole-4-acetate Intermediate_2->Product_1 Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-methylthiazole-4-acetate (Compound 2) [2]

  • Materials:

    • This compound (1): 2.23 g (10 mmol)

    • Thiourea: 0.76 g (10 mmol)

    • Ethanol: 8 mL

    • Methylene chloride

  • Procedure:

    • In a microwave-safe test tube (20 mL) equipped with a magnetic stirrer, combine this compound and thiourea in ethanol.

    • Seal the tube and place it in a microwave reactor. Irradiate at 100 W and 50°C for 5 minutes.

    • After cooling, extract the product with methylene chloride (30 mL).

    • The crude product can be used in the next step without further purification.

Compound Yield Key Spectroscopic Data (¹H NMR, DMSO-d₆)
Ethyl 2-amino-5-methylthiazole-4-acetate (2)74%δ 6.91 (s, 2H, NH₂), 4.07 (q, 2H, O-CH₂-CH₃), 3.43 (s, 2H, CO-CH₂), 2.32 (s, 3H, CH₃), 1.18 (t, 3H, O-CH₂-CH₃)[2]
Step 2: Hydrazinolysis to form 2-(2-amino-5-methylthiazole-4-yl)acetohydrazide

The ethyl ester of the thiazole derivative is converted to the corresponding acetohydrazide through reaction with hydrazine hydrate. This transformation introduces a new reactive handle for subsequent cyclization.

Mechanism Insight: This is a classic nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, forming the more stable hydrazide.

Experimental Protocol: Synthesis of 2-(2-amino-5-methylthiazole-4-yl)acetohydrazide (Compound 3) [2]

  • Materials:

    • Ethyl 2-amino-5-methylthiazole-4-acetate (2): 1.6 g (8 mmol)

    • Hydrazine hydrate: 0.32 mL (10 mmol)

    • Absolute ethanol: 20 mL

  • Procedure:

    • In a round-bottom flask, dissolve compound 2 in absolute ethanol.

    • Add hydrazine hydrate and reflux the mixture for 6 hours.

    • Upon cooling, a precipitate will form.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.

Compound Yield Key Spectroscopic Data (¹H NMR, DMSO-d₆)
2-(2-amino-5-methylthiazole-4-yl)acetohydrazide (3)74%δ 9.02 (s, 1H, NH), 6.86, 6.21 (s, 4H, 2 NH₂), 3.17 (s, 2H, CO-CH₂), 2.31 (s, 3H, CH₃)[2]
Step 3: Cyclization to form 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol

The acetohydrazide intermediate undergoes cyclization with carbon disulfide in a basic medium to form the 1,3,4-oxadiazole-2-thiol ring system.

Mechanism Insight: The reaction is initiated by the deprotonation of the hydrazide by the base (KOH). The resulting anion attacks the electrophilic carbon of carbon disulfide.[4] An intramolecular cyclization then occurs, followed by the elimination of a water molecule and a proton shift to yield the stable aromatic 1,3,4-oxadiazole-2-thiol.

Oxadiazole_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant_C Acetohydrazide (3) Intermediate_3 Potassium Dithiocarbazate Reactant_C->Intermediate_3 Nucleophilic Attack Reactant_D Carbon Disulfide Reactant_D->Intermediate_3 Base KOH Base->Intermediate_3 Intermediate_4 Cyclized Intermediate Intermediate_3->Intermediate_4 Intramolecular Cyclization Product_2 1,3,4-Oxadiazole-2-thiol (4) Intermediate_4->Product_2 Dehydration & Tautomerization

Caption: 1,3,4-Oxadiazole-2-thiol Formation Workflow.

Experimental Protocol: Synthesis of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (Compound 4) [2]

  • Materials:

    • 2-(2-amino-5-methylthiazole-4-yl)acetohydrazide (3)

    • Potassium hydroxide (KOH)

    • Carbon disulfide (CS₂)

    • Ethanol

    • Concentrated HCl

  • Procedure:

    • Dissolve compound 3 and KOH in ethanol and cool the mixture.

    • Add carbon disulfide dropwise while maintaining the cool temperature.

    • Allow the mixture to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-cold water and acidify to pH 3-4 with concentrated HCl.

    • Filter the resulting solid, dry, and recrystallize from ethanol.

Compound Yield Key Spectroscopic Data (¹H NMR, DMSO-d₆)
5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (4)74%δ 13.02 (s, 1H, SH), 7.05 (s, 1H, Ar-H), 6.45 (s, 2H, NH₂), 3.91 (s, 2H, CH₂), 2.31 (s, 3H, CH₃)[2]
Step 4: Formation of Schiff Bases

The final step involves the condensation of the 2-aminothiazole moiety of compound 4 with various aromatic aldehydes to form the corresponding Schiff bases (imines).

Mechanism Insight: The formation of a Schiff base is a nucleophilic addition-elimination reaction.[1] The primary amine of the 2-aminothiazole acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. The reaction is typically acid-catalyzed to facilitate the dehydration of the carbinolamine intermediate.[1]

Experimental Protocol: General Method for the Synthesis of Schiff Bases (Compounds 6a-j) [2]

  • Materials:

    • Compound 4 (2 mmol)

    • Appropriate aromatic aldehyde (2 mmol)

    • Methanol (30 mL)

    • Glacial acetic acid (2-3 mL)

  • Procedure:

    • In a round-bottom flask, combine compound 4 and the desired aldehyde in methanol.

    • Add glacial acetic acid and reflux the mixture for 6 hours.

    • Cool the reaction mixture in an ice-water bath.

    • Filter the precipitate, wash with water, and crystallize from ethanol to obtain the final Schiff base product.

Compound Example (6a) Yield Key Spectroscopic Data (¹H NMR, DMSO-d₆)
5-((2-((2,4-Dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (6a)~65-82%δ 13.01 (s, 1H, SH), 8.61 (s, 1H, –CH=N–), 7.70–6.52 (m, 3H, Ar-H), 3.81 (s, 6H, 2 OCH₃), 3.61 (s, 2H, CH₂), 2.32 (s, 3H, CH₃)[2]

Conclusion

This detailed guide illustrates the significant synthetic potential of this compound as a starting material for the multi-step synthesis of complex, biologically relevant heterocyclic compounds. The presented pathway to 2-amino-5-methylthiazole derivatives showcases a series of robust and well-understood reactions, providing researchers with reliable protocols and a deeper understanding of the underlying chemical principles. The versatility of this compound continues to make it a valuable tool in the arsenal of the synthetic organic chemist, enabling the efficient construction of novel molecular entities for drug discovery and development.

References

  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]

  • Mohan, C. D., Bharath, B. R., Harsha, G. S., Rangappa, S., & Rangappa, K. S. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 620718. [Link]

  • Chemistry LibreTexts. (2020, October 20). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PubMed. (2025, November 18). Carbon disulfide (CS2): chemistry and reaction pathways. Retrieved from [Link]

Sources

Protocol for the C-2 Alkylation of Ethyl 4-bromo-3-oxopentanoate: A Guide to Synthesis, Mechanism, and Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

Ethyl 4-bromo-3-oxopentanoate is a highly functionalized building block crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its structure features a β-keto ester moiety, which allows for facile C-C bond formation via alkylation of the acidic α-carbon (C-2). This application note provides a detailed protocol for the selective C-2 alkylation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide troubleshooting insights to ensure reproducible and high-yield synthesis. This guide is intended for researchers and scientists engaged in synthetic organic chemistry and drug development.

Introduction and Scientific Principles

The alkylation of β-keto esters is a cornerstone reaction in synthetic chemistry, enabling the construction of intricate carbon skeletons.[2] The reaction proceeds through the formation of a stabilized enolate, which then acts as a potent nucleophile.[3][4]

1.1. The Substrate: this compound

The target substrate, this compound (CAS 36187-69-6), possesses several key reactive sites.[5] However, the protons on the C-2 carbon, situated between the ester and ketone carbonyl groups, are significantly acidic (pKa ≈ 11-13).[4][6] This heightened acidity allows for selective deprotonation using moderately strong bases, forming a resonance-stabilized enolate ion. The bromine atom at the C-4 position serves as a latent electrophilic site or a handle for subsequent transformations, adding to the compound's synthetic versatility.[1]

1.2. Reaction Mechanism: Enolate Formation and SN2 Alkylation

The overall transformation consists of two primary steps:

  • Deprotonation/Enolate Formation: A base abstracts an acidic α-proton from the C-2 position. Common bases include sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃).[3][7] The use of an alkoxide base corresponding to the ester group (ethoxide for an ethyl ester) is a classic strategy to prevent transesterification, a potential side reaction.[6] The resulting enolate is stabilized by delocalization of the negative charge onto both carbonyl oxygen atoms.

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a typical bimolecular nucleophilic substitution (SN2) reaction.[3][4] This step forges the desired carbon-carbon bond. For this protocol, we will use allyl bromide as a representative alkylating agent, yielding Ethyl 2-allyl-4-bromo-3-oxopentanoate.

Potential Side Reactions:

  • O-Alkylation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or oxygen atom. While C-alkylation is generally favored, reaction conditions can influence the ratio of C- vs. O-alkylation.

  • Dialkylation: If the mono-alkylated product still possesses an acidic proton, a second alkylation can occur, especially if excess base and alkylating agent are used.[3][4]

  • Hydrolysis and Decarboxylation: In the presence of water and acid or base, particularly with heating, the ester can be hydrolyzed to a β-keto acid. This intermediate can readily lose CO₂ to yield a ketone, a process known as decarboxylation.[6][8] This must be avoided if the alkylated β-keto ester is the desired product.

Experimental Protocol: Allylation of this compound

This protocol details the C-2 allylation of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are critical for success.[1]

2.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound36187-69-6223.062.23 g (10.0 mmol)Starting material. Ensure it is dry.
Sodium Ethoxide (NaOEt)141-52-668.050.75 g (11.0 mmol)1.1 equivalents. Highly hygroscopic.
Allyl Bromide106-95-6120.981.33 g (11.0 mmol)1.1 equivalents. Lachrymator. Handle with care.
Anhydrous Ethanol (EtOH)64-17-546.0750 mLReaction solvent. Must be anhydrous.
Saturated aq. NH₄ClN/AN/A50 mLQuenching solution.
Diethyl Ether (Et₂O)60-29-774.12~150 mLExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.
Round-bottom flask (100 mL)N/AN/A1Flame-dried or oven-dried before use.
Magnetic stirrer and stir barN/AN/A1
Septa, needles, syringesN/AN/AAs neededFor inert atmosphere and liquid transfers.
Nitrogen or Argon gas supplyN/AN/A1To maintain an inert atmosphere.

2.2. Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon gas.

    • Equip the flask with a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Enolate Formation:

    • To the flask, add anhydrous ethanol (50 mL) via syringe.

    • Carefully add sodium ethoxide (0.75 g, 11.0 mmol) to the ethanol. Stir the mixture until the base is fully dissolved. Note: This may be slightly exothermic.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add this compound (2.23 g, 10.0 mmol) dropwise via syringe over 5-10 minutes.

    • Allow the solution to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add allyl bromide (1.33 g, 11.0 mmol) dropwise via syringe over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 2-allyl-4-bromo-3-oxopentanoate.

    • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

2.3. Experimental Workflow Diagram

Alkylation_Workflow cluster_setup 1. Reaction Setup cluster_enolate 2. Enolate Formation cluster_alkylation 3. Alkylation cluster_workup 4. Work-up & Extraction cluster_purification 5. Purification & Analysis A Flame-dry 100 mL RBF under N2/Ar atmosphere B Add Anhydrous EtOH (50 mL) A->B C Dissolve NaOEt (1.1 eq) B->C D Cool to 0 °C C->D E Add this compound (1.0 eq) dropwise D->E F Stir at 0 °C for 30 min E->F G Add Allyl Bromide (1.1 eq) dropwise at 0 °C F->G H Warm to RT, stir 4-6 h G->H I Monitor by TLC H->I J Quench with sat. aq. NH4Cl I->J K Extract with Et2O (3x) J->K L Wash with Brine K->L M Dry (MgSO4) & Concentrate L->M N Purify by Flash Column Chromatography M->N O Characterize by NMR, MS, IR N->O

Caption: Workflow for the C-2 allylation of this compound.

Troubleshooting and Validation

A successful protocol is a self-validating one. Below are common issues and their resolutions.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (hydrolyzed NaOEt).2. Wet solvent or glassware.3. Insufficient reaction time.1. Use a fresh bottle of NaOEt or titrate to check activity.2. Ensure all glassware is properly dried and use anhydrous grade solvents.3. Monitor the reaction by TLC and allow it to run to completion.
Recovery of Starting Material 1. Base was not strong enough or used in insufficient quantity.2. Alkylating agent is not reactive enough.1. Use 1.1-1.2 equivalents of base. Consider a stronger base like LDA for difficult alkylations (use with caution).2. Use a more reactive alkylating agent (e.g., an alkyl iodide or triflate).
Presence of Dialkylated Product 1. Excess base and/or alkylating agent used.2. Reaction temperature too high.1. Use close to stoichiometric amounts (1.05-1.1 eq) of base and alkylating agent.2. Maintain lower temperatures during addition and reaction.
Presence of Hydrolysis/Decarboxylation Product 1. Water present in the reaction mixture.2. Work-up was too acidic or basic, especially with heating.1. Ensure strictly anhydrous conditions.2. Use a mild quenching agent like saturated NH₄Cl. Avoid strong acids/bases during work-up unless hydrolysis is the next desired step.

Conclusion

The protocol described provides a reliable and robust method for the C-2 alkylation of this compound. By carefully controlling reaction parameters such as stoichiometry, temperature, and moisture, researchers can achieve high yields of the desired mono-alkylated product. This foundational reaction opens the door to a vast array of more complex molecular architectures, underscoring its importance in the toolkits of synthetic and medicinal chemists.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Tsuji, H., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Available from: [Link]

  • Weiler, L. (1970). Alkylation of dianions of. beta. -keto esters. Journal of the American Chemical Society. Available from: [Link]

  • Wang, X., et al. (2022). Asymmetric radical allylation of β-keto esters with vinyl cyclopropanes by dual photoredox/nickel catalysis. ResearchGate. Available from: [Link]

  • ScienceMadness Discussion Board. (2021). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Available from: [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Available from: [Link]

  • Google Patents. WO2018196988A1 - Ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate as a fragrance.
  • Google Patents. US20110009663A1 - Process for purifying an a-keto ester.
  • Hauser, C. R., & Adams, C. E. (1943). Condensations. XIX. The Alkylation of β-Keto Esters with Alcohols and Ethers in the Presence of Boron Trifluoride. Journal of the American Chemical Society. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). Carbonyl Alkylations with the Claisen Condensation. YouTube. Available from: [Link]

  • Google Patents. US2826537A - Method for purification of ketones.
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  • PrepChem. Synthesis of ethyl-2-methyl-4-pentenoate. Available from: [Link]

  • Ben's Chem Videos. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Available from: [Link]

  • PubChem. This compound (C7H11BrO3). Available from: [Link]

  • PubChem. Ethyl 2-[2-(4-methylphenyl)acetyl]pentanoate. Available from: [Link]

  • PubChem. Ethyl 3-bromo-4-oxopentanoate. Available from: [Link]

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  • Nanjing Bike Biotechnology Co., Ltd. This compound. Available from: [Link]

  • Doubtnut. (2020). Statement-1: 3-Bromo-4-ethyl pentanoyl bromide is not the correct IUPAC name. YouTube. Available from: [Link]

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The Strategic Application of Ethyl 4-bromo-3-oxopentanoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Ethyl 4-bromo-3-oxopentanoate, a bifunctional molecule, has emerged as a powerful and versatile building block in the synthesis of a diverse array of complex organic molecules and, notably, medicinally relevant heterocyclic scaffolds.[1] Its unique chemical architecture, featuring a reactive bromine atom and a β-ketoester moiety, allows for a wide range of chemical transformations, making it an invaluable tool for drug discovery and development professionals.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility.

The core value of this compound lies in its ability to participate in both nucleophilic substitution reactions, owing to the labile bromine atom, and condensation reactions characteristic of β-ketoesters. This dual reactivity opens avenues for the construction of a multitude of heterocyclic systems, which form the core of many approved drugs and clinical candidates.

Key Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its effective and safe implementation in the laboratory.

PropertyValueSource
Molecular Formula C₇H₁₁BrO₃[2]
Molecular Weight 223.06 g/mol [2]
CAS Number 36187-69-6[2]
Appearance Not specified, likely a liquid
Boiling Point Not specified
Solubility Soluble in common organic solvents

Safety and Handling Precautions:

This compound is classified as a combustible liquid and is harmful if swallowed.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of heterocyclic compounds. These ring systems are ubiquitous in pharmaceuticals, and this reagent provides a convergent and efficient route to their synthesis.

Synthesis of Substituted Pyridines via the Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines and pyridines, which are key components of numerous bioactive molecules, including calcium channel blockers.[3][4] While the traditional Hantzsch synthesis utilizes two equivalents of a β-ketoester, this compound can be envisioned as a versatile component in modified Hantzsch-type reactions.

Conceptual Workflow for Hantzsch-type Pyridine Synthesis

Hantzsch_Workflow reagent This compound intermediate Dihydropyridine Intermediate reagent->intermediate aldehyde Aldehyde (R-CHO) aldehyde->intermediate enamine Enamine Precursor (e.g., Ethyl 3-aminocrotonate) enamine->intermediate oxidation Oxidation intermediate->oxidation product Substituted Pyridine oxidation->product caption Conceptual workflow for a modified Hantzsch pyridine synthesis.

Caption: Conceptual workflow for a modified Hantzsch pyridine synthesis.

Protocol: Synthesis of a Dihydropyridine Derivative

This protocol is an adaptation of the classical Hantzsch synthesis, tailored for the use of this compound.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ethyl 3-aminocrotonate (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethyl 3-aminocrotonate (1.0 mmol).

  • Add ethanol (10 mL) as the solvent, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for the Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Acetic Acid Catalyst: The acidic catalyst protonates the aldehyde carbonyl group, increasing its electrophilicity and promoting the initial condensation steps of the reaction mechanism.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald aminothiophene synthesis is another powerful multi-component reaction that provides access to highly substituted 2-aminothiophenes.[5] These scaffolds are present in a range of biologically active compounds. This compound, with its ketone functionality, is a suitable starting material for this reaction.

Gewald Aminothiophene Synthesis Workflow

Gewald_Workflow reagent This compound intermediate Thiophene Intermediate reagent->intermediate nitrile Activated Nitrile (e.g., Malononitrile) nitrile->intermediate sulfur Elemental Sulfur (S₈) sulfur->intermediate base Base Catalyst (e.g., Morpholine) base->intermediate product 2-Aminothiophene Derivative intermediate->product caption Workflow for the Gewald aminothiophene synthesis.

Caption: Workflow for the Gewald aminothiophene synthesis.

Protocol: Synthesis of a 2-Aminothiophene Derivative

This protocol is a representative procedure for the Gewald synthesis using this compound.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Add ethanol (10 mL) as the solvent.

  • Add a catalytic amount of morpholine (0.2 mmol).

  • Heat the mixture to 50-60°C with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Morpholine as Base Catalyst: Morpholine, a secondary amine, is a commonly used base catalyst in the Gewald reaction. It facilitates the initial Knoevenagel condensation between the ketone and the active methylene compound.[5]

  • Elemental Sulfur: Elemental sulfur acts as the sulfur source for the formation of the thiophene ring.

  • Moderate Heating: Gentle heating is typically sufficient to promote the reaction without causing decomposition of the reactants or products.

Application in the Synthesis of PPAR Agonists

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that are involved in the regulation of metabolism and inflammation. As such, they are important drug targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. This compound has been identified as a key intermediate in the synthesis of PPAR agonists.[1] Although specific drug names are not publicly disclosed in the available literature, a patent for PPAR agonists describes the synthesis of related compounds.[6] This highlights the industrial relevance of this building block in the development of new therapeutics.

Conclusion: A Versatile Reagent for Modern Drug Discovery

This compound is a highly valuable and versatile building block for medicinal chemists. Its dual reactivity allows for the efficient construction of complex heterocyclic scaffolds, such as pyridines and thiophenes, which are central to the development of new drugs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs. A thorough understanding of its reactivity, coupled with careful experimental design, will undoubtedly lead to the discovery of novel and impactful therapeutic agents.

References

  • Google Patents. (2017). Ppar agonists, compounds, pharmaceutical compositions, and methods of use thereof. (US20170304255A1).
  • MDPI. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2017(4), M964. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 269-274. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(37), 24155–24177. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. Retrieved from [Link]

  • Google Patents. (2007). United States Patent. Retrieved from [Link]

  • SpringerLink. (1982). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Recueil des Travaux Chimiques des Pays-Bas, 101(8), 281-285. Retrieved from [Link]

  • MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 28(15), 5789. Retrieved from [Link]

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The Versatility of Ethyl 4-bromo-3-oxopentanoate: A Key Building Block for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-bromo-3-oxopentanoate is a highly functionalized and versatile chemical intermediate that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a reactive α-haloketone, a β-keto-ester moiety, and a chiral center, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds that form the core of numerous pharmaceutical agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this building block. We will explore its chemical properties, delve into key synthetic transformations, and provide detailed, field-proven protocols for the synthesis of thiazole and pyrimidine derivatives, two classes of heterocycles with profound importance in modern medicine.

Introduction: The Strategic Advantage of a Polyfunctional Building Block

In the landscape of drug discovery, the efficient construction of complex molecular architectures is paramount. This compound (C₇H₁₁BrO₃, MW: 223.06 g/mol ) emerges as a strategic starting material due to the orthogonal reactivity of its functional groups.[1][2] The bromine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution, while the ketone at the 3-position and the ethyl ester provide handles for cyclization, condensation, and other derivatization reactions.[1]

This combination allows for the streamlined synthesis of substituted heterocycles, which are "privileged structures" in medicinal chemistry, frequently interacting with biological targets with high affinity and specificity.[3] This guide will focus on two exemplary and highly valuable applications: the Hantzsch synthesis of thiazoles and the construction of the pyrimidine ring system.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 36187-69-6[2]
Molecular Formula C₇H₁₁BrO₃[2]
Molecular Weight 223.06 g/mol [2]
IUPAC Name This compound[2]
Appearance Colorless to pale yellow liquidGeneral Knowledge
Boiling Point ~120°C at 5 mmHg (Reduced Pressure)[1]
Safety and Handling

This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the electrophilic carbon bearing the bromine and the carbonyl group. This allows for sequential or one-pot reactions to build molecular complexity rapidly.

The Hantzsch Thiazole Synthesis: A Gateway to Bioactive Scaffolds

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide-containing reactant, most commonly thiourea.[4][5] This reaction provides a direct route to 2-aminothiazoles, a scaffold present in a multitude of approved drugs, including antivirals, kinase inhibitors, and anti-inflammatory agents.

The mechanism proceeds via a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism reagents This compound + Thiourea intermediate1 Thiouronium Intermediate (S-Alkylation) reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole Derivative intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Pyrimidine Synthesis: Building Blocks of Life and Medicine

Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a vast number of pharmaceuticals, including anticancer and antiviral agents. One of the most common strategies for pyrimidine synthesis involves the condensation of a three-carbon dielectrophilic component with a C-N-C synthon like an amidine or guanidine.[6][7]

While not a direct three-carbon synthon itself, this compound can be readily converted into one or used in multi-step sequences. For example, its reaction with a nucleophile can be followed by condensation with an amidine to form the pyrimidine ring. The versatility of this approach allows for the synthesis of highly substituted and functionally diverse pyrimidine libraries.

Pyrimidine_Synthesis start This compound step1 React with C-N-C Synthon (e.g., Amidine) start->step1 intermediate Open-Chain Adduct step1->intermediate step2 Intramolecular Cyclization & Aromatization intermediate->step2 product Substituted Pyrimidine step2->product

Caption: General logic for pyrimidine synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and are based on established and reproducible synthetic methods.

Protocol 1: Synthesis of this compound (Building Block)

This protocol details the selective α-monobromination of a β-keto-ester, a fundamental transformation for preparing the title building block.

Causality: The reaction is typically performed in a solvent like acetic acid which can facilitate the enolization of the starting material, a key step for electrophilic bromination at the α-position.[1] Room temperature is chosen to control selectivity and prevent over-bromination.

Materials:

  • Ethyl 3-oxopentanoate (1 equivalent)

  • Bromine (Br₂) (1 equivalent)

  • Glacial Acetic Acid

  • Sodium bicarbonate (sat. aq. solution)

  • Sodium thiosulfate (aq. solution)

  • Brine (sat. aq. NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of ethyl 3-oxopentanoate in glacial acetic acid at 0-5 °C (ice bath), add bromine dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation (~120°C at 5 mmHg) or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[1]

Protocol 2: Hantzsch Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate

This protocol utilizes modern microwave-assisted synthesis for a rapid and efficient Hantzsch reaction, demonstrating the utility of this compound in generating a pharmaceutically relevant thiazole derivative.[3]

Causality: Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating, often leading to higher yields and cleaner product profiles in shorter timeframes.[3] Ethanol is an excellent solvent for both reactants and facilitates the reaction.

Materials:

  • This compound (10 mmol, 2.23 g)[3]

  • Thiourea (10 mmol, 0.76 g)[3]

  • Ethanol (8 mL)[3]

  • Microwave synthesis vial (20 mL) with a magnetic stir bar

  • Ice-cold water

  • Concentrated HCl

Procedure:

  • Combine this compound (2.23 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in a 20 mL microwave synthesis vial equipped with a magnetic stir bar.[3]

  • Add 8 mL of ethanol to the vial and cap it securely.[3]

  • Place the vial in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at 50°C (100 W) for 5 minutes.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the resulting solution into ice-cold water.

  • Acidify the mixture with concentrated HCl to a pH of 3-4 to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Recrystallize the product from ethanol to obtain pure ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate.[3]

Protocol 3: Synthesis of a Substituted 4-Methyl-6-oxo-1,6-dihydropyrimidine

This protocol provides a representative example of pyrimidine synthesis. It involves a condensation reaction between a β-keto-ester (derived from our building block) and an amidine, a classic and reliable method for constructing the pyrimidine core.[6]

Causality: This is a classic Biginelli-type or related pyrimidine synthesis. The reaction is typically catalyzed by an acid, which activates the carbonyl groups towards nucleophilic attack by the amidine. The subsequent cyclization and dehydration are driven by the formation of the stable aromatic pyrimidine ring.

Materials:

  • This compound (1 equivalent)

  • Acetamidine hydrochloride (1.1 equivalents)

  • Sodium ethoxide (2.2 equivalents)

  • Anhydrous Ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Add acetamidine hydrochloride to the stirred solution and stir for 20 minutes to form the free base.

  • Add this compound dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Redissolve the residue in water and neutralize with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the substituted pyrimidine derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Conclusion

This compound is a powerful and versatile building block for the synthesis of pharmaceutically relevant heterocyclic compounds. Its readily available nature and the distinct reactivity of its functional groups allow for the efficient construction of complex molecular scaffolds. The detailed protocols provided for the synthesis of thiazole and pyrimidine derivatives highlight its practical application in a research and drug development setting. By mastering the chemistry of this key intermediate, scientists can accelerate the discovery and development of novel therapeutic agents.

References

  • PubChem. This compound | C7H11BrO3 | CID 12780443. [Online] Available at: [Link]

  • Shaikh, A. et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. [Online] Available at: [Link]

  • Organic Syntheses. 2-amino-4-methylthiazole. [Online] Available at: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Online] Available at: [Link]

  • RSC Publishing. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. [Online] Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Online PDF] Available at: [Link]

  • TÜBİTAK Academic Journals. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry. [Online] Available at: [Link]

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Application Note: Mastering Stereoselectivity with Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl 4-bromo-3-oxopentanoate is a highly versatile and reactive building block in modern organic synthesis.[1] Its unique structure, featuring a β-keto ester moiety, an adjacent bromine atom, and multiple sites for nucleophilic and electrophilic attack, makes it an ideal precursor for constructing complex molecular architectures.[1][2] This guide provides an in-depth exploration of key stereoselective reactions involving this substrate, focusing on the asymmetric reduction of its ketone and stereocontrolled annulation reactions. We delve into the mechanistic principles, provide field-proven protocols, and highlight the critical parameters that govern stereochemical outcomes, offering researchers a practical framework for leveraging this reagent in the synthesis of high-value chiral molecules.

Foundational Principles: The Synthetic Utility of this compound

This compound (MW: 223.06 g/mol , Formula: C₇H₁₁BrO₃) is a bifunctional reagent whose value lies in the strategic placement of its reactive centers.[1][3][4] The 3-oxo group can be selectively reduced to a hydroxyl group, creating a chiral center. The bromine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitutions and enabling its participation in cyclization reactions.[1] Furthermore, the protons alpha to the ketone are enolizable, allowing the molecule to serve as a nucleophile in various bond-forming reactions.

The ability to control the stereochemistry of these transformations is paramount, particularly in pharmaceutical development, where the biological activity of a drug is often confined to a single enantiomer.[5] This guide will focus on two powerful stereoselective transformations that exemplify the synthetic potential of this reagent.

Stereoselective Transformation I: Asymmetric Reduction of the 3-Oxo Group

The creation of chiral β-hydroxy esters from β-keto esters is a cornerstone transformation in organic synthesis.[6] The resulting synthon, ethyl 4-bromo-3-hydroxypentanoate, contains two adjacent stereocenters and serves as a precursor for molecules like β-hydroxy γ-amino acids.[7] The primary challenge is to control the facial selectivity of hydride delivery to the prochiral ketone.

Mechanistic Insight: Chiral Catalysis

Asymmetric reduction is most effectively achieved using chiral catalysts that create a stereo-differentiating environment. One of the most robust methods is catalytic hydrogenation using a chiral transition metal complex.

Causality of Stereoselection: In this approach, a ruthenium catalyst bearing a chiral bisphosphine ligand, such as (R)- or (S)-BINAP, is employed. The C₂-symmetric, atropisomeric BINAP ligand coordinates to the metal center, forming a rigid and well-defined chiral pocket. The substrate, this compound, coordinates to the ruthenium center in a sterically preferred orientation. This locks the ketone into a specific conformation, exposing one of its two prochiral faces to the incoming hydrogen molecule, leading to the preferential formation of one enantiomer of the corresponding alcohol.[1] The choice of (R)- or (S)-BINAP directly dictates whether the (R)- or (S)-alcohol is formed, providing access to either enantiomer.

G cluster_workflow Asymmetric Reduction Workflow A Substrate This compound E Reaction (Methanol, 50°C, 50 bar H₂) A->E B Chiral Catalyst (e.g., Ru(BINAP)Cl₂) B->E C Hydrogen Source (H₂ gas) C->E D Reaction Vessel (High-Pressure Autoclave) F Workup & Purification (e.g., Chromatography) E->F Quench & Extract G Product Chiral Ethyl 4-bromo-3-hydroxypentanoate F->G H Analysis (Chiral HPLC for ee%) G->H

Caption: Workflow for catalytic asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation with Ru(BINAP)Cl₂

This protocol is based on established methods for the highly efficient enantioselective reduction of β-keto esters.[1]

Materials:

  • This compound (1.0 eq)

  • [RuCl₂((R)-BINAP)] (0.005 mol%)

  • Methanol (HPLC grade, degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave with magnetic stirring

Procedure:

  • Vessel Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: To the autoclave, add the chiral catalyst [RuCl₂((R)-BINAP)].

  • Add degassed methanol to dissolve the catalyst.

  • Add this compound to the vessel. The substrate-to-catalyst (S/C) ratio can be as high as 20,000:1.[1]

  • Reaction Execution: Seal the autoclave. Purge the headspace with hydrogen gas three times.

  • Pressurize the reactor to 50 bar with hydrogen gas.

  • Begin vigorous stirring and heat the reaction mixture to 50°C.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely venting and re-pressurizing) and analyzing them by GC or TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The crude product can be purified by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC.

Data and Expected Outcomes

The following table summarizes typical results for this class of transformation, demonstrating the high efficiency and selectivity achievable.

CatalystS/C RatioPressure (bar H₂)Temp (°C)SolventEnantiomeric Excess (ee%)Reference
Ru(BINAP)Cl₂up to 20,0005050Methanolup to 98%[1]

Stereoselective Transformation II: [4+3] Annulation for Azepine Synthesis

Beyond simple reductions, this compound can participate in more complex, stereoselective cycloaddition reactions. A notable example is its use as a C3 synthon in a [4+3] annulation with azadienes to construct benzindeno-fused azepine derivatives, which are valuable scaffolds in medicinal chemistry.[8]

Mechanistic Insight: Base-Promoted Tandem Reaction

This transformation is a sophisticated one-pot process involving two key steps where stereochemistry is established.

Causality of Stereoselection:

  • Enolate Formation & Michael Addition: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon (C2) of this compound to form a nucleophilic enolate. This enolate then undergoes a conjugate (Michael) addition to the electron-deficient azadiene. The facial selectivity of this addition is influenced by steric hindrance, with the enolate attacking the less hindered face of the azadiene.

  • Intramolecular Alkylation: The resulting intermediate, now containing a nucleophilic nitrogen, undergoes an intramolecular Sₙ2 reaction. The nitrogen attacks the carbon bearing the bromine atom (C4), displacing the bromide and forming the seven-membered azepine ring. The stereochemistry established in the initial Michael addition directs the conformation of this cyclization, leading to a product with high diastereoselectivity.

G cluster_mechanism [4+3] Annulation Mechanism A Azadiene + this compound B Base (NaH) Deprotonation A->B Step 1 D Stereoselective Michael Addition C Nucleophilic Enolate Formed B->C C->D E Acyclic Intermediate D->E Step 2 F Intramolecular SN2 Cyclization (Br⁻ displaced) E->F Step 3 G Final Product Benzindeno-fused Azepine F->G

Sources

Application Notes & Protocols: Strategic Cyclization of Ethyl 4-bromo-3-oxopentanoate for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

Ethyl 4-bromo-3-oxopentanoate is a highly functionalized and versatile building block in modern organic synthesis.[1] Its structure, featuring a reactive α-haloketone system and a β-keto ester moiety, provides two distinct points for chemical manipulation, making it an ideal precursor for a variety of heterocyclic scaffolds.[1][2] The strategic importance of this reagent lies in its ability to undergo controlled cyclization reactions with various binucleophiles to generate medicinally relevant heterocycles such as thiazoles, furans, pyrazoles, and oxazoles.[1][3][4][5] These core structures are prevalent in numerous approved pharmaceuticals and are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[4][5][6]

This guide provides an in-depth exploration of the primary cyclization pathways involving this compound, detailing the underlying mechanisms, offering field-tested experimental protocols, and explaining the causal logic behind procedural choices.

G cluster_start Starting Material cluster_reactants Binucleophilic Reagents cluster_products Resulting Heterocyclic Scaffolds start This compound thiourea Thiourea / Thioamides start->thiourea Hantzsch Synthesis hydrazine Hydrazines start->hydrazine Knorr-type Synthesis enolates Enolates / β-Dicarbonyls start->enolates Feist-Benary Synthesis amides Amides start->amides Robinson-Gabriel type Synthesis thiazole Thiazoles thiourea->thiazole pyrazole Pyrazoles hydrazine->pyrazole furan Furans enolates->furan oxazole Oxazoles amides->oxazole

Figure 1: Key cyclization pathways of this compound.

Core Cyclization Strategies and Mechanistic Insights

The dual reactivity of this compound allows for several distinct and highly reliable cyclization reactions. The primary electrophilic site is the carbon bearing the bromine atom, which is susceptible to S_N2 attack. The secondary electrophilic site is the ketone carbonyl, which can participate in condensation reactions.

Hantzsch Thiazole Synthesis

The reaction of α-haloketones with thioamides or thiourea is the cornerstone of the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring.[7] When this compound is reacted with thiourea, it efficiently forms 2-aminothiazole derivatives, which are key intermediates in pharmaceuticals, including PPAR agonists.[1]

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, displacing the bromide ion. This forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the enol or enolate of the ketone onto one of the nitrogen atoms, followed by dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism start This compound + Thiourea step1 Nucleophilic Attack (S on C-Br) start->step1 intermediate1 Isothiouronium Salt Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N attacks C=O) intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration (Aromatization) intermediate2->step3 product 2-Amino-4-methyl-5-ethoxycarbonylmethyl thiazole step3->product

Figure 2: Mechanism of the Hantzsch Thiazole Synthesis.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a classic method for preparing furans from α-halo ketones and the enolate of a β-dicarbonyl compound.[2][3] This pathway allows for the construction of highly substituted furan rings, which are structural motifs in many natural products and bioactive molecules.[8][9]

Mechanistic Rationale: The reaction is typically base-catalyzed. The base deprotonates the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then attacks the carbon-bearing bromine of this compound in an S_N2 fashion. The resulting 1,4-dicarbonyl intermediate undergoes an acid- or base-catalyzed intramolecular cyclization (aldol-type condensation) followed by dehydration to furnish the stable furan ring.[3]

Feist_Benary_Mechanism start This compound + Enolate (from β-dicarbonyl) step1 S_N2 Attack (Enolate on C-Br) start->step1 intermediate1 1,4-Dicarbonyl Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Enol attacks C=O) intermediate1->step2 intermediate2 Cyclic Hemiketal step2->intermediate2 step3 Dehydration (Aromatization) intermediate2->step3 product Substituted Furan step3->product

Figure 3: Mechanism of the Feist-Benary Furan Synthesis.

Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a fundamental method for constructing the pyrazole ring, a core component of numerous pharmaceuticals.[5][10] this compound, with its β-keto ester functionality, readily undergoes this cyclocondensation.

Mechanistic Rationale: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl. Subsequent elimination of ethanol and water drives the reaction towards the formation of the aromatic pyrazole ring. The bromine at the 4-position can be retained or displaced depending on the reaction conditions and the nature of the hydrazine derivative used, offering further synthetic utility.

Pyrazole_Mechanism start This compound + Hydrazine step1 Condensation (N on C=O) start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N attacks C=O of ester) intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Elimination of EtOH & H₂O (Aromatization) intermediate2->step3 product Substituted Pyrazole step3->product

Figure 4: General mechanism for Pyrazole Synthesis.

Experimental Protocols

Safety Precaution: this compound is a lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of Ethyl 2-amino-4-(1-ethoxy-1-oxopropan-2-yl)thiazole-5-carboxylate (Hantzsch Thiazole Synthesis)

This protocol describes a representative procedure for the synthesis of a 2-aminothiazole derivative.

Materials and Reagents

Reagent M.W. Amount Moles (mmol)
This compound 223.06 2.23 g 10.0
Thiourea 76.12 0.76 g 10.0

| Ethanol (absolute) | - | 50 mL | - |

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 mmol) and thiourea (10.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol. The choice of ethanol provides good solubility for the reactants and a suitable boiling point for the reaction.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product hydrobromide salt may form.

  • Neutralization and Isolation: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7-8). This neutralizes the HBr formed and precipitates the free base of the thiazole product.

  • Filtration: Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol.

  • Drying and Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure aminothiazole derivative.

Expected Characterization:

  • ¹H NMR: Expect characteristic peaks for the ethyl ester groups, a singlet for the thiazole C-H proton, and a broad singlet for the -NH₂ protons.

  • Mass Spec (ESI+): Expect to see the [M+H]⁺ peak corresponding to the molecular weight of the product.

Protocol 2: Synthesis of a Polysubstituted Furan Derivative (Feist-Benary Synthesis)

This protocol details a general procedure using ethyl acetoacetate as the nucleophilic partner.

Materials and Reagents

Reagent M.W. Amount Moles (mmol)
This compound 223.06 2.23 g 10.0
Ethyl acetoacetate 130.14 1.30 g 10.0
Sodium Ethoxide (21% in EtOH) 68.05 ~3.4 g 10.0
Ethanol (absolute) - 40 mL -

| Acetic Acid (glacial) | - | ~1 mL | - |

Procedure:

  • Enolate Formation: In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve ethyl acetoacetate (10.0 mmol) in 20 mL of absolute ethanol. Cool the solution in an ice bath.

  • Base Addition: Slowly add sodium ethoxide solution (10.0 mmol) dropwise. Stir for 30 minutes at 0°C. The formation of the sodium enolate is crucial for the subsequent nucleophilic attack. Using a strong, non-nucleophilic base prevents side reactions.

  • Substrate Addition: In a separate flask, dissolve this compound (10.0 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the enolate mixture at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Cyclization and Work-up: Cool the reaction mixture in an ice bath and neutralize by adding glacial acetic acid dropwise. This protonates the intermediate and catalyzes the cyclization/dehydration step.

  • Extraction: Remove the ethanol under reduced pressure. To the residue, add 50 mL of water and 50 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).

Summary of Cyclization Strategies

The versatility of this compound allows for the targeted synthesis of diverse heterocyclic systems by selecting the appropriate binucleophile.

Table 1: Overview of Cyclization Reactions

Heterocycle Formed Co-reactant Key Reaction Type Typical Conditions Application Example
Thiazole Thiourea, Thioamides Hantzsch Synthesis[1][4] Reflux in Ethanol PPAR Agonists, Antimicrobials[1][4]
Furan Enolates of β-dicarbonyls Feist-Benary Synthesis[2][3] Base (e.g., NaOEt), then acid/heat Natural Product Synthesis[8]
Pyrazole Hydrazine, Substituted Hydrazines Knorr-type Synthesis[1][5] Acid or base catalysis in alcohol Anti-inflammatory drugs (e.g., Celecoxib core)[11]

| Oxazole | Amides | Robinson-Gabriel Synthesis | Dehydrating conditions | Bioactive Scaffolds[12][13] |

Conclusion

This compound is a powerful and cost-effective starting material for constructing a wide range of valuable heterocyclic compounds. A thorough understanding of the underlying reaction mechanisms—Hantzsch, Feist-Benary, and Knorr-type cyclizations—enables the rational design and synthesis of targeted molecular scaffolds. The protocols provided herein serve as a validated starting point for researchers in medicinal chemistry and organic synthesis to exploit the full potential of this versatile reagent in their drug discovery and development programs.

References

  • Ogilvie, R. J., & Taylor, R. J. K. (1998). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 76(1), 58-70. Retrieved from [Link]

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  • de Jong, R. L. P., & Brandsma, L. (1984). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate with some nucleophiles. Chemistry and Industry. Retrieved from [Link]

  • Aasen, A. J., & Enzell, C. R. (1974). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Acta Chemica Scandinavica, 28b, 1239-1240. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 1-35. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

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  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Bouherrou, S., et al. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 10(2), 1-15. Retrieved from [Link]

  • Quiroga, J., & Trilleras, J. (2018). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 22(1), 1-20. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Retrieved from [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(3), 539-551. Retrieved from [Link]

  • Cikotiene, I., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Chovatia, P. T., et al. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. European Journal of Medicinal Chemistry, 46(11), 5591-5597. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis of biologically active heterocyclic compounds from β-diketones. Retrieved from [Link]

  • Chen, Y., & Zhang, X. P. (2014). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 136(18), 6789-6792. Retrieved from [Link]

  • Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. Retrieved from [Link]

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Sources

Topic: Scale-up Synthesis of Ethyl 4-bromo-3-oxopentanoate for Pilot Plants

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Ethyl 4-bromo-3-oxopentanoate is a critical building block in organic synthesis, serving as a key intermediate in the development of various pharmaceutical compounds.[1] Its synthesis, while straightforward at the laboratory bench, presents significant challenges related to safety, reaction control, and purification when scaled to pilot plant quantities (multi-kilogram scale). This application note provides a comprehensive, field-proven protocol for the robust and safe synthesis of this compound. We will delve into the underlying reaction mechanism, detailed operational procedures, critical process parameters, and the engineering controls necessary for a successful and safe scale-up campaign.

Introduction: The Strategic Importance of this compound

This compound is a highly versatile bifunctional molecule.[1] Its structure incorporates an electrophilic α-bromoketone and a β-keto ester moiety. This unique arrangement allows for a wide range of subsequent chemical transformations, including:

  • Nucleophilic Substitution: The bromine atom at the 4-position serves as an excellent leaving group, facilitating SN2 reactions with various nucleophiles.[1] This is fundamental for building complex heterocyclic structures, such as thiazole rings, which are prevalent in many active pharmaceutical ingredients (APIs).[1]

  • Cross-Coupling Reactions: The C-Br bond can participate in transition-metal-catalyzed reactions like Suzuki and Heck couplings, enabling the formation of intricate carbon-carbon bonds.[1]

  • Enolate Chemistry: The active methylene group, flanked by two carbonyls, allows for further functionalization through alkylation or condensation reactions.

Given its utility, the ability to produce this intermediate on a kilogram scale is a crucial step in the drug development pipeline, bridging the gap between bench-scale discovery and commercial manufacturing.[2] This guide is designed to provide the technical and safety framework for this transition.

Reaction Chemistry and Mechanism

The most direct and industrially viable route to this compound is the electrophilic α-bromination of Ethyl 3-oxopentanoate (ethyl propionylacetate).

Overall Reaction: CH₃CH₂C(O)CH₂C(O)OCH₂CH₃ + Br₂ → CH₃CH(Br)C(O)CH₂C(O)OCH₂CH₃ + HBr

The reaction mechanism is predicated on the keto-enol tautomerism inherent to β-dicarbonyl compounds.[3][4] The bromination velocity is independent of the bromine concentration, indicating that the rate-determining step is the enolization of the starting material.[3]

  • Keto-Enol Tautomerism: The β-keto ester exists in equilibrium with its enol form. This equilibrium is the gateway to the reaction.

  • Electrophilic Attack: The electron-rich double bond of the enol tautomer acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a bromonium ion intermediate.

  • Deprotonation: A base (such as the solvent or another molecule of the starting material) abstracts the proton from the oxygen, collapsing the intermediate and re-forming the carbonyl group to yield the final α-brominated product and hydrogen bromide (HBr) as a byproduct.

G cluster_0 Keto-Enol Tautomerism (Rate-Determining) cluster_1 Bromination & Deprotonation Keto Ethyl 3-oxopentanoate (Keto Form) Enol Enol Tautomer Keto->Enol Equilibrium Keto->Enol Br2 Br₂ Enol->Br2 Nucleophilic Attack Enol->Br2 Intermediate Bromonium Intermediate Br2->Intermediate Br2->Intermediate Product This compound Intermediate->Product Deprotonation Intermediate->Product HBr HBr (byproduct)

Caption: Reaction mechanism for the synthesis of this compound.

Pilot Plant Scale-Up Protocol

This protocol is designed for a target scale of ~2.5 kg of product, suitable for a 50L glass-lined reactor. All operations involving bromine must be conducted in a well-ventilated area with appropriate engineering controls.[5][6]

Equipment and Materials
Equipment Specification Purpose
Primary Reactor50L Glass-Lined Steel ReactorMain reaction vessel
Addition Vessel10L Glass Vessel on load cellsFor controlled bromine addition
Scrubber System20L vessel with NaOH solution (~15%)Neutralization of HBr and Br₂ vapors
Temperature Control Unit-20 °C to 150 °C capabilityHeating and cooling of the reactor
CondenserOverhead glass condenser with receiverSolvent distillation
Vacuum SystemDiaphragm pump capable of <10 mbarFor distillation under reduced pressure
PPEChemical splash goggles, face shield, heavy-duty nitrile gloves, FFP3 respirator or supplied air hood, chemical-resistant apron/suit.[5][6][7]Personnel safety
Reagents & Solvents CAS No. Quantity Molar Eq.
Ethyl 3-oxopentanoate141-97-92.90 kg (2.82 L)1.0
Acetic Acid (Glacial)64-19-715 LSolvent
Bromine (Br₂)7726-95-63.58 kg (1.15 L)1.0
Sodium Bisulfite (NaHSO₃)7631-90-5~2.5 kgQuenching agent
Saturated NaHCO₃ (aq)144-55-8As neededNeutralization
Brine (Saturated NaCl)7647-14-5~10 LAqueous wash
Ethyl Acetate141-78-6~20 LExtraction solvent
Anhydrous MgSO₄7487-88-9~1 kgDrying agent
Step-by-Step Synthesis Protocol

PART A: Reactor Setup and Reagent Charging

  • Inerting and Setup: Ensure the 50L reactor is clean, dry, and inerted with a nitrogen atmosphere. Connect the reactor's vapor outlet to the caustic scrubber system.

  • Charge Starting Material: Charge the reactor with Ethyl 3-oxopentanoate (2.90 kg) and glacial acetic acid (15 L).

  • Cooling: Start agitation and cool the reactor contents to 10-15 °C using the temperature control unit.

  • Prepare Bromine Addition: In a separate, designated fume hood, carefully charge the 10L addition vessel with liquid bromine (3.58 kg).[7] This vessel should be connected to the reactor via a subsurface addition line. Rationale: Subsurface addition ensures immediate reaction and dispersion, preventing accumulation of unreacted bromine in the headspace.

PART B: Controlled Bromination

  • Initiate Addition: Begin the slow, dropwise addition of bromine to the reactor.

  • Temperature Control: Maintain the internal reaction temperature between 15-20 °C throughout the addition. The addition rate is dictated by the cooling capacity of the reactor. An initial exotherm is expected.[8] The total addition time should be approximately 3-4 hours. Rationale: Strict temperature control is the most critical parameter for safety and selectivity. Runaway reactions are a significant hazard. Low temperatures also minimize the formation of over-brominated byproducts.[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature (~20-25 °C) for 12 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). (TLC Mobile Phase: Hexane:EtOAc 7:3). The reaction is complete when the starting material is consumed.

PART C: Work-up and Quenching

  • Prepare Quench Solution: In a separate container, prepare a ~20% (w/v) aqueous solution of sodium bisulfite.

  • Cool Reaction: Cool the reactor contents to 0-5 °C.

  • Quench Excess Bromine: Slowly add the sodium bisulfite solution to the reactor. This is an exothermic process. Maintain the temperature below 20 °C. Continue adding the solution until the characteristic red-brown color of bromine disappears and the mixture becomes pale yellow.[9] Rationale: This step neutralizes unreacted, hazardous bromine and the corrosive HBr byproduct, converting them into water-soluble salts (NaBr, NaHSO₄).

  • Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is neutral (pH ~7). Be cautious of CO₂ evolution.

  • Extraction: Add Ethyl Acetate (10 L) to the reactor and agitate for 15 minutes. Stop agitation and allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer to a waste container. Transfer the upper organic layer to a clean vessel or hold in the reactor.

  • Back-Extraction: Return the aqueous layer to the reactor and extract again with Ethyl Acetate (2 x 5 L). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (10 L). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter to remove the drying agent.

PART D: Purification

  • Solvent Removal: Charge the dried organic solution back to the clean reactor. Concentrate the solution under reduced pressure to remove the ethyl acetate.

  • Vacuum Distillation: Once the solvent is removed, apply high vacuum (<5 mmHg) and slowly heat the oil bath/reactor jacket. Collect the product, this compound, as a colorless to pale yellow oil. The boiling point is approximately 120 °C at 5 mmHg.[1] Rationale: Vacuum distillation is the most efficient method for purifying multi-kilogram quantities of thermally sensitive liquids, avoiding decomposition that can occur at atmospheric boiling points.[1]

  • Product Isolation: Collect the purified product in a tared container under a nitrogen atmosphere. The expected yield is approximately 3.7 - 4.2 kg (75-85%).

Process Safety and Engineering Controls

Scaling up a bromination reaction introduces significant safety challenges that must be mitigated through robust engineering and administrative controls.

  • Bromine Handling: Bromine is extremely toxic, corrosive, and a strong oxidizer.[6][10][11]

    • Engineering Controls: All transfers must be performed in a closed system or within a high-efficiency fume hood.[6] Use corrosion-resistant materials like glass, PVDF, or PTFE-lined steel for all wetted parts.[5] Install bromine gas detectors in the processing suite.[5]

    • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Keep a neutralizing agent, such as a 10% sodium thiosulfate solution, readily available for spills.[7]

  • HBr Off-Gas Management: The reaction generates one equivalent of HBr gas.

    • Scrubber: The reactor must be vented to a caustic scrubber (e.g., containing 15-25% NaOH solution) to neutralize all acidic vapors before they are released.[12] The scrubber's efficiency should be monitored.

  • Thermal Hazard Management:

    • Exotherm Control: The bromination is exothermic. A reliable reactor cooling system is paramount. The addition rate of bromine must be strictly controlled to ensure the rate of heat generation does not exceed the rate of heat removal.[13]

    • Emergency Quenching: A pre-chilled quench solution should be ready in case of a cooling failure or thermal runaway.

Overall Pilot Plant Workflow

The entire process, from raw materials to the final purified product, follows a structured workflow designed for safety and efficiency at scale.

Caption: Pilot plant workflow for the synthesis of this compound.

Analytical Characterization

To ensure the final product meets the required specifications for further use in GMP synthesis, a full analytical characterization is required.

Analysis Method Parameter Expected Result
GC-FID Purity Assay>98.0% Area
¹H NMR Structure ConfirmationConforms to structure
GC-MS Impurity ProfileIdentification of any minor impurities
Karl Fischer Water Content<0.1% w/w

Conclusion

The scale-up synthesis of this compound is a well-defined process that can be executed safely and efficiently in a pilot plant environment. Success hinges on a thorough understanding of the reaction mechanism, meticulous control over the reaction exotherm through controlled bromine addition, and robust engineering solutions for handling hazardous materials and byproducts. By following the detailed protocols and safety guidelines outlined in this document, researchers and drug development professionals can reliably produce multi-kilogram quantities of this vital pharmaceutical intermediate, enabling the advancement of new drug candidates through the development pipeline.

References

  • YouTube. Bromination safety. (2024-06-07). [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water | Demonstration. [Link]

  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. [Link]

  • CQAB. Fine Chemicals Pilot Plant. [Link]

  • Asynt. Saving Time and Money with Pilot Scale Process Chemistry. (2022-07-20). [Link]

  • ResearchGate. Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone | Request PDF. (2025-08-07). [Link]

  • Organic Syntheses. 2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure. [Link]

  • De Dietrich. Pilot Plant Case Study. [Link]

  • CRB. Active Pharmaceutical Ingredient Pilot Plant Design + CM. [Link]

  • The Journal of General Physiology. The Velocity of Bromination of Acetoacetic Acid. [Link]

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  • Carl ROTH. Bromine solution - Safety Data Sheet. [Link]

  • CDC. Bromine | Chemical Emergencies. (2024-09-06). [Link]

  • ResearchGate. How to neutralize gaseous bromine?. (2018-05-14). [Link]

  • Reddit. Question about use of bromine (experimental procedure) : r/Chempros. (2023-01-30). [Link]

  • III Analytical Methods. [Link]

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Application Note & Protocol: A Detailed Guide to the Synthesis of Polysubstituted Furans via Feist-Benary Condensation of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs and biologically active natural products.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of highly functionalized furan derivatives, starting from the versatile building block, ethyl 4-bromo-3-oxopentanoate. We will delve into the Feist-Benary furan synthesis, a classic and reliable method for constructing the furan ring from an α-halo ketone and a β-dicarbonyl compound.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization techniques essential for successful synthesis and validation.

Introduction: The Significance of the Furan Moiety

Furan rings are five-membered aromatic heterocycles that are central to the fields of pharmacology and materials science.[1][4] Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutic agents. Notable examples include the antibacterial agent nitrofurantoin and the antiulcer drug ranitidine.[1][5] The facile functionalization of the furan core allows chemists to fine-tune the steric and electronic properties of molecules, optimizing their pharmacokinetic and pharmacodynamic profiles for targeted therapeutic applications.[1]

The Feist-Benary synthesis, first described independently by Franz Feist and Erich Benary in the early 20th century, remains a cornerstone of heterocyclic chemistry for its reliability and the accessibility of its starting materials.[3][6][7] This method provides a direct route to substituted furans by condensing an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration.[8]

Reaction Principle: The Feist-Benary Synthesis Mechanism

The synthesis proceeds through a well-established, base-catalyzed mechanism. The choice of base is critical; a mild, non-nucleophilic base like pyridine or triethylamine is often preferred to prevent undesired side reactions such as the hydrolysis of the ester groups.[2]

The key mechanistic steps are as follows:

  • Enolate Formation: The base abstracts an acidic α-proton from the β-dicarbonyl compound (in our protocol, ethyl acetoacetate) to generate a nucleophilic enolate.

  • Nucleophilic Substitution (SN2): The enolate attacks the carbon bearing the bromine atom on this compound in a classic SN2 reaction, displacing the bromide ion and forming a 1,4,6-tricarbonyl intermediate.[2][8]

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes a rapid, base-catalyzed intramolecular cyclization. The enolate of one ketone attacks another carbonyl group, forming a five-membered cyclic hemiacetal (a hydroxydihydrofuran intermediate).[7][9] This intermediate then readily dehydrates to yield the stable, aromatic furan ring.[8]

Below is a diagram illustrating the overall workflow.

Feist_Benary_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants This compound + Ethyl Acetoacetate + Pyridine (Base) + Ethanol (Solvent) Heating Heat to Reflux (e.g., ~78 °C) Reactants->Heating Combine in Flask Monitoring Monitor by TLC Heating->Monitoring Solvent_Removal Remove Solvent (Rotary Evaporation) Monitoring->Solvent_Removal Reaction Complete Extraction Liquid-Liquid Extraction (Ether/Water) Solvent_Removal->Extraction Washing Wash Organic Layer (Aq. NaHCO₃, Brine) Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Column Chromatography or Vacuum Distillation Drying->Purification Filter & Concentrate Characterization NMR, IR, MS Analysis Purification->Characterization

Caption: General experimental workflow for the Feist-Benary synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of Ethyl 4-(ethoxycarbonyl)-2,5-dimethylfuran-3-carboxylate , a representative polysubstituted furan, from this compound and ethyl acetoacetate.

Materials and Equipment
Reagents & Solvents Grade Supplier
This compound (C₇H₁₁BrO₃)≥97%e.g., Sigma-Aldrich, BenchChem
Ethyl acetoacetate (C₆H₁₀O₃)≥99%e.g., Sigma-Aldrich, Alfa Aesar
Pyridine (C₅H₅N), anhydrous≥99.8%e.g., Sigma-Aldrich, Acros Organics
Ethanol (EtOH), absolute≥99.5%e.g., Fisher Scientific
Diethyl ether (Et₂O), anhydrous≥99%e.g., Fisher Scientific
Sodium bicarbonate (NaHCO₃), saturated solutionACS Grade-
Sodium chloride (NaCl), saturated solution (Brine)ACS Grade-
Anhydrous sodium sulfate (Na₂SO₄)ACS Gradee.g., VWR
Silica gel for column chromatography60 Å, 230-400 meshe.g., SiliCycle, Merck
TLC platesSilica gel 60 F₂₅₄e.g., MilliporeSigma
Equipment
250 mL round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Separatory funnel (500 mL)
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware (beakers, graduated cylinders)
Safety Precautions
  • This compound: This compound is an α-halo ketone and should be handled with care. It is classified as a skin and serious eye irritant and may cause respiratory irritation.[10][11] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use only in a chemical fume hood.

  • Diethyl Ether: Highly flammable liquid and vapor. Use in a well-ventilated area, away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 eq) and absolute ethanol (50 mL).

  • Base Addition: While stirring, add anhydrous pyridine (0.87 g, 0.89 mL, 11.0 mmol, 1.1 eq) to the solution at room temperature. The use of a slight excess of base ensures complete deprotonation of the ethyl acetoacetate.

  • Substrate Addition: Slowly add this compound (2.23 g, 10.0 mmol, 1.0 eq) to the stirred mixture.[11] An exothermic reaction may be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80 °C) using a heating mantle.

    • Causality: Heating is necessary to provide the activation energy for the SN2 and subsequent cyclization/dehydration steps, driving the reaction to completion.[2]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting materials indicates the reaction's completion. This typically takes 4-6 hours.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Transfer the resulting residue to a 500 mL separatory funnel. Dissolve the residue in diethyl ether (100 mL) and wash sequentially with:

    • 1 M HCl (2 x 50 mL) - to neutralize and remove the pyridine base.

    • Saturated aqueous sodium bicarbonate solution (1 x 50 mL) - to remove any remaining acid.

    • Brine (1 x 50 mL) - to remove residual water.

    • Self-Validation: The washing steps are crucial for removing catalysts and byproducts, simplifying the final purification. Failure to remove the base or acid can interfere with chromatography and product stability.[1][12]

  • Drying and Concentration: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by one of two methods, depending on its physical properties:

  • Vacuum Distillation: Suitable for thermally stable, liquid products.

  • Column Chromatography: A versatile method for most products.[12][13]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity).

    • Collect fractions and analyze by TLC to isolate the pure furan derivative.

Key Reaction Parameters Value Rationale
Reactant Molar Ratio 1:1:1.1 (α-halo ketone : β-dicarbonyl : base)A slight excess of base ensures complete enolate formation.
Solvent Absolute EthanolA polar protic solvent that readily dissolves reactants.
Temperature Reflux (~78 °C)Provides sufficient energy for reaction completion in a reasonable timeframe.
Reaction Time 4-6 hoursTypical duration, but should be confirmed by TLC monitoring.
Expected Yield 60-75%Moderate to good yields are typical for the Feist-Benary synthesis.[14]

Product Characterization

The structure of the synthesized furan must be confirmed using standard spectroscopic techniques.[15]

Expected Spectroscopic Data

For the target compound, Ethyl 4-(ethoxycarbonyl)-2,5-dimethylfuran-3-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃):

    • The spectrum is expected to show signals for the two distinct ethyl ester groups (triplets and quartets).[16]

    • Two singlets corresponding to the two methyl groups attached to the furan ring (C2 and C5 positions) would be expected in the range of δ 2.2-2.6 ppm.[17]

    • The absence of signals for the methylene protons adjacent to the carbonyls in the starting materials is a key indicator of product formation.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Signals for the four aromatic carbons of the furan ring are expected in the range of δ 110-160 ppm.[17]

    • Signals for the two ester carbonyls (~δ 160-170 ppm).

    • Signals for the carbons of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy (ATR):

    • Strong absorption bands around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the two ester groups.[18]

    • Bands in the 1500-1600 cm⁻¹ region for the C=C stretching of the furan ring.[17]

    • A strong band around 1000-1100 cm⁻¹ for the C-O-C stretch of the furan ring and esters.[17]

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the product.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of substituted furans using this compound as a key starting material via the Feist-Benary reaction. By carefully following the outlined experimental procedure, safety guidelines, and purification techniques, researchers can reliably access highly functionalized furan derivatives. The detailed mechanistic explanations and characterization guidelines provide the necessary framework for troubleshooting and validating the synthesis, making this a valuable resource for professionals in organic synthesis and drug discovery.

References

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • ResearchGate. (n.d.). Reaction starting from α‐haloketones and β‐dicarbonyl compounds.
  • ResearchGate. (2018). Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds.
  • BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
  • Wikipedia. (n.d.). Feist–Benary synthesis.
  • chemeurope.com. (n.d.). Feist-Benary synthesis.
  • Alfa Chemistry. (n.d.). Feist-Bénary Reaction.
  • Química Organica.org. (n.d.). Feist-Benary synthesis of furan.
  • BenchChem. (2025). A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis.
  • BenchChem. (2025). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans.
  • ResearchGate. (n.d.). Paal–Knorr furan synthesis | Request PDF.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • BenchChem. (2025). Application Notes: Paal-Knorr Synthesis of Heterocycles Using 1,4-Dicarbonyl Compounds.
  • BenchChem. (2025). Technical Support Center: Purification of Furan Reaction Mixtures.
  • YouTube. (2019). Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium.
  • BenchChem. (2025). "spectroscopic properties of furan and its derivatives".
  • PubChem. (n.d.). This compound.
  • Canadian Science Publishing. (1961). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES.
  • ECHEMI. (n.d.). This compound SDS, 36187-69-6 Safety Data Sheets.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
  • Scilit. (1976). Spectroscopic and thermodynamic properties of furan derivatives—I. 2- and 2,5-substituted compounds.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
  • ResearchGate. (n.d.). Synthesis of Furans – Recent Advances | Request PDF.
  • PubChem. (n.d.). Ethyl 3-bromo-4-oxopentanoate.
  • Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • PubMed. (1962). [The preparation of furan and pyran derivatives form alpha-alkynyl-beta-dicarbonyl compounds. 1. On the furan and pyran series].
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan.
  • BenchChem. (n.d.). This compound|36187-69-6.
  • Organic Chemistry Portal. (2020). Synthesis of Tetrasubstituted Furans through One-Pot Formal [3 + 2] Cycloaddition Utilizing[19][20]-Phospha-Brook Rearrangement. Retrieved from organic-chemistry.org.

  • ResearchGate. (2022). (PDF) SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE.
  • PMC - NIH. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans.
  • Chemical Communications (RSC Publishing). (n.d.). Ru(ii)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with aryl alkynes/heteroaryl alkynes.

Sources

Troubleshooting & Optimization

How to avoid over-bromination in the synthesis of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning the synthesis of Ethyl 4-bromo-3-oxopentanoate. The α-bromination of β-keto esters is a fundamental transformation, yet it presents a common and often frustrating challenge: controlling selectivity to prevent the formation of di- and poly-brominated impurities. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high yields of the desired monobrominated product with minimal side reactions.

Troubleshooting Guide: Diagnosing and Solving Over-bromination

This section addresses specific issues you may encounter during your experiment. The advice provided is based on established chemical principles and field-proven solutions.

Q1: I've run my reaction and the NMR/GC-MS analysis shows a significant percentage of a dibrominated species. What went wrong and how can I fix it?

This is the most common problem encountered in this synthesis. The formation of Ethyl 4,4-dibromo-3-oxopentanoate occurs because the remaining methine proton after the initial bromination is still acidic and susceptible to a second electrophilic attack.

Root Cause Analysis & Corrective Actions:

  • Excess Brominating Agent: The most direct cause is using too much of the brominating agent. Even a slight excess can lead to the formation of the dibromo byproduct.

    • Corrective Action: Carefully control the stoichiometry. Use precisely 1.0 equivalent of your brominating agent relative to the ethyl 3-oxopentanoate. Some protocols even recommend using a slight deficit (e.g., 0.95-0.98 eq.) to ensure no excess electrophile remains at the end of the reaction.

  • Poor Temperature Control: The activation energy for the second bromination may be higher than the first. Running the reaction at elevated temperatures provides the energy needed to overcome this barrier, increasing the rate of the undesired second reaction.

    • Corrective Action: Maintain strict temperature control. It is highly recommended to perform the addition of the brominating agent at a low temperature, typically between 0–5 °C.[1] This slows down both reactions but disproportionately affects the less favorable second bromination.

  • High Local Concentration of Bromine: Adding the brominating agent too quickly creates localized areas of high concentration, where a molecule of the desired monobromo product is more likely to encounter another molecule of bromine before all the starting material has reacted.

    • Corrective Action: Add the brominating agent dropwise over an extended period using a syringe pump or a dropping funnel. This ensures that the bromine is consumed by the starting material as soon as it is introduced, keeping its instantaneous concentration very low.

  • Inappropriate Choice of Brominating Agent: While molecular bromine (Br₂) is a common reagent, it is highly reactive and can be less selective.[2]

    • Corrective Action: Consider a milder, more selective brominating agent. Bromodimethylsulfonium bromide (BDMS) is an excellent alternative that has been shown to be highly effective and regioselective for the α-monobromination of β-keto esters, often providing excellent yields without the need for chromatography.[1][3] N-Bromosuccinimide (NBS) is another alternative, though its selectivity can be influenced by reaction conditions.[4][5]

Below is a troubleshooting workflow to guide your experimental adjustments.

G start Problem: High Dibromo Content Detected check_st 1. Review Stoichiometry start->check_st Was >1.0 eq. used? check_temp 2. Analyze Temperature Profile start->check_temp Was reaction run >10 °C? check_add 3. Evaluate Addition Rate start->check_add Was addition rapid? check_reagent 4. Assess Brominating Agent start->check_reagent Using Br₂? sol_st Use 0.95-1.0 eq. of Bromine Source check_st->sol_st sol_temp Perform addition at 0-5 °C check_temp->sol_temp sol_add Add reagent dropwise over 1-2 hours check_add->sol_add sol_reagent Switch to a selective reagent like BDMS check_reagent->sol_reagent G cluster_0 Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Electrophilic Attack & Product Formation Keto Keto Form Enol Enol Form Keto->Enol H⁺ Enol->Keto -H⁺ Enol2 Enol Form Br2 Br-Br Enol2->Br2 Nucleophilic attack Intermediate Bromonium Intermediate Br2->Intermediate Product Monobromo Product (this compound) Intermediate->Product -H⁺, -Br⁻ Overbromination Dibromo Product (Undesired) Product->Overbromination Repeats process under harsh conditions

Sources

Optimizing reaction yield for the synthesis of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in the synthesis of a wide array of pharmaceuticals and agrochemicals, Ethyl 4-bromo-3-oxopentanoate is a highly reactive and versatile building block in organic synthesis.[1] Its utility is derived from the presence of a bromine atom at the 4-position and a ketone group at the 3-position, which allows for a variety of subsequent chemical transformations.[1]

This technical support guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound during its synthesis.

Synthesis at a Glance: The Bromination Pathway

The most common and efficient method for synthesizing this compound is through the bromination of its precursor, ethyl 3-oxopentanoate.[1] This reaction is typically carried out using elemental bromine in a suitable solvent, such as acetic acid.[1] The starting material, ethyl 3-oxopentanoate, is itself synthesized via a Claisen condensation of ethyl propionate and ethyl acetate.[2]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Low Reaction Yield

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this synthesis can typically be attributed to one or more of the following factors: incomplete reaction, competing side reactions, or loss of product during workup and purification. A systematic approach to troubleshooting is recommended.

First, ensure the reaction has gone to completion. The reaction time is a critical parameter, and premature quenching of the reaction will result in a significant amount of unreacted starting material. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[1]

Second, consider the possibility of side reactions. The most common side reactions are over-bromination, leading to the formation of di-brominated byproducts, and hydrolysis of the ester functionality.[1]

Finally, evaluate your workup and purification procedures. The product is susceptible to degradation under certain conditions, and losses can occur during extraction and chromatography.

Side Reactions and Impurities

Question: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

Answer: The primary side product of concern is the di-brominated species, which arises from the reaction of the desired product with excess bromine. To mitigate this, the stoichiometry of bromine should be carefully controlled. A slow, dropwise addition of bromine to the reaction mixture allows for more selective mono-bromination.[1]

Another potential side reaction is the hydrolysis of the ethyl ester group, which can occur if water is present in the reaction mixture.[1] Using anhydrous solvents and reagents is critical. Molecular sieves can be added to the reaction to sequester any trace amounts of water.[1]

The presence of unreacted starting material, ethyl 3-oxopentanoate, is also a common impurity if the reaction is not allowed to proceed to completion.

Reaction Monitoring and Control

Question: How can I effectively monitor the progress of the reaction to determine the optimal endpoint?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of this reaction. A suitable solvent system for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[1] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. The reaction should be considered complete when the starting material spot is no longer visible on the TLC plate.

Purification Challenges

Question: I'm having difficulty obtaining a pure product after the workup. What is the most effective purification strategy?

Answer: Column chromatography is the most effective method for purifying this compound from unreacted starting material and side products.[1] A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is recommended. Starting with a non-polar eluent (e.g., 7:3 hexane:ethyl acetate) will elute the less polar impurities, and gradually increasing the polarity will allow for the isolation of the pure product.[1]

For larger scale purifications, reduced-pressure distillation can also be employed to yield a high-purity product.[1]

Frequently Asked Questions (FAQs)

What is the mechanism of the bromination of ethyl 3-oxopentanoate?

The bromination of ethyl 3-oxopentanoate proceeds through an acid-catalyzed enolization mechanism. The ketone carbonyl is first protonated by the acidic solvent (e.g., acetic acid), which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine in an electrophilic addition reaction. Subsequent deprotonation of the carbonyl oxygen yields the alpha-brominated product and regenerates the acid catalyst.[3]

What are the optimal reaction conditions for this synthesis?

While optimal conditions can vary depending on the scale and specific laboratory setup, a general set of effective conditions involves the use of acetic acid as the solvent at room temperature.[1] The reaction is typically allowed to proceed for approximately 12 hours to ensure complete conversion.[1] It is crucial to maintain a 1:1 stoichiometry of bromine to ethyl 3-oxopentanoate to minimize over-bromination.[1]

What are the key safety precautions for this reaction?

Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Acetic acid is also corrosive. Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.

Experimental Protocols

Synthesis of this compound
  • To a solution of ethyl 3-oxopentanoate (1 equivalent) in glacial acetic acid, add bromine (1 equivalent) dropwise with stirring at room temperature.

  • Monitor the reaction progress by TLC using a 7:3 hexane:ethyl acetate eluent.

  • Once the starting material is consumed (typically after 12 hours), quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

TLC Monitoring Protocol
  • Prepare a TLC chamber with a 7:3 hexane:ethyl acetate solvent system.

  • On a silica gel TLC plate, spot the starting material (as a reference), and the reaction mixture at various time points.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate).

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.

Data Summary

Parameter Recommendation Rationale
Solvent Glacial Acetic AcidProvides an acidic medium to catalyze enolization.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without promoting excessive side reactions.
Reaction Time ~12 hoursEnsures complete consumption of the starting material.[1]
Stoichiometry 1:1 (Substrate:Bromine)Minimizes the formation of di-brominated byproducts.[1]
Purification Column ChromatographyEffectively separates the product from impurities.[1]

Visualizing the Process

Reaction_Mechanism cluster_enolization Step 1: Acid-Catalyzed Enolization cluster_bromination Step 2: Electrophilic Attack Start Ethyl 3-oxopentanoate (Keto form) Protonation Protonated Ketone Start->Protonation + H+ Enol Enol Intermediate Protonation->Enol - H+ Attack Nucleophilic attack by enol Enol->Attack Bromine Br2 Bromine->Attack Intermediate Bromonium ion intermediate Attack->Intermediate Product This compound Intermediate->Product - H+ Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion via TLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Solution_Time Increase Reaction Time Incomplete->Solution_Time Analyze_Side_Products Analyze for Side Products (TLC/NMR) Complete->Analyze_Side_Products Over_Bromination Over-bromination Detected Analyze_Side_Products->Over_Bromination Di-bromo spot present Hydrolysis Hydrolysis Detected Analyze_Side_Products->Hydrolysis Polar impurities present Optimize_Purification Review Purification Protocol Analyze_Side_Products->Optimize_Purification No major side products Solution_Stoichiometry Control Bromine Addition & Stoichiometry Over_Bromination->Solution_Stoichiometry Solution_Anhydrous Ensure Anhydrous Conditions Hydrolysis->Solution_Anhydrous Solution_Chromatography Optimize Chromatography/Distillation Optimize_Purification->Solution_Chromatography

Caption: Troubleshooting workflow for low reaction yield.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl 3-Oxopentanoate: Properties, Synthesis, and Market Trends. Retrieved from [Link]

  • Pearson. (n.d.). What alkyl bromide should be used in the acetoacetic ester synthesis of each of the following methyl ketones? a. 2-pentanone. Retrieved from [Link]

  • Slideshare. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • YouTube. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Retrieved from [Link]

  • ACS Publications. (n.d.). The Velocity of Bromination of Acetoacetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.
  • ResearchGate. (n.d.). Synthetic scheme of ethyl 3‐acetyl‐4‐oxopentanoate,.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H11BrO3). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-oxopentanoate. Retrieved from [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Wiley Online Library. (2025, August 5). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • ACS Publications. (2012, May 31). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-bromo-4-oxopentanoate (C7H11BrO3). Retrieved from [Link]

  • CPCB. (n.d.). Annexure-I List of Products. Retrieved from [Link]

  • Synthio. (n.d.). Ethyl 3-oxopentanoate: A Versatile Chemical Compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-oxobutanoate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 4-bromo-3-oxopentanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-bromo-3-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1] Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful purification of your target compound.

I. Understanding the Compound and the Challenge

This compound is a reactive building block in organic synthesis, prized for its dual functionality: a ketone and an α-bromo ester.[1][2] However, these same reactive groups, along with its potential for keto-enol tautomerism, can present unique challenges during purification by silica gel column chromatography.[3] Common impurities may include unreacted starting material (ethyl 3-oxopentanoate), di-brominated byproducts, and degradation products.[1][4]

This guide provides a structured approach to troubleshooting and optimizing the purification process.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Q1: My purified compound shows broad or tailing peaks on analysis (TLC/HPLC). What's causing this and how can I fix it?

A1: Peak broadening or tailing is a common issue when purifying β-keto esters like this compound.[3] The primary culprit is often the keto-enol tautomerism occurring on the acidic surface of the silica gel. The presence of two equilibrating isomers leads to poor peak shape.

  • Expert Insight: To minimize this, you can try deactivating the silica gel. This can be achieved by adding a small amount of a mild base, like triethylamine (~0.1-1%), to your eluent system. This neutralizes the most acidic sites on the silica, reducing the on-column tautomerization. However, be mindful that this can affect the retention of your compound, so re-optimization of your solvent system may be necessary. Another approach, more common in HPLC but applicable in principle, is to speed up the interconversion so that effectively only one "average" state is observed.[3] In column chromatography, this translates to a faster elution rate.

Q2: I'm seeing my product decompose on the column. How can I prevent this?

A2: this compound, being an α-halo ketone, can be susceptible to degradation on silica gel, especially during prolonged exposure.[4]

  • Causality & Prevention:

    • Minimize Residence Time: The longer your compound stays on the column, the greater the chance of degradation. Use flash chromatography with applied pressure to speed up the elution.[5]

    • Solvent Choice: Ensure your solvents are anhydrous and of high purity. Water can lead to hydrolysis of the ester.

    • Temperature: Perform the chromatography at room temperature. Elevated temperatures can accelerate degradation.

    • Silica Gel Quality: Use high-quality silica gel with a neutral pH if possible.

Q3: I'm having trouble separating my product from the starting material, ethyl 3-oxopentanoate. What solvent system should I use?

A3: The polarity difference between your product and the starting material is small, which can make separation challenging.

  • Systematic Approach:

    • TLC Optimization: The key is to find a solvent system that gives good separation on a TLC plate. Aim for an Rf value of around 0.25-0.35 for your product, with clear separation from the starting material spot.[6]

    • Recommended Solvents: A common and effective eluent system is a mixture of hexane and ethyl acetate.[1][7] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • Gradient Elution: A gradient elution is highly recommended for this separation.[8][9] Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the ethyl acetate concentration to elute your product, leaving more polar impurities behind. A suggested gradient is from a 7:3 to a 1:1 hexane/ethyl acetate mixture.[1]

Q4: My column is running very slowly, or the pressure is too high. What should I do?

A4: High back-pressure or slow flow rates can be due to several factors.

  • Troubleshooting Steps:

    • Column Packing: Improperly packed columns with air bubbles or compacted silica can impede flow.[5][10] Ensure you pack the column as a slurry to achieve a homogenous bed.[11][12]

    • Fines: The presence of very fine silica particles can clog the column frit. Allow the silica slurry to settle for a moment before pouring it into the column to let the finest particles decant.

    • Solvent Viscosity: Highly viscous solvent systems can lead to higher back pressure.

    • Precipitation: If your crude material is not fully soluble in the initial mobile phase, it can precipitate at the top of the column.[13] Ensure your sample is fully dissolved before loading.

III. Experimental Protocols & Data

A. Recommended Solvent Systems

The choice of solvent is critical for a successful separation.[14][15] Below is a table of common solvent systems for purifying compounds of "normal" polarity like this compound.

Solvent System (v/v)PolarityApplication Notes
Hexane / Ethyl AcetateLow to MediumThe standard for this type of compound. Excellent for gradient elution.[7]
Hexane / Diethyl EtherLow to MediumSimilar to Hexane/EtOAc but diethyl ether is more volatile.
Dichloromethane / MethanolHighGenerally too polar for this compound, but can be used for highly polar impurities.[7]
B. Step-by-Step Protocol for Column Chromatography

This protocol outlines the purification of this compound using gradient elution.

1. Preparation of the Silica Gel Slurry:

  • In a beaker, add silica gel (typically 30-100 times the weight of your crude product) to your initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).[11]
  • Stir gently to create a homogenous slurry without air bubbles.[12][16]

2. Packing the Column:

  • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[10][11]
  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any trapped air.[5]
  • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[5]
  • Add a protective layer of sand on top of the silica bed.[10][11]

3. Loading the Sample:

  • Dissolve your crude this compound in a minimal amount of a low-polarity solvent (like dichloromethane or the initial eluent).
  • Carefully add the sample solution to the top of the column using a pipette.
  • Allow the sample to absorb completely into the silica gel.

4. Elution and Fraction Collection:

  • Begin eluting with your starting solvent mixture (e.g., 7:3 Hexane:Ethyl Acetate).
  • Gradually increase the polarity of the eluent (e.g., to 1:1 Hexane:Ethyl Acetate) as the column runs.[1][8]
  • Collect fractions in test tubes and monitor the elution of your compound using TLC.
  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualized Workflow

A. Column Chromatography Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column Homogenous mixture dissolve_sample Dissolve Crude Product load_column Load onto Column dissolve_sample->load_column Minimal solvent start_elution Start with Low Polarity Eluent load_column->start_elution gradient Gradually Increase Polarity start_elution->gradient collect Collect Fractions gradient->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions collect->combine tlc->collect evaporate Evaporate Solvent combine->evaporate

Caption: Workflow for the purification of this compound.

B. Troubleshooting Logic

G cluster_peak Peak Shape Issues cluster_decomp Product Loss cluster_sep Separation Issues start Problem Observed peak_tailing Broad/Tailing Peaks start->peak_tailing decomposition Decomposition on Column start->decomposition poor_separation Poor Separation start->poor_separation cause_tautomerism Keto-Enol Tautomerism? peak_tailing->cause_tautomerism solution_deactivate Deactivate Silica (e.g., 0.1% Et3N in eluent) cause_tautomerism->solution_deactivate Yes cause_degradation α-Halo Ketone Instability? decomposition->cause_degradation solution_fast Use Flash Chromatography (increase flow rate) cause_degradation->solution_fast Yes cause_solvent Suboptimal Eluent? poor_separation->cause_solvent solution_gradient Optimize with Gradient Elution (Hexane/EtOAc) cause_solvent->solution_gradient Yes

Caption: Troubleshooting common issues in the purification process.

V. References

  • Quora. (2021, January 8). How to pack your column in column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 5). How To Prepare Silica Gel Slurry For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Phenomenex. (2024, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]

  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Welch Materials. (2025, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Verma, S., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5109. Retrieved from [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). GROUP-1. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H11BrO3). Retrieved from [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • Reddit. (2022, April 25). Alpha halogenation of ketones in presence of alkynes. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Organic Syntheses. (2024, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-bromo-4-oxopentanoate (C7H11BrO3). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-oxopentanoate. Retrieved from [Link]

  • ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • YouTube. (2020, February 22). alpha-halogenation of ketones. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-oxopentanenitrile. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-bromo-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in reactions involving this versatile α-haloketone building block. As a bifunctional molecule with two primary electrophilic sites—the α-carbon and the carbonyl carbon—its reactivity is nuanced and requires careful control to prevent competing side reactions.[1] This document provides in-depth, field-proven insights and actionable protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. Could my starting material, this compound, be the problem?

A1: Absolutely. The purity and stability of your starting material are paramount. Low purity can introduce contaminants that interfere with the main reaction, while degradation can reduce the amount of active reagent available.

Root Cause Analysis:

  • Impurity Profile: The most common method of synthesis is the bromination of ethyl 3-oxopentanoate.[2] This process can lead to impurities such as residual starting material or over-brominated species (e.g., ethyl 2,4-dibromo-3-oxopentanoate). These impurities can consume reagents and complicate purification.

  • Decomposition: this compound, like many β-ketoesters and α-haloketones, can be sensitive to thermal stress and basic conditions. It has been observed to decompose at temperatures above 150°C.[2] Prolonged storage, especially if not under anhydrous and cool conditions, can lead to gradual degradation.

Troubleshooting Protocol: Purity Assessment & Purification

  • Purity Assessment: Before use, assess the purity of your reagent.

    • Thin-Layer Chromatography (TLC): A quick and effective method. See the protocol table below.

    • NMR Spectroscopy (¹H NMR): Provides a definitive structural confirmation and can quantify major impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities.[3]

  • Purification if Necessary: If impurities are detected, purification is recommended.

    • Column Chromatography: Highly effective for removing both more and less polar impurities.[2]

    • Reduced-Pressure Distillation: Suitable for larger quantities, yielding a high-purity product. The boiling point is approximately 120°C at 5 mmHg.[2]

Parameter TLC Protocol Column Chromatography Protocol
Stationary Phase Silica gel 60 F₂₅₄Silica gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (7:3)Gradient elution: Hexane:Ethyl Acetate (from 7:3 to 1:1)[2]
Visualization UV light (254 nm) and/or Potassium Permanganate stainMonitor fractions by TLC
Expected Rf Varies, but should be a single, well-defined spotProduct will elute as impurities are separated
Q2: I'm observing multiple unexpected products. What are the most common side reactions and how can I suppress them?

A2: The bifunctional nature of this compound makes it susceptible to several competing reaction pathways. Understanding these pathways is key to minimizing byproduct formation. The molecule has two primary electrophilic centers: the α-carbon (highly susceptible to SN2 attack) and the carbonyl carbon.[1][4]

Troubleshooting Flowchart for Side Reactions

start Low Yield & Multiple Spots on TLC cond1 Are you using a strong, sterically unhindered base (e.g., NaOEt, NaOH)? start->cond1 favorskii High probability of Favorskii Rearrangement. Result: Carboxylic acid derivatives after ring opening. cond1->favorskii Yes cond2 Is your nucleophile also a strong base? cond1->cond2 No sol1 Switch to a weaker or sterically hindered base (e.g., K₂CO₃, DBU, or 2,6-lutidine). Maintain low temperatures (-20°C to 0°C). favorskii->sol1 elimination Potential for Elimination (E2) Reaction. Result: α,β-unsaturated ketoester. cond2->elimination Yes cond3 Is there water in your reaction or workup? cond2->cond3 No sol2 Use a less basic nucleophile if possible. Employ polar aprotic solvents (e.g., DMF, THF) to favor SN2. elimination->sol2 hydrolysis Risk of Ester Hydrolysis. Result: β-keto acid, which can decarboxylate upon heating. cond3->hydrolysis Yes sol3 Use anhydrous solvents and reagents. Perform aqueous workup at low temperatures and avoid prolonged exposure to acid/base. hydrolysis->sol3

Caption: Decision tree for diagnosing common side reactions.

In-Depth Look at Key Side Reactions:

  • The Favorskii Rearrangement: This is a classic reaction of α-haloketones that possess an α'-hydrogen.[1] Strong bases can deprotonate the α'-carbon (C2), leading to an enolate that cyclizes to form a cyclopropanone intermediate. This is highly unstable and undergoes nucleophilic ring-opening to yield carboxylic acid derivatives, not the desired substitution product.

    • Mitigation: Avoid strong, hard bases like alkoxides. Use soft, non-nucleophilic bases (e.g., potassium carbonate) or hindered bases (e.g., DBU). Running the reaction at lower temperatures can also suppress this pathway.

  • Elimination: If the nucleophile is sufficiently basic, it can abstract a proton from the α-carbon, leading to an E2 elimination of HBr and the formation of an α,β-unsaturated ketone.

    • Mitigation: Choose nucleophiles that are less basic. Polar aprotic solvents like DMF or THF can enhance the rate of SN2 substitution relative to elimination.[2]

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic aqueous conditions, especially during workup.[2] This forms the corresponding β-keto acid, which is often unstable and can decarboxylate upon heating.

    • Mitigation: Ensure all reagents and solvents are anhydrous. If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize the mixture promptly.

Q3: I am using this reagent in a Hantzsch pyridine synthesis and getting a low yield. What should I check?

A3: The Hantzsch synthesis is a multi-component reaction, and low yields often stem from issues with one of the intermediate steps or the final oxidation.[5][6]

Common Pitfalls and Solutions in Hantzsch Synthesis:

  • Inefficient Condensation: The classical method of refluxing in ethanol can be slow and inefficient.[7]

    • Optimization: Consider alternative catalysts and conditions. Using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or employing microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[5][8]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine, which must be oxidized to the final aromatic pyridine.[7] If this step is inefficient, the yield of the desired product will be low.

    • Optimization: Classical oxidants like nitric acid can be harsh.[8] Consider milder or more efficient oxidizing agents. A one-pot approach with direct aromatization using ferric chloride (FeCl₃) or manganese dioxide (MnO₂) in water can be very effective.[5]

  • Side Reactions: The order of reagent addition can be critical. Incorrect addition can lead to undesired intermediates.

    • Optimization: It is often beneficial to pre-form the enamine (from the β-ketoester and ammonia source) or the Knoevenagel condensation product (from the aldehyde and β-ketoester) before the final cyclization step.[7]

Workflow for Hantzsch Pyridine Synthesis Optimization

cluster_0 Step 1: Condensation cluster_1 Step 2: Aromatization a Mix Aldehyde, This compound (2 eq.), Ammonia Source (e.g., NH₄OAc) b Classical Method: Reflux in Ethanol a->b Low Yield c Optimized Method: Add Catalyst (e.g., PTSA) Use Ultrasound or Microwave a->c High Yield d Isolate 1,4-Dihydropyridine c->d e Add Oxidizing Agent (e.g., HNO₃, FeCl₃, MnO₂) d->e f High-Yield Pyridine Product e->f

Caption: Optimized workflow for the Hantzsch synthesis.

Q4: My reaction seems to work based on TLC, but I lose most of my product during purification. Why?

A4: Product loss during isolation and purification is a common source of "low yield." This can be due to the physical properties of the product or its instability during the purification process.

Troubleshooting Purification:

  • Product Instability on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Try using deactivated silica (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina. Run the column quickly to minimize contact time.

  • Emulsion Formation During Workup: The presence of salts and polar functionalities can lead to stubborn emulsions during aqueous extractions, trapping the product.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite can be effective.

  • Product Volatility: If your product is relatively low-boiling, it can be lost during solvent removal under high vacuum, especially with prolonged exposure or heating.

    • Solution: Use a rotary evaporator with careful control over temperature and pressure. For highly volatile compounds, consider alternative purification methods like bulb-to-bulb (Kugelrohr) distillation.

References

  • [BenchChem (2025)]. This compound | 36187-69-6.
  • [BenchChem (2025)]. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • [BenchChem (2025)]. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • [Al-Zaydi, A. A. (2003)] . The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–855. Available at: [Link]

  • [BenchChem (2025)]. The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis.
  • [Wikipedia (2023)] . Hantzsch pyridine synthesis. Available at: [Link]

  • [O’Brien, C. J., & Tellez, J. (2021)] . Recent advances in the transesterification of β-keto esters. RSC Advances, 11(43), 26658–26674. Available at: [Link]

  • [Organic Chemistry Portal] . Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • [BenchChem (2025)]. A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Derivatives.
  • [Various Authors (2010)] . Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 69, 413-424. Available at: [Link]

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Technical Support Center: Improving Regioselectivity of Reactions with Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-bromo-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter in achieving desired regioselectivity in your experiments.

Introduction: The Challenge of Regioselectivity

This compound is a valuable bifunctional molecule, possessing both an electrophilic carbon bearing a bromine atom and a β-keto ester moiety. This dual reactivity allows for a rich variety of chemical transformations, particularly in the synthesis of heterocyclic compounds. However, this same versatility often leads to challenges in controlling the regioselectivity of reactions, where different nucleophilic sites on the molecule or its enolate can react to form a mixture of products. This guide will provide you with the knowledge and practical steps to steer your reactions towards the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of C- and O-alkylated products. How can I favor C-alkylation?

A1: The competition between C- and O-alkylation of the enolate of this compound is a classic challenge.[1][2] Several factors influence this outcome. To favor C-alkylation, consider the following:

  • Electrophile Choice: "Soft" electrophiles tend to react at the "softer" carbon nucleophile of the enolate. Alkyl halides, such as methyl iodide or benzyl bromide, are considered soft and will generally favor C-alkylation.[3] In contrast, "hard" electrophiles like silyl halides (e.g., TMSCl) or acyl chlorides will preferentially react at the "harder" oxygen atom, leading to O-alkylation.[1]

  • Solvent: Protic solvents (e.g., ethanol, methanol) can solvate the oxygen atom of the enolate through hydrogen bonding, hindering O-alkylation and thus promoting C-alkylation.[4]

  • Counter-ion: The nature of the metal counter-ion of the base used to form the enolate plays a crucial role. Smaller, more coordinating cations like Li⁺ tend to associate more tightly with the oxygen atom, favoring C-alkylation. Larger, less coordinating cations like K⁺ can lead to a more "naked" and reactive enolate oxygen, increasing the likelihood of O-alkylation.[4]

Q2: In the synthesis of pyrazoles using substituted hydrazines, I am getting a mixture of regioisomers. How can I control the outcome?

A2: This is a common issue in the Knorr pyrazole synthesis when using an unsymmetrical β-dicarbonyl compound like this compound.[5][6] The initial condensation can occur at either the C3-ketone or the ester carbonyl, leading to two possible pyrazole products. To control this:

  • Exploit Electronic and Steric Differences: The ketone is generally more electrophilic than the ester. Therefore, the initial attack of the hydrazine is more likely to occur at the C3-ketone.[6] You can enhance this selectivity by using sterically hindered hydrazines, which will preferentially attack the less sterically encumbered carbonyl group.

  • pH Control: The reaction is often catalyzed by a small amount of acid.[7] Careful control of the pH can influence the rate of condensation at each carbonyl group. It is advisable to run small-scale trials at different pH values to find the optimal conditions for your desired regioisomer.

Q3: I am attempting a Feist-Benary furan synthesis, but I am getting a different furan isomer than expected. What is happening?

A3: The Feist-Benary synthesis involves the base-catalyzed reaction of an α-halo ketone with a β-dicarbonyl compound.[8][9] In the case of self-condensation of this compound, or its reaction with another enolate, an unexpected isomer can arise from a competing Paal-Knorr type cyclization of an intermediate.[10]

  • Base Selection: The choice of base is critical. Strong bases like sodium hydroxide can promote side reactions. Milder, non-nucleophilic bases such as pyridine or triethylamine are often preferred to favor the desired Feist-Benary pathway.[11][12]

  • Temperature Control: While the reaction is often heated, excessive temperatures can lead to decomposition or favor the undesired pathway. Maintain a moderate temperature (typically 50-100 °C) and monitor the reaction progress closely.[11]

Troubleshooting Guides

Guide 1: Improving C-Alkylation Regioselectivity

Problem: Your reaction is yielding a significant amount of the O-alkylated product.

Troubleshooting Workflow:

C_vs_O_Alkylation Start Low C-Alkylation Selectivity Step1 Analyze Electrophile Start->Step1 Step2 Modify Solvent System Step1->Step2 Electrophile is 'soft' (e.g., Alkyl Iodide) Step3 Change Base/Counter-ion Step2->Step3 Using protic solvent (e.g., EtOH) Step4 Optimize Temperature Step3->Step4 Using Li-base (e.g., LDA, n-BuLi) End Improved C-Alkylation Step4->End

Caption: Troubleshooting workflow for C- vs. O-alkylation.

Step-by-Step Protocol:

  • Evaluate Your Electrophile:

    • Observation: You are using a hard electrophile (e.g., silyl chloride, acyl chloride).

    • Action: Switch to a softer electrophile, such as an alkyl iodide or bromide, to favor C-alkylation.[3]

  • Modify the Solvent:

    • Observation: You are using a polar aprotic solvent (e.g., DMF, DMSO).

    • Action: Change to a polar protic solvent like ethanol or isopropanol. The hydrogen bonding will shield the enolate oxygen.[4]

  • Change the Base and Counter-ion:

    • Observation: You are using a potassium or sodium base (e.g., KOtBu, NaH).

    • Action: Employ a lithium base such as lithium diisopropylamide (LDA) or n-butyllithium to promote tighter coordination with the oxygen, thereby favoring C-alkylation.

  • Optimize the Temperature:

    • Observation: The reaction is being run at elevated temperatures.

    • Action: Lower the reaction temperature. C-alkylation is often favored at lower temperatures as it is the thermodynamically more stable product, while O-alkylation can be kinetically favored.[1]

ConditionFavors C-AlkylationFavors O-AlkylationRationale
Electrophile Soft (e.g., CH₃I, BnBr)Hard (e.g., TMSCl, AcCl)HSAB Principle: Soft-soft and hard-hard interactions are favored.[3]
Solvent Protic (e.g., EtOH)Aprotic (e.g., DMF, THF)Protic solvents solvate the oxygen atom, hindering its reactivity.
Counter-ion Li⁺K⁺, Na⁺Smaller cations coordinate more strongly with oxygen, blocking it.
Temperature LowerHigher (kinetically)C-alkylation often leads to the more thermodynamically stable product.

Table 1. Factors influencing C- vs. O-alkylation of this compound enolate.

Guide 2: Regiocontrolled Synthesis of Heterocycles

Problem: Synthesis of substituted furans, pyrazoles, or pyridazines results in a mixture of regioisomers.

Logical Flow for Regioselective Heterocycle Synthesis:

Heterocycle_Regioselectivity Start Regioisomeric Mixture Furan Furan Synthesis (Feist-Benary) Start->Furan Pyrazole Pyrazole Synthesis (Knorr) Start->Pyrazole Pyridazine Pyridazine Synthesis Start->Pyridazine Furan_Sol Use mild base (Pyridine) Control temperature Furan->Furan_Sol Pyrazole_Sol Exploit steric/electronic differences Control pH Pyrazole->Pyrazole_Sol Pyridazine_Sol Control initial condensation step Pyridazine->Pyridazine_Sol

Caption: Decision-making for regioselective heterocycle synthesis.

Experimental Protocols for Regiocontrolled Synthesis:

A. Regioselective Furan Synthesis (Feist-Benary Type)

  • Objective: To favor the formation of one furan regioisomer.

  • Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

    • Slowly add your desired α-halo ketone or aldehyde co-reactant (1.0 eq) to the solution at room temperature.

    • Heat the reaction mixture to a gentle reflux (monitor by TLC).

    • Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with dilute acid (e.g., 1M HCl) to remove the pyridine, followed by a brine wash.

    • Dry the organic layer, concentrate, and purify by column chromatography.

  • Rationale: Pyridine acts as a mild base, promoting the desired condensation while minimizing side reactions that could lead to other isomers.[8]

B. Regioselective Pyrazole Synthesis (Knorr Type)

  • Objective: To control the regioselectivity of the condensation with a substituted hydrazine.

  • Protocol:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

    • Add the substituted hydrazine (1.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and monitor by TLC.

    • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure. The product may precipitate and can be collected by filtration, or purified by column chromatography.

  • Rationale: The acidic catalyst will protonate the more basic C3-ketone, making it more electrophilic and directing the initial attack of the hydrazine to this position.[7]

HeterocycleKey ReactionPrimary Control FactorRecommended Conditions
Furan Feist-BenaryBase StrengthMild, non-nucleophilic base (e.g., Pyridine, Triethylamine)[11]
Pyrazole Knorr SynthesisCarbonyl ReactivityAcid catalysis to activate the ketone[7]
Pyridazine CondensationInitial Nucleophilic AttackControl of stoichiometry and addition rate

Table 2. Summary of strategies for regioselective heterocycle synthesis.

Conclusion

Improving the regioselectivity of reactions with this compound requires a careful consideration of reaction conditions. By understanding the underlying principles of C- vs. O-alkylation and the mechanisms of heterocyclic ring formation, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a starting point for addressing these common challenges, and it is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific transformation.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
  • Alfa Chemistry. (n.d.). Feist-Bénary Reaction. Alfa Chemistry.
  • Wikipedia. (2023). Feist–Benary synthesis.
  • Química Organica.org. (n.d.). Feist-Benary synthesis of furan.
  • Ambeed. (n.d.). Feist-Bénary Furan Synthesis. Ambeed.
  • Reddit. (2011).
  • PharmaXChange.info. (2011).
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4).
  • Knorr, L. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • ResearchG
  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 2021, 86(9), 6429–6442.
  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 2022, 87(1), 846-854.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 2018, 57(36), 11634-11639.
  • Lecture 4 Enol
  • Expedient regioselective synthesis of all-different tetraaryl furans. Organic & Biomolecular Chemistry, 2021, 19, 8882-8886.
  • Expedite regioselective synthesis of all different tetraaryl furans. (2021).
  • Knorr pyrazole synthesis. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in furan ring synthesis.
  • Expedient regioselective synthesis of all-different tetraaryl furans. (2021).
  • Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. (2021).
  • Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 2017, 139(17), 6136–6144.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 2006, 71(24), 9045–9050.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 2018, 57(36), 11634-11639.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 2021, 26(16), 4995.
  • BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds.
  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005).
  • Regioselective Synthesis of Pyrazoles from β-Oxo Thioxoesters and α-Oxoketene O , N -Acetals. (2011).
  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry, 2023, 21, 5606-5615.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
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  • Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry, 2018, 16, 8413-8420.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters.
  • Mastering .beta.-Keto Esters. Chemical Reviews, 2017, 117(20), 12764–13145.
  • Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (2004).
  • Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. Molecules, 2024, 29(1), 113.
  • The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 penteno
  • BenchChem. (2025). Effect of temperature on the regioselectivity of elimination from 3-Bromo-3-methylpentane.
  • Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. (1981).

Sources

Preventing decomposition of Ethyl 4-bromo-3-oxopentanoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 4-bromo-3-oxopentanoate (CAS 36187-69-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive α-haloketone intermediate in their synthetic workflows.[1] Due to the presence of two electrophilic sites—the α-carbon bearing the bromine and the carbonyl carbon—this reagent is highly reactive but also susceptible to specific decomposition pathways.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate degradation and maximize reaction success.

Troubleshooting Guide: Navigating Common Reaction Challenges

This section addresses specific issues that may arise during the use of this compound, focusing on identifying the root cause and providing actionable solutions.

Q1: My reaction is giving a low yield of the desired nucleophilic substitution (SN2) product, and I'm isolating an unexpected ester or carboxylic acid byproduct. What is happening?

A: This is a classic symptom of the Favorskii rearrangement, a common side reaction for α-haloketones in the presence of a base. [3][4]

Causality: Instead of attacking the α-carbon to displace the bromide (SN2 pathway), a basic reagent or nucleophile can abstract an acidic proton from the α'-carbon (C5). The resulting enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate.[5][6][7] This intermediate is then attacked by a nucleophile (e.g., your intended nucleophile, an alkoxide, or hydroxide), leading to ring-opening and the formation of a rearranged carboxylic acid derivative (ester, acid, or amide).[5][8]

Diagnostic Steps:

  • Analyze Byproducts: Use LC-MS and NMR to confirm the structure of your major byproduct. A rearranged carbon skeleton is the key indicator of a Favorskii rearrangement.

  • Review Reaction Basicity: Evaluate the basicity of your nucleophile and any added bases. Strong, hard bases (e.g., alkoxides, hydroxides) are known to promote this rearrangement.[3][4]

Corrective Actions:

  • Modify Base/Nucleophile: If possible, switch to a softer, less basic nucleophile. If a base is required, use a non-nucleophilic, sterically hindered base.

  • Control Temperature: Lowering the reaction temperature can significantly favor the desired SN2 pathway over competing side reactions like the Favorskii rearrangement.[4]

  • Solvent Choice: Employ polar aprotic solvents (e.g., THF, DMF) which can stabilize the SN2 transition state more effectively than the intermediates of the Favorskii pathway.

G cluster_0 Diagnosis cluster_1 Identification cluster_2 Solution Pathway LowYield Low Yield of S_N2 Product Analyze Analyze Byproducts (NMR, LC-MS) LowYield->Analyze ReviewBase Review Reagent Basicity LowYield->ReviewBase Rearranged Rearranged Product Found? (e.g., Isomeric Ester) Analyze->Rearranged ReviewBase->Rearranged Rearranged->LowYield No, Re-evaluate Other Issues Favorskii Root Cause: Favorskii Rearrangement ChangeBase Use Softer Nucleophile or Non-Nucleophilic Base LowerTemp Decrease Reaction Temperature ChangeSolvent Switch to Polar Aprotic Solvent Success Improved S_N2 Yield

Caption: Competing reaction pathways for this compound.

Q2: How should I properly store and handle this reagent to ensure its stability?

A: Proper storage and handling are critical to preserving the integrity of this compound. As a class, α-haloketones are known to be relatively unstable upon standing. [9]

Parameter Recommended Procedure Rationale & Conditions to Avoid
Temperature Store in a refrigerator (+2 to +8 °C). Avoid: Room temperature or exposure to heat sources. Heat accelerates decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen). Avoid: Air exposure. Moisture in the air can lead to hydrolysis. [1]
Container Use a tightly sealed, opaque glass bottle. Avoid: Loosely capped or clear containers. Protects from moisture and light, which can catalyze degradation. [9]
Purity Use freshly prepared or recently purchased material. Avoid: Long-term storage. The compound can liberate HBr over time, leading to impurities. [9]Re-distillation may be necessary for older stock. [9]

| Additives | For long-term storage, adding a minimal amount of water (0.1-0.5% w/w) has been patented as a method to inhibit decomposition of similar ketones. [9]| Avoid: Adding other stabilizers without validation, as they may interfere with subsequent reactions. |

Q3: My bottle of this compound has turned yellow or brown. Is it still usable?

A: Discoloration is a sign of decomposition, likely due to the liberation of HBr and subsequent formation of polymeric byproducts. [9]While the reagent may still contain a significant amount of the active compound, the impurities can interfere with your reaction, leading to lower yields and purification difficulties.

Recommendation: For reactions sensitive to impurities or requiring high yields, it is strongly advised to purify the material before use, typically by vacuum distillation. However, be aware that α-haloketones can be thermally labile. For most applications, using a fresh, colorless bottle of the reagent is the most reliable approach.

Protocols & Methodologies

Protocol 1: General Procedure for Nucleophilic Substitution (SN2)

This protocol is optimized to favor the SN2 pathway while minimizing the Favorskii rearrangement and elimination.

  • Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.

  • Solvent and Reagent: Add the desired anhydrous polar aprotic solvent (e.g., THF, acetone).

  • Nucleophile Addition: Add the nucleophile to the solvent. If the nucleophile is not basic and a separate base is required, use a non-nucleophilic base (e.g., proton sponge) or a weak carbonate base (e.g., K₂CO₃, Cs₂CO₃).

  • Cooling: Cool the reaction mixture to 0 °C or lower using an ice-water or ice-salt bath. Lower temperatures are critical for suppressing side reactions. [4]5. Substrate Addition: Slowly add this compound dropwise to the cooled, stirring mixture. The slow addition helps to dissipate any heat of reaction and maintain a low instantaneous concentration of the substrate.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Allow the reaction to stir at the low temperature until the starting material is consumed.

  • Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Proceed with standard extraction, drying, and purification procedures.

Protocol 2: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the material for color. It should be a clear, colorless to pale yellow liquid.

  • Storage: Immediately place the tightly sealed container in a refrigerator (+2 to +8 °C), away from light and incompatible materials like strong acids, bases, and oxidizing agents. [10]3. Dispensing: When using the reagent, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. Dispense the required amount under an inert atmosphere (in a glovebox or using a Schlenk line) and promptly reseal the bottle. [10] By understanding the inherent reactivity of this compound and implementing these preventative and corrective measures, researchers can significantly improve the reliability and success of their synthetic endeavors.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • Suvi Knowledge Hub. (2025, March 13). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET [Video]. YouTube. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • ResearchGate. The Favorskiĭ Rearrangement of Haloketones. [Link]

  • Shell Development Co. (1941). Method of stabilizing halogenated ketones. U.S.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5008–5079. [Link]

  • Chemistry LibreTexts. (2024, September 29). 22.11: Summary of Reactions. [Link]

Sources

Side reactions of Ethyl 4-bromo-3-oxopentanoate with common nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-bromo-3-oxopentanoate (CAS 36187-69-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive building block.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve common issues, particularly those related to side reactions with nucleophiles.

Troubleshooting Guide: Diagnosing and Solving Unexpected Outcomes

This section addresses specific problems you may encounter during your experiments. Each entry details the potential cause and provides actionable solutions and protocols.

Problem 1: I expected a simple substitution product, but I isolated a rearranged ester or amide.

Cause: You are likely observing the Favorskii rearrangement , a common and often dominant side reaction for α-halo ketones in the presence of a base.[2][3] Instead of a direct SN2 displacement of the bromide, the base abstracts a proton from the α'-carbon (C2), forming an enolate. This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate, which is subsequently attacked and opened by the nucleophile (e.g., alkoxide or amine) to yield a rearranged carboxylic acid derivative.[2][4]

Mechanism: The Favorskii Rearrangement Pathway

The mechanism involves the formation of a key cyclopropanone intermediate which dictates the final rearranged carbon skeleton.[2][4]

Favorskii_Rearrangement start This compound enolate Enolate Intermediate start->enolate 1. Base abstracts α' proton cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone 2. Intramolecular SN2 (Br⁻ leaves) adduct Tetrahedral Adduct cyclopropanone->adduct 3. Nucleophilic attack product Rearranged Product (Ester or Amide) adduct->product 4. Ring opening (forms stable carbanion, then protonation) base Base (e.g., RO⁻, R₂NH) base->start nucleophile Nucleophile (Nu⁻) nucleophile->cyclopropanone

Caption: Mechanism of the Favorskii Rearrangement.

Solution & Recommended Protocol

To favor direct SN2 substitution over the Favorskii rearrangement, the key is to minimize the concentration of the enolate intermediate. This can be achieved by using milder reaction conditions.

Protocol to Minimize Favorskii Rearrangement:

  • Reagent Selection: Use a non-basic or weakly basic nucleophile if possible. If a basic nucleophile is required, consider using a milder base like potassium carbonate (K₂CO₃) instead of strong bases like sodium ethoxide or LDA.

  • Solvent: Use a polar aprotic solvent such as Acetone or Acetonitrile. These solvents favor SN2 reactions.[5]

  • Temperature Control: Maintain a low temperature (0 °C to room temperature) to disfavor the higher activation energy pathway of the rearrangement.

  • Procedure:

    • Dissolve the nucleophile (1.1 eq) and a mild base like K₂CO₃ (1.5 eq) in acetonitrile.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in acetonitrile dropwise over 30 minutes.

    • Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:EtOAc mobile phase to check for the consumption of the starting material.[1]

    • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Problem 2: My reaction with a β-dicarbonyl compound yielded a furan, not the expected C-alkylation product.

Cause: This is a classic outcome of the Feist-Benary furan synthesis .[6] The reaction proceeds through an initial SN2 alkylation of the enolate from your β-dicarbonyl compound. However, the resulting 1,4-dicarbonyl intermediate readily undergoes an intramolecular condensation (cyclization followed by dehydration) under basic or acidic conditions to form a stable, aromatic furan ring.[6][7]

Mechanism: Feist-Benary Furan Synthesis

Feist_Benary start This compound + Enolate of β-dicarbonyl intermediate 1,4-Dicarbonyl Intermediate start->intermediate 1. SN2 Alkylation cyclized Cyclized Hemiketal intermediate->cyclized 2. Intramolecular Nucleophilic Attack (Enol/Enolate on Carbonyl) furan Substituted Furan Product cyclized->furan 3. Dehydration (-H₂O) base Base base->start

Caption: General pathway for the Feist-Benary furan synthesis.

Solution & Recommended Protocol

Isolating the 1,4-dicarbonyl intermediate can be challenging. To favor the simple alkylation product, you must employ very mild conditions and avoid heat or strong acids/bases during work-up.

Protocol to Favor Alkylation:

  • Base Selection: Use a very mild, non-nucleophilic base. A base like diisopropylethylamine (DIPEA) or careful, stoichiometric addition of a weaker base is preferred over alkoxides.

  • Temperature: Run the reaction at low temperatures (e.g., -20 °C to 0 °C) to prevent the subsequent cyclization step.

  • Work-up: Quench the reaction carefully with a buffered aqueous solution (e.g., saturated ammonium chloride) instead of strong acid. Avoid heating the reaction mixture at any stage.

  • Purification: Purify the product quickly using column chromatography at room temperature, as the acidic silica gel can sometimes promote cyclization. Using silica gel that has been neutralized with triethylamine may be beneficial.

Problem 3: I'm observing a complex mixture of products when using an amine nucleophile.

Cause: Amines are versatile nucleophiles and can participate in several competing reaction pathways with this compound:

  • SN2 Substitution: The amine attacks the carbon bearing the bromine to give the desired amino-substituted product.

  • Favorskii Rearrangement: The amine acts as a base to initiate the rearrangement, and then as a nucleophile to open the cyclopropanone, yielding a rearranged amide.[2][3]

  • Condensation: The amine attacks the ketone carbonyl to form an imine or enamine.[1]

The dominant pathway is highly dependent on the structure of the amine and the reaction conditions.

Troubleshooting Matrix for Amine Nucleophiles
Observation Probable Cause Recommended Action
Rearranged Amide is Major Product The amine is acting as a base, promoting the Favorskii rearrangement. This is common with primary and less-hindered secondary amines.Use a non-nucleophilic external base (e.g., 2,6-lutidine) and a salt of the amine (e.g., R₂NH₂⁺Cl⁻) if possible. Run the reaction at a lower temperature.
Imine/Enamine Formation Condensation at the ketone is favored. This can be prevalent at higher temperatures or with primary amines.Run the reaction at a lower temperature. Protect the ketone group prior to the substitution reaction if feasible.
Low Conversion / Sluggish Reaction The amine is too sterically hindered or not nucleophilic enough.Switch to a more polar aprotic solvent like DMF. Consider increasing the temperature cautiously while monitoring for side products via TLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The molecule has several electrophilic and acidic sites, leading to its complex reactivity:

  • C4 (Carbon with Bromine): Highly electrophilic and susceptible to SN2 attack by nucleophiles due to the bromine being a good leaving group.[1]

  • C3 (Ketone Carbonyl): Electrophilic and can be attacked by strong nucleophiles or undergo condensation with amines/hydrazines.[1]

  • C2 Protons (α' to ketone): These protons are acidic and can be removed by a base to form an enolate, which is the first step in the Favorskii rearrangement.[2]

  • C1 (Ester Carbonyl): Generally less reactive than the ketone but can be attacked by very strong, unhindered nucleophiles (e.g., hydrolysis under strong base).

Troubleshooting_Flowchart start Unexpected Result in Reaction q_rearranged Is the product a rearranged isomer? start->q_rearranged a_favorskii Likely Favorskii Rearrangement. - Use milder base - Lower temperature q_rearranged->a_favorskii Yes q_heterocycle Is the product a heterocycle (e.g., furan)? q_rearranged->q_heterocycle No a_cyclization Likely Feist-Benary Synthesis. - Use milder conditions - Avoid heat/acid in workup q_heterocycle->a_cyclization Yes q_mixture Is it a complex mixture with an amine? q_heterocycle->q_mixture No a_competing Competing pathways. - Adjust base/temperature - See Troubleshooting Matrix q_mixture->a_competing Yes other Other issues (e.g., low conversion) q_mixture->other No

Caption: Troubleshooting flowchart for unexpected reaction outcomes.

Q2: Which nucleophiles are most likely to cause side reactions?

  • Strongly Basic Nucleophiles (e.g., Alkoxides): These are the most common culprits for inducing the Favorskii rearrangement.[2][8]

  • Amines: As discussed, they can lead to a mixture of substitution, rearrangement, and condensation products.[3]

  • Enolates (from β-dicarbonyls, etc.): Prone to causing furan synthesis.[7]

Q3: How can I definitively favor the direct SN2 substitution reaction?

To favor the SN2 pathway, you want to create conditions that enhance the nucleophilicity of your reagent while minimizing its basicity.

  • Use soft, non-basic nucleophiles: Thiolates and iodides are excellent examples.[9]

  • Use a polar aprotic solvent: DMF, DMSO, or acetonitrile are ideal.

  • Control the temperature: Keep it as low as possible while still allowing the reaction to proceed at a reasonable rate.

  • Use a salt of the nucleophile with a non-coordinating cation: For example, using a potassium salt with a crown ether can enhance the "naked" anion's nucleophilicity.

Q4: What safety precautions should I take when handling this compound?

According to its GHS classification, this compound should be handled with care. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[10] It is also a combustible liquid. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References
  • Wikipedia. Favorskii rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Slideshare. Favorskii rearrangement----Sir Khalid (Organic). [Link]

  • MDPI. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. [Link]

  • ResearchGate. Reaction starting from α‐haloketones and β‐dicarbonyl compounds. [Link]

  • YouTube. Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • ResearchGate. Synthesis of benzofurans from α-haloketones and phenols. [Link]

  • ScienceDirect. The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. [Link]

  • PubChem. This compound | C7H11BrO3 | CID 12780443. [Link]

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Technical Support Center: Effective Quenching Methods for Reactions Involving Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice on effectively quenching reactions that utilize Ethyl 4-bromo-3-oxopentanoate. Given the compound's dual reactivity as both a β-keto ester and an α-halo ketone, careful consideration of the quenching procedure is paramount to ensure reaction success, maximize yield, and guarantee the safety of laboratory personnel.

Understanding the Reactivity of this compound

This compound is a versatile building block in organic synthesis, prized for its multiple reactive sites.[1] Its structure incorporates a bromine atom at the α-position to a ketone and a β-keto ester moiety. This unique combination allows for a variety of chemical transformations, including nucleophilic substitutions at the bromine-bearing carbon and reactions involving the enolizable protons of the β-keto ester system.[1] However, this reactivity also presents specific challenges during the reaction work-up, or "quenching," phase.

Key reactive features include:

  • α-Halo Ketone: The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack (SN2 reactions).[1]

  • β-Keto Ester: The protons on the carbon between the two carbonyl groups are acidic and can be removed by a base to form a nucleophilic enolate.[2]

  • Electrophilic Carbonyls: Both the ketone and ester carbonyl carbons can be attacked by strong nucleophiles.

These features dictate that the choice of quenching agent and procedure must be carefully tailored to the specific reaction conditions to avoid unwanted side reactions, such as hydrolysis, elimination, or rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing a quenching method for a reaction involving this compound?

A1: The choice of quenching method hinges on three main factors: the nature of the reactants, the solvent system, and the reaction temperature. For instance, if a strong, non-nucleophilic base like LDA was used to generate an enolate, a proton source is needed for quenching. Conversely, if the reaction involves a nucleophilic addition, the quenching step may simply involve neutralizing the reaction mixture and removing any unreacted nucleophile.

Q2: My reaction uses a strong base. What is the safest and most effective way to quench it?

A2: When strong bases (e.g., sodium hydride, LDA) are used, the quench must neutralize the base and protonate any anionic intermediates. A common and effective method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (typically 0 °C or below). This provides a mild proton source that is less likely to cause vigorous, exothermic reactions compared to stronger acids. For very sensitive substrates, dropwise addition of glacial acetic acid in an appropriate solvent can also be effective.

Q3: I am performing a nucleophilic substitution on the α-bromo position. How should I quench this reaction?

A3: For SN2 reactions, the primary goal of quenching is to remove any unreacted nucleophile and halt the reaction. If the nucleophile is basic, a mild acidic wash (e.g., dilute HCl or saturated NH₄Cl) is appropriate. If the nucleophile is neutral, simply diluting the reaction mixture with an organic solvent and washing with water or brine may be sufficient.

Q4: Can I use water to quench my reaction?

A4: While water can be used in some cases, it is often not the ideal quenching agent for reactions with this compound. The presence of both an ester and a reactive α-halo ketone makes the molecule susceptible to base-catalyzed hydrolysis. If the reaction mixture is basic, adding water directly can lead to the saponification of the ester and other undesired side reactions. It is generally safer to use a buffered aqueous solution or a mild acid to neutralize the reaction mixture before extensive contact with water.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product after work-up Unwanted side reactions during quenching (e.g., hydrolysis, elimination).- Use a milder quenching agent like saturated aqueous NH₄Cl instead of water or strong acids. - Perform the quench at a low temperature (0 °C or -78 °C) to minimize side reactions.
Formation of multiple unexpected byproducts The quenching agent is reacting with the starting material or product.- Analyze the byproducts by LC-MS or NMR to identify their structures. This can provide clues about the undesired reaction pathway. - Consider a non-aqueous work-up if the product is sensitive to water.
Emulsion formation during extraction The quenching process has resulted in the formation of salts or other surfactants.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to "break" the emulsion. - Filter the entire mixture through a pad of celite before extraction.
Product degradation on silica gel chromatography The product is unstable on acidic silica gel.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: General Quenching Procedure for Base-Mediated Reactions

This protocol is suitable for reactions where a strong base has been used to generate an enolate of this compound.

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C in an ice-water bath. For extremely sensitive substrates, a dry ice/acetone bath (-78 °C) may be necessary.

  • Prepare the Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Slow Addition: With vigorous stirring, add the saturated NH₄Cl solution dropwise to the reaction mixture. Monitor the temperature of the reaction to ensure it does not rise significantly.

  • Extraction: Once the addition is complete and the reaction is neutralized (check with pH paper), transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times.

  • Washing and Drying: Combine the organic extracts and wash with water, followed by a wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Diagram: Decision-Making Workflow for Quenching

Quenching_Workflow start Reaction Complete is_base_present Is a strong base present? start->is_base_present is_nucleophile_basic Is the nucleophile basic? is_base_present->is_nucleophile_basic No quench_base Quench with saturated aq. NH4Cl at 0°C is_base_present->quench_base Yes mild_acid_wash Wash with dilute acid (e.g., 1M HCl) is_nucleophile_basic->mild_acid_wash Yes water_wash Wash with water and/or brine is_nucleophile_basic->water_wash No extraction Extract with Organic Solvent quench_base->extraction mild_acid_wash->extraction water_wash->extraction drying Dry organic layer (e.g., Na2SO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate end Crude Product concentrate->end

Caption: Decision workflow for selecting an appropriate quenching method.

Safety Considerations

This compound is a hazardous substance.[3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[4][5]

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-4-oxopentanoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

Analytical techniques for monitoring the purity of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of Ethyl 4-bromo-3-oxopentanoate (CAS: 36187-69-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the purity of this critical synthetic building block.

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. This guide provides a comprehensive overview of the primary analytical techniques for purity assessment, along with troubleshooting FAQs to address common experimental challenges.

Understanding Potential Impurities

A crucial aspect of purity analysis is understanding the potential impurities that may be present. The most common synthetic route to this compound is the bromination of ethyl 3-oxopentanoate.[1]

Potential Impurities Include:

  • Starting Material: Unreacted ethyl 3-oxopentanoate.

  • Over-brominated Species: Di- and tri-brominated pentanoates.

  • Solvent and Reagent Residues: Acetic acid, bromine, etc.

  • Degradation Products: Due to the reactive nature of the α-haloketone moiety.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound from its non-volatile impurities. However, as a β-keto ester, this compound is prone to keto-enol tautomerism, which can lead to poor peak shapes in reversed-phase HPLC.[2]

Recommended Starting HPLC Method (for method development)
Parameter Recommendation Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Good starting point for moderately polar compounds.
Mobile Phase Acetonitrile and Water with 0.1% Formic AcidThe acidic modifier helps to suppress the ionization of the enol form, potentially improving peak shape.
Gradient 50% Acetonitrile to 95% Acetonitrile over 15 minutesA gradient elution is recommended to ensure the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35-45 °CElevated temperature can accelerate the interconversion of tautomers, leading to a single, sharper peak.
Detection UV at 210 nmThe carbonyl groups in the molecule should provide UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
HPLC Troubleshooting Guide

Question: My chromatogram for this compound shows a broad, tailing, or split peak. What is the cause and how can I fix it?

Answer: This is a classic issue for β-keto esters due to keto-enol tautomerism in the HPLC mobile phase. The keto and enol forms can have different retention times, leading to poor peak shapes.

Troubleshooting Workflow: Poor Peak Shape in HPLC

Fragmentation_Pathway Molecule This compound (m/z 222/224) Frag1 Loss of -OCH2CH3 (m/z 177/179) Molecule->Frag1 Frag2 Loss of -Br (m/z 143) Molecule->Frag2 Frag3 [CH3COCHCO]+ (m/z 121) Frag2->Frag3 Frag4 [CH3CO]+ (m/z 43) Frag3->Frag4

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 4-bromo-3-oxopentanoate and Ethyl 2-bromoacetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the choice of a building block can define the success and efficiency of a synthetic route. Among the vast arsenal of bifunctional reagents, halogenated β-keto esters are of paramount importance due to their versatile reactivity. This guide provides an in-depth, objective comparison of two such reagents: Ethyl 4-bromo-3-oxopentanoate (a β'-bromo-β-keto ester) and Ethyl 2-bromoacetoacetate (an α-bromo-β-keto ester). We will dissect their structural nuances, explore the resulting differences in chemical reactivity, and provide experimental frameworks for their practical application.

Structural and Electronic Dissection: The Decisive Role of the Bromine Atom

The fundamental difference between these two molecules lies in the position of the bromine atom relative to the two carbonyl groups (the ketone and the ester). This seemingly minor positional isomerism leads to profound differences in their electronic properties and, consequently, their reactivity profiles.

  • Ethyl 2-bromoacetoacetate (α-bromo-β-keto ester): The bromine atom is located on the α-carbon, directly adjacent to the ketone and ester carbonyls. This position places it at a site of significant electronic influence. The powerful electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] Furthermore, the protons on this α-carbon are not present, having been substituted by bromine. The α'-protons (on the methyl group) are acidic (pKa ≈ 11-13) and can be removed by a base to form an enolate.

  • This compound (β'-bromo-β-keto ester): Here, the bromine atom is on the carbon adjacent to the ketone (the C4 or β' position), but one carbon removed from the ester's α-carbon. While still influenced by the ketone's inductive effect, the C4 carbon is significantly less electrophilic than the C2 carbon in its α-bromo counterpart. The most acidic protons are now at the C2 position, nestled between the two carbonyl groups (pKa ≈ 11), making this site the primary point of enolate formation.

The following diagram illustrates the key structural differences and reactive sites.

Caption: Structural and reactivity comparison of the two bromo-keto esters.

Comparative Reactivity Analysis

The distinct electronic landscapes of these molecules dictate their behavior in common synthetic transformations.

Nucleophilic Substitution: A Tale of Two Carbons

Nucleophilic substitution is where the most dramatic difference in reactivity is observed.

  • Ethyl 2-bromoacetoacetate: This compound is a potent alkylating agent.[2] The α-carbon is exceptionally reactive towards nucleophiles in a classic SN2 fashion.[3][4] The reaction is significantly accelerated compared to a simple alkyl halide like 1-chloropropane due to the adjacent carbonyl group, which stabilizes the transition state.[2] However, the choice of nucleophile is critical. Strong, hard bases (like hydroxides or alkoxides) can lead to competing reactions, most notably the Favorskii rearrangement, which proceeds through a cyclopropanone intermediate to yield carboxylic acid derivatives.[5][6][7][8][9] Therefore, softer, less basic nucleophiles (e.g., iodide, thiols, amines, carboxylates) are preferred for clean SN2 substitution.[3][10]

  • This compound: The C-Br bond at the C4 position is that of a secondary alkyl halide. It is far less reactive in SN2 reactions compared to its α-bromo isomer. Nucleophilic attack at this position is sterically more hindered and less electronically favored. Instead, a common reaction pathway involves the use of a base to deprotonate the highly acidic C2 position, forming a stable enolate. This enolate can then act as a nucleophile itself, potentially undergoing intramolecular cyclization (to form a cyclopropane ring) or participating in intermolecular reactions. Elimination (E2) to form an α,β-unsaturated ketone is also a possible side reaction in the presence of a strong, non-nucleophilic base.

Enolate Chemistry: Acidity and Ambident Nature

Both molecules can form enolates, but the site of deprotonation and the subsequent reactivity differ.

  • Ethyl 2-bromoacetoacetate: A base will deprotonate the α'-carbon (the methyl group). The resulting enolate can then be alkylated or used in other condensation reactions. However, as mentioned, strong bases can initiate the Favorskii rearrangement.[5][9]

  • This compound: The most acidic protons are at C2, between the two carbonyls. Deprotonation here yields a highly stabilized enolate. This enolate is the key reactive intermediate for this molecule. It can be alkylated at the C2 position with other electrophiles, or it can undergo an intramolecular SN2 reaction, where the enolate attacks the C4 carbon, displacing the bromide to form a substituted cyclopropane derivative.

Experimental Evaluation: A Comparative Finkelstein Reaction

To provide quantitative, actionable data for the laboratory, we propose a comparative study of reactivity using the Finkelstein reaction. This reaction is an excellent probe for SN2 reactivity, where a bromide is displaced by an iodide.[11][12][13] The reaction's progress is easily driven forward in acetone, as the resulting sodium bromide (NaBr) is insoluble and precipitates out of the solution.[12][14]

Experimental Protocol

This protocol is designed to compare the rate of iodide substitution on both substrates under identical conditions.

G prep Preparation - Set up two identical flasks (A & B). - Add 10 mL anhydrous acetone to each. - Add 1.0 mmol of Substrate A (Ethyl 2-bromoacetoacetate) to Flask A. - Add 1.0 mmol of Substrate B (this compound) to Flask B. init Reaction Initiation - Add 1.5 mmol of Sodium Iodide (NaI) to each flask simultaneously. - Start timer. - Stir vigorously at a constant temperature (e.g., 25°C). prep->init Equilibrate monitor Monitoring - Withdraw 0.1 mL aliquots at regular intervals (e.g., 2, 5, 10, 20, 40, 60 min). - Quench immediately in 1 mL of cold water/diethyl ether mixture. init->monitor Sample analysis Analysis (TLC/GC) - Spot quenched aliquots on a TLC plate to visualize disappearance of starting material. - Alternatively, inject into a GC-MS to quantify the ratio of starting material to product. monitor->analysis Analyze data Data Interpretation - Plot % conversion vs. time for each substrate. - Calculate initial reaction rates. - Observe the rapid formation of NaBr precipitate in Flask A. analysis->data Plot

Caption: Workflow for the comparative kinetic analysis via Finkelstein reaction.

Materials:

  • Ethyl 2-bromoacetoacetate

  • This compound

  • Sodium Iodide (dried under vacuum)

  • Anhydrous Acetone

  • Standard laboratory glassware

  • TLC plates and developing chamber or Gas Chromatograph (GC)

Procedure:

  • Preparation: To two separate 25 mL round-bottom flasks, each equipped with a magnetic stir bar, add 10 mL of anhydrous acetone.

  • Substrate Addition: To Flask A, add 1.0 mmol of Ethyl 2-bromoacetoacetate. To Flask B, add 1.0 mmol of this compound. Allow the solutions to stir for 5 minutes to ensure homogeneity.

  • Reaction Initiation: To each flask, add 1.5 mmol of dried sodium iodide simultaneously. Start a timer immediately.

  • Monitoring: At timed intervals (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot in a vial containing 1 mL of a 1:1 mixture of cold water and diethyl ether.

  • Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of starting material to the iodinated product. The formation of a white precipitate (NaBr) should be noted.

Anticipated Results & Data Interpretation

The results of this experiment will starkly highlight the reactivity differences.

SubstrateObservation at 5 minApprox. Time for >95% ConversionPrimary Product
Ethyl 2-bromoacetoacetate Significant white precipitate (NaBr)< 30 minutesEthyl 2-iodoacetoacetate
This compound Clear solution, no precipitate> 24 hours (or no reaction)Starting material recovered

Strategic Applications in Synthesis

The choice between these two reagents is dictated entirely by the desired synthetic outcome.

  • Use Ethyl 2-bromoacetoacetate when:

    • You need a robust electrophile to alkylate a soft, non-basic nucleophile.

    • The goal is to synthesize heterocyclic compounds like furans, pyrroles, or thiazoles via Hantzsch-type syntheses.

    • You are performing a Reformatsky reaction, where it reacts with zinc to form a nucleophilic enolate.[16]

  • Use this compound when:

    • You need to generate a specific, stabilized enolate at the C2 position for subsequent intermolecular alkylation.

    • The synthetic target involves an intramolecular cyclization to form a five-membered ring or a cyclopropane derivative.

    • The bromine atom is intended to be a placeholder for a later transformation, while initial reactions occur at the enolate position.

Conclusion

While both this compound and Ethyl 2-bromoacetoacetate are valuable β-keto ester building blocks, their reactivity is not interchangeable. The position of the bromine atom governs the primary site of reactivity. Ethyl 2-bromoacetoacetate is a powerful electrophile, ideal for SN2 alkylations at the α-carbon. Conversely, this compound's chemistry is dominated by the formation of a nucleophilic enolate at the C2 position, with the C-Br bond being comparatively unreactive towards direct substitution. A thorough understanding of these divergent pathways is crucial for synthetic chemists to strategically select the correct reagent, thereby minimizing side reactions and maximizing the efficiency of their synthetic endeavors.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Loftfield, R. B. (1951). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 1-33. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025-05-22). [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

  • Shunmugasundram, A., & Ganesh, T. B. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171–175. [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Bordwell, F. G., & Scamehorn, R. G. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 90(24), 6751–6758. [Link]

  • BYJU'S. Finkelstein Reaction. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023-01-29). [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • Rajasekaran, K., & Gnanasekaran, C. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5111. [Link]

  • Rajasekaran, K., & Gnanasekaran, C. (1986). Reaction of ethyl bromoacetate with substituted naphthoate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 47–53. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • National Cancer Institute. Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]

  • Wikipedia. Ethyl bromoacetate. [Link]

  • AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: ETHYL BROMOACETATE. [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • PubChem. This compound. [Link]

  • Taylor & Francis. α-halo ketones – Knowledge and References. [Link]

  • Master Organic Chemistry. Haloform Reaction of Methyl Ketones. (2020-08-26). [Link]

  • Chemistry LibreTexts. Kinetics of Nucleophilic Substitution Reactions. (2023-01-22). [Link]

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A Comparative Guide to Brominated β-Keto Esters: Ethyl 4-bromo-3-oxopentanoate vs. α-Bromo Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, β-keto esters are celebrated as versatile building blocks, prized for the dual reactivity conferred by their ketone and ester functionalities.[1][2] The strategic introduction of a halogen, particularly bromine, dramatically amplifies their synthetic potential by introducing a highly reactive electrophilic center. However, the position of this bromine atom—whether on the α-carbon (adjacent to the ester) or the γ-carbon (on the ketone's side chain)—creates profoundly different reagents with distinct and often non-overlapping applications.

This guide provides an in-depth comparison of Ethyl 4-bromo-3-oxopentanoate, a γ-brominated β-keto ester, with its more common α-brominated counterparts, such as Ethyl 2-bromo-3-oxobutanoate. We will explore their synthesis, compare their reactivity through mechanistic insights, and provide experimental data and protocols to guide researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic targets.

The Isomeric Contenders: A Structural Overview

The reactivity of a brominated β-keto ester is fundamentally dictated by the location of the bromine atom relative to the two carbonyl groups. This seemingly subtle structural difference governs the molecule's behavior in the presence of bases and nucleophiles, opening up divergent synthetic pathways.

G cluster_0 γ-Bromo β-Keto Ester cluster_1 α-Bromo β-Keto Ester a This compound img_a img_a b Ethyl 2-bromo-3-oxobutanoate img_b img_b

Caption: Structural comparison of a γ-bromo vs. an α-bromo β-keto ester.

In This compound , the bromine is at the γ-position. The most acidic protons are at the α-position (C2), which are flanked by both carbonyl groups.[1][3] In contrast, Ethyl 2-bromo-3-oxobutanoate features a bromine atom at the α-position, which is highly activated towards nucleophilic substitution by the adjacent ester and ketone groups.[4][5]

Comparative Reactivity and Mechanistic Divergence

The choice between an α- and γ-bromo isomer is a critical decision in synthetic planning, as their reactions with bases and nucleophiles proceed through entirely different mechanisms, yielding distinct product classes.

Behavior in the Presence of a Base

The most dramatic difference between these isomers is their reaction to basic conditions.

  • α-Bromo Esters: The Favorskii Rearrangement α-Halo ketones with an enolizable α'-proton readily undergo the Favorskii rearrangement in the presence of a base.[6][7][8] The mechanism involves the formation of an enolate at the α'-position, which then displaces the bromide via an intramolecular SN2 reaction to form a strained cyclopropanone intermediate.[7][8] This intermediate is then attacked by a nucleophile (such as an alkoxide), leading to the cleavage of the cyclopropane ring to yield a rearranged carboxylic acid derivative.[7][8] This pathway is a powerful method for ring contraction in cyclic systems or for synthesizing branched esters from linear ketones.[8][9]

  • γ-Bromo Esters: Enolate Formation and Intramolecular Cyclization For this compound, the story is different. The most acidic protons are at the α-carbon (C2), not the α'-carbon (C5). A base will deprotonate the C2 position to form a resonance-stabilized enolate.[3] This enolate is a potent nucleophile, and the molecule is perfectly primed for an intramolecular SN2 reaction, where the enolate attacks the γ-carbon, displacing the bromide. This process does not lead to a rearrangement but rather to the formation of a stable five-membered ring. This intramolecular cyclization is a cornerstone of synthesizing functionalized cyclopentanone derivatives and is a key pathway to various heterocyclic systems when reacted with dinucleophiles.

G start_alpha α-Bromo β-Keto Ester (e.g., Ethyl 2-bromo-3-oxobutanoate) base Base (e.g., NaOEt) start_alpha->base Reacts with start_gamma γ-Bromo β-Keto Ester (e.g., this compound) start_gamma->base Reacts with enolate_alpha α'-Enolate Formation base->enolate_alpha Deprotonates at α' enolate_gamma α-Enolate Formation base->enolate_gamma Deprotonates at α cyclopropanone Cyclopropanone Intermediate enolate_alpha->cyclopropanone Intramolecular S_N2 cyclization Intramolecular S_N2 Cyclization enolate_gamma->cyclization rearrangement Favorskii Rearrangement Product (Ester) cyclopropanone->rearrangement Nucleophilic Ring Opening cyclopentanone Cyclopentanone Derivative cyclization->cyclopentanone

Caption: Divergent reaction pathways of α- and γ-bromo β-keto esters with base.

Synthesis of Heterocycles

Both isomers are valuable precursors for heterocyclic synthesis, but they yield different ring systems.

  • This compound (γ-Bromo) is an ideal precursor for pyridazines . The 1,4-dicarbonyl relationship that can be unmasked makes it suitable for condensation reactions with hydrazine (H₂NNH₂). The reaction proceeds by forming a dihydropyridazine intermediate, which can then be oxidized or can eliminate HBr to yield the aromatic pyridazine ring, a core structure in many pharmaceuticals.[10]

  • Ethyl 2-bromo-3-oxobutanoate (α-Bromo) is a classic reagent in the Hantzsch thiazole synthesis . It reacts with a thioamide to form a thiazole ring, another privileged scaffold in medicinal chemistry. The mechanism involves the thioamide's sulfur atom acting as a nucleophile, attacking the activated α-carbon to displace the bromide, followed by cyclization and dehydration.

Head-to-Head Application Comparison

The choice of reagent is dictated entirely by the desired molecular scaffold. The following table summarizes the key differences and applications.

FeatureThis compound (γ-Bromo)Ethyl 2-bromo-3-oxobutanoate (α-Bromo)
Primary Reaction with Base Intramolecular Cyclization via α-enolateFavorskii Rearrangement via α'-enolate
Key Carbonyl Products Functionalized cyclopentanonesRearranged esters, ring-contracted products
Key Heterocyclic Products Pyridazines, DihydropyridazinonesThiazoles, Imidazoles, Oxazoles
Primary Synthetic Utility Building 5-membered carbocycles and 6-membered N-heterocyclesCarbon skeleton rearrangement, synthesis of 5-membered S/N/O heterocycles
Medicinal Chemistry Example Intermediate for PPAR agonists.[11]Building block for various kinase inhibitors and antimicrobial agents.

Experimental Protocols

To illustrate the practical differences, detailed protocols for signature reactions of each isomer are provided below.

Protocol 1: Synthesis of a Pyridazine Derivative from this compound

This protocol describes the condensation of a γ-bromo β-keto ester with hydrazine to form a pyridazine, a common core in pharmacologically active molecules.[10]

Materials:

  • This compound (1.0 equiv.)

  • Hydrazine hydrate (1.1 equiv.)

  • Ethanol (solvent)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 equiv.) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.).

  • Slowly add hydrazine hydrate (1.1 equiv.) to the stirred solution at room temperature. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel to yield the target pyridazine derivative.

G start Start dissolve Dissolve this compound in Ethanol + Acetic Acid start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor workup Cool & Concentrate monitor->workup Reaction Complete extract Ethyl Acetate Extraction & Wash workup->extract dry Dry, Filter, & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end End (Pure Pyridazine) purify->end

Caption: Workflow for the synthesis of a pyridazine derivative.

Protocol 2: Favorskii Rearrangement of Ethyl 2-bromo-3-oxobutanoate

This protocol demonstrates the base-induced rearrangement of an α-bromo β-keto ester to form a rearranged ester product.[5][6]

Materials:

  • Ethyl 2-bromo-3-oxobutanoate (1.0 equiv.)

  • Sodium ethoxide (1.1 equiv.)

  • Anhydrous ethanol (solvent)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium ethoxide (1.1 equiv.) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Ethyl 2-bromo-3-oxobutanoate (1.0 equiv.) in anhydrous ethanol dropwise to the stirred sodium ethoxide solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting rearranged ester product by vacuum distillation or column chromatography.

Conclusion

While both this compound and its α-bromo isomers are powerful synthetic intermediates, their utility is governed by distinct and predictable reactivity patterns. The γ-bromo isomer is the reagent of choice for constructing five-membered carbocycles and pyridazine heterocycles through intramolecular enolate cyclization. Conversely, α-bromo β-keto esters are ideal substrates for the Favorskii rearrangement to access rearranged carbon skeletons and for classical condensations like the Hantzsch synthesis to build thiazoles. A thorough understanding of these divergent mechanistic pathways is paramount for the modern synthetic chemist, enabling the logical selection of the correct isomeric building block to efficiently access complex molecular targets in pharmaceutical and materials science research.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Ethyl 2,2-dibromo-3-oxobutanoate and Ethyl 2-bromo. BenchChem.
  • BenchChem. (n.d.). This compound | 36187-69-6. BenchChem.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
  • NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry.
  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia.
  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry.
  • Scribd. (n.d.). Favorskii Rearrangement. Scribd.
  • BenchChem. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. BenchChem.
  • ResearchGate. (n.d.). Pyridazines and their Benzo Derivatives. ResearchGate. Retrieved from [Link]

Sources

A Multi-Modal Spectroscopic Guide to the Structural Confirmation of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Certainty in Synthesis

For the medicinal chemist and the process development scientist, Ethyl 4-bromo-3-oxopentanoate is a valuable and highly reactive intermediate.[1] Its bifunctional nature, possessing both a β-keto ester moiety and a secondary bromide, makes it a versatile building block for constructing complex heterocyclic systems and other pharmaceutical precursors. However, this reactivity also presents a challenge. The synthesis, typically via bromination of ethyl 3-oxopentanoate, can potentially yield isomeric byproducts, such as Ethyl 3-bromo-4-oxopentanoate.[2][3] The presence of such impurities can drastically alter reaction pathways and lead to undesired products.

Therefore, unambiguous structural confirmation is not a mere formality but a critical checkpoint for ensuring reaction fidelity, purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides an in-depth, multi-technique spectroscopic workflow to definitively confirm the structure of this compound, contrasting its expected data with that of a key potential isomer to highlight the resolving power of modern analytical methods.

The Foundational Consideration: Keto-Enol Tautomerism

Before delving into specific spectra, it is crucial to acknowledge the inherent chemical nature of β-keto esters: keto-enol tautomerism.[4][5] This equilibrium between the keto and enol forms is a dynamic process influenced by factors like solvent polarity and temperature.[6][7] While the keto form typically predominates, the enol tautomer, stabilized by intramolecular hydrogen bonding, will be present and can give rise to a separate set of signals in NMR spectroscopy.[5][8][9] For the purpose of this guide, our primary analysis will focus on the major keto tautomer, though characteristic signals of the enol form will be noted as a key indicator of the compound's identity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It provides detailed information on the chemical environment, count, and neighboring protons for each unique proton set.

The Rationale Behind Signal Assignment

The structure of this compound dictates a specific set of proton signals with characteristic chemical shifts, integrations, and splitting patterns (multiplicity). The electron-withdrawing effects of the carbonyl groups, the ester oxygen, and the bromine atom are key to predicting where each proton will resonate. For instance, the methine proton (H-4) directly attached to the bromine atom is expected to be significantly downfield.

Expected ¹H NMR Data vs. Potential Isomer

The primary isomeric impurity of concern is Ethyl 3-bromo-4-oxopentanoate. As the table below illustrates, ¹H NMR provides a clear distinction between the target compound and this isomer. The difference in the chemical environment of the protons on the carbon backbone is the most telling feature.

Assignment (Keto Form) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Comparative Note for Isomer (Ethyl 3-bromo-4-oxopentanoate)
-OCH₂CH₃ ~1.3Triplet (t)~7.13HNo significant change expected.
-COCH₂CO- ~3.7Singlet (s)N/A2HWould be a doublet, coupled to the new methine at C-3.
-OCH₂CH₃ ~4.2Quartet (q)~7.12HNo significant change expected.
-CH(Br)CH₃ ~1.8Doublet (d)~6.83HThis signal would be absent. A singlet for -COCH₃ would appear ~2.3 ppm.
-CH(Br)CH₃ ~4.6Quartet (q)~6.81HThis signal would be absent. A triplet for -CH(Br)- would appear further downfield.

Note: The presence of the enol tautomer would introduce a characteristic broad singlet for the enolic OH around 12 ppm and a vinylic CH singlet around 5 ppm.[8]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Chloroform-d is a common choice as it is a relatively non-polar aprotic solvent that will not excessively shift the keto-enol equilibrium.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Obtain a standard proton spectrum over a range of 0-13 ppm. Typically, 8-16 scans are sufficient for a sample of this concentration.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the residual solvent peak (CHCl₃) to 7.26 ppm. Integrate all signals.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy confirms the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a direct count of non-equivalent carbons and information about their chemical nature (e.g., carbonyl, alkyl, or attached to a heteroatom).

Expected ¹³C NMR Data

For this compound, we expect to see 7 distinct carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Assignment Expected Chemical Shift (δ, ppm) Rationale
-OCH₂CH₃ ~14Standard alkyl methyl carbon.
-CH(Br)CH₃ ~25Methyl carbon attached to a methine.
-COCH₂CO- ~48Methylene carbon positioned between two carbonyls.
-CH(Br)CH₃ ~50Methine carbon directly bonded to bromine (strong deshielding).
-OCH₂CH₃ ~62Methylene carbon of the ethyl ester, bonded to oxygen.
-COOCH₂CH₃ ~168Ester carbonyl carbon.
-COCH₂- ~198Ketone carbonyl carbon, typically further downfield than an ester carbonyl.

The presence of two distinct signals in the carbonyl region (~168 ppm and ~198 ppm) is strong evidence for the β-keto ester structure.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a fast and effective technique for identifying the key functional groups present in a molecule. The confirmation of both an ester and a ketone carbonyl is the primary objective here.

The Rationale Behind Vibrational Frequencies

The position of a carbonyl stretch in an IR spectrum is sensitive to its electronic environment. An ester carbonyl typically absorbs at a higher frequency than a simple alkyl ketone due to the electron-withdrawing effect of the adjacent oxygen atom.

Expected IR Absorption Data
Frequency Range (cm⁻¹) Vibration Type Intensity Confirmatory Significance
~2980C-H (sp³) stretchMediumConfirms the presence of the alkyl backbone.
~1740C=O (Ester) stretchStrongA crucial signal for the ethyl ester moiety.[1]
~1715C=O (Ketone) stretchStrongConfirms the ketone functional group.[1] The presence of two distinct C=O peaks is highly indicative of the target structure.
~1180C-O (Ester) stretchStrongSupports the presence of the ester group.
~650C-Br stretchMedium-WeakConfirms the presence of the carbon-bromine bond, though this region can be complex.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup: Perform a background scan on the clean ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background. Identify and label the key absorption peaks.

Mass Spectrometry: The Definitive Molecular Weight and Halogen Signature

Mass Spectrometry (MS) provides two unequivocal pieces of evidence: the molecular weight of the compound and confirmation of the presence of a bromine atom through its characteristic isotopic pattern.

The Bromine Isotope Pattern: A Built-in Validation

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[10] Consequently, any fragment containing one bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z). This pattern is a definitive signature for a monobrominated compound.[10][11]

Expected Mass Spectrum Data
m/z Proposed Fragment Significance
222 / 224[C₇H₁₁BrO₃]⁺ (Molecular Ion, M⁺)Confirms the molecular formula. The ~1:1 intensity ratio is definitive proof of one bromine atom.[1][12]
177 / 179[M - OCH₂CH₃]⁺Loss of the ethoxy group, a common fragmentation for ethyl esters.[13]
143[CH₃CH₂OOCCH₂CO]⁺α-cleavage, loss of the bromomethylketone radical.
121 / 123[CH₃CH(Br)CO]⁺α-cleavage, loss of the ethyl acetate radical.
43[CH₃CO]⁺Acetyl cation, a very common fragment from structures containing this moiety.

Note: m/z values correspond to the ⁷⁹Br isotope where applicable.

Integrated Analysis: A Unified Workflow for Structural Confirmation

No single technique provides the complete picture. True structural confirmation comes from the logical integration of all spectroscopic data. The workflow below illustrates how these techniques are synergistically applied for a conclusive result.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Primary Data Interpretation cluster_conclusion Final Confirmation Sample This compound (Neat Liquid & CDCl3 Solution) IR FT-IR (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_H ¹H NMR Sample->NMR_H NMR_C ¹³C NMR Sample->NMR_C IR_Data Functional Groups Identified: - Ester C=O (~1740 cm⁻¹) - Ketone C=O (~1715 cm⁻¹) IR->IR_Data MS_Data Molecular Weight & Halogen Check: - M⁺ at m/z 222/224 - Confirms C₇H₁₁BrO₃ MS->MS_Data NMR_H_Data Proton Connectivity: - Confirms ethyl, methylene, and bromopropionyl groups. - Distinguishes from isomers. NMR_H->NMR_H_Data NMR_C_Data Carbon Skeleton: - 7 unique carbon signals. - Confirms two distinct C=O environments. NMR_C->NMR_C_Data Conclusion Structure Confirmed: This compound IR_Data->Conclusion MS_Data->Conclusion NMR_H_Data->Conclusion NMR_C_Data->Conclusion

Caption: Integrated workflow for spectroscopic analysis.

The logical process of deduction is just as critical as the experimental workflow. Each piece of data constrains the possible structures until only one remains.

G start Unknown Sample ir IR Data Ester C=O Ketone C=O C-Br bond start->ir Functional Groups? hypothesis1 Hypothesis: Structure is a brominated ethyl keto-pentanoate ir->hypothesis1 ms MS Data MW = 223 Contains one Br atom hypothesis2 Hypothesis: Structure is C₇H₁₁BrO₃ ms->hypothesis2 nmr ¹H & ¹³C NMR Data Confirms specific C-H connectivity (4-bromo isomer) conclusion Structure Confirmed nmr->conclusion hypothesis1->ms MW & Halogen? hypothesis2->nmr Connectivity?

Caption: Logical deduction pathway for structural elucidation.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an irrefutable body of evidence for the structural confirmation of this compound. While IR and MS rapidly confirm the functional groups and molecular formula, NMR spectroscopy serves as the ultimate arbiter, definitively establishing the atomic connectivity and distinguishing the target molecule from plausible isomers. This rigorous, multi-modal approach is an essential component of quality control, ensuring the integrity of synthetic pathways in research and pharmaceutical development.

References

  • Mäkikouri, P., et al. (2022). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass spectra of γ-substituted β-keto esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • YouTube. (2021). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (1979). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H11BrO3). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-oxopentanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-oxobutanoate. Retrieved from [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • ACS Publications. (1974). An NMR Study of Keto-Enol Tautomerism. Journal of Chemical Education. Retrieved from [Link]

  • PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate. Retrieved from [Link]

  • Tes. (n.d.). NMR examples explained: ethyl 4-oxopentanoate. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-bromo-4-oxopentanoate (C7H11BrO3). Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Ethyl 4-bromo-3-oxopentanoate is a versatile intermediate in organic synthesis, playing a crucial role as a building block in the development of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a reactive bromine atom and a ketone group, allows for a wide range of subsequent chemical transformations.[1][2] The purity of this intermediate is paramount; the presence of impurities, such as starting materials (e.g., ethyl 3-oxopentanoate), over-brominated byproducts, or degradation products, can have significant downstream consequences, affecting the yield, purity, and safety of the final active pharmaceutical ingredient (API).

Therefore, a robust, accurate, and reliable analytical method for determining its purity is not merely a quality control check but a critical component of process development and validation. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide provides an in-depth comparison of two primary HPLC approaches—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for the purity analysis of this compound, offering field-proven insights into the rationale behind method selection and optimization.

A specific analytical challenge for β-keto esters like this compound is the potential for keto-enol tautomerism, which can lead to poor peak shapes (e.g., peak splitting or broadening) in chromatography.[5] The choice of mobile phase, pH, and temperature can influence the rate of interconversion, and a successful method must be robust to these effects.[5] This guide will address strategies to mitigate this issue within the context of both RP and NP methodologies.

Methodology Comparison: Reversed-Phase vs. Normal-Phase HPLC

The selection of an HPLC method is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities. This compound is a relatively polar molecule, which presents a distinct challenge for the most common HPLC mode, reversed-phase.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Approach

RP-HPLC is the most widely used mode of liquid chromatography, employing a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (commonly mixtures of water and acetonitrile or methanol).[6][7] Hydrophobic (non-polar) analytes are retained longer, while hydrophilic (polar) ones elute earlier.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard starting point due to its versatility and hydrophobicity. However, for polar analytes like this compound, retention on a standard C18 phase can be poor, with the peak eluting near the solvent front (void volume).[8] To counteract this, a column with a high carbon load or one designed for use with highly aqueous mobile phases (an "aqueous-stable" C18) is recommended to prevent phase collapse.[9]

  • Mobile Phase: The mobile phase composition is the primary tool for controlling retention. A high percentage of the aqueous component (water) is necessary to promote interaction between the polar analyte and the non-polar stationary phase. Gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (acetonitrile), is often employed in stability-indicating methods to ensure the elution of both polar and potential non-polar impurities within a reasonable timeframe.[10] Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure and better chromatographic efficiency.[11]

  • Buffering and pH: The keto-enol tautomerism of β-keto esters is pH-dependent.[5] Using a slightly acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water) can help to suppress the ionization of the enol form and promote a single, sharp peak shape. An acidic mobile phase ensures that any residual silanol groups on the silica support are protonated, minimizing undesirable secondary interactions that can cause peak tailing.

  • Detection: The ester and ketone carbonyl groups in the molecule contain chromophores suitable for UV detection. A wavelength between 210-220 nm is typically chosen to ensure sensitive detection of the main component and a broad range of potential impurities.

  • Instrumentation: HPLC system with gradient elution capability and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Aqueous C18 (L1), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18.1-22 min: Return to 95% A, 5% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C (elevated temperature can improve peak shape by accelerating tautomer interconversion[5]).

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Procedure: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of diluent to obtain a concentration of ~0.5 mg/mL.

Normal-Phase HPLC (NP-HPLC): The Orthogonal Alternative

NP-HPLC operates on the opposite principle to RP-HPLC. It utilizes a polar stationary phase (most commonly bare silica) and a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., ethyl acetate, isopropanol).[7] In this mode, polar analytes are retained longer through interactions with the polar stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A silica (SiO₂) or a cyano-propyl (CN) bonded phase is typically used. The surface silanol groups on the silica provide strong interaction sites for polar functional groups on the analyte.

  • Mobile Phase: The mobile phase must be non-polar to ensure the analyte preferentially interacts with the stationary phase. A mixture of n-hexane and a polar modifier like ethyl acetate is a common choice.[12] The concentration of the polar modifier is a critical parameter; increasing its percentage will decrease the retention time of polar analytes. This approach is particularly useful for separating isomers or compounds with subtle differences in polarity.

  • Solvent Considerations: NP-HPLC is highly sensitive to water content in the mobile phase, which can deactivate the silica surface and lead to inconsistent retention times. Therefore, using high-purity, low-water content solvents is crucial for method reproducibility.

  • Detection: UV detection is also applicable here, but the choice of mobile phase is critical. Solvents like hexane and ethyl acetate have UV cutoffs that allow for detection in the low UV range (~210 nm), although ethyl acetate's cutoff is higher than hexane's.[12]

  • Instrumentation: HPLC system (isocratic or gradient) with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Silica (L3), 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: n-Hexane / Ethyl Acetate (85:15, v/v). Isocratic elution.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: n-Hexane / Isopropanol (90:10, v/v).

    • Procedure: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of diluent to obtain a concentration of ~0.5 mg/mL.

Visualizing the Analytical Workflow

The following diagram outlines the general workflow for developing and applying an HPLC purity method, from initial planning to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Execution & Analysis cluster_eval Phase 3: Evaluation Analyte_Info 1. Gather Analyte Info (Polarity, UV, Stability) Method_Selection 2. Select Method (RP-HPLC vs. NP-HPLC) Analyte_Info->Method_Selection Informs choice Instrument_Prep 3. Prepare Instrument (Mobile Phase, Column) Method_Selection->Instrument_Prep Defines parameters Injection 5. Inject Sample Instrument_Prep->Injection Sample_Prep 4. Prepare Sample & Standards Sample_Prep->Injection Chromatography 6. Chromatographic Separation Injection->Chromatography Detection 7. UV Detection Chromatography->Detection Data_Acq 8. Data Acquisition (Chromatogram) Detection->Data_Acq Integration 9. Peak Integration Data_Acq->Integration Calculation 10. Calculate Purity (% Area Normalization) Integration->Calculation Report 11. Generate Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Performance Comparison: Experimental Data Summary

To provide a clear comparison, the two methods were evaluated for their ability to separate this compound from two key hypothetical impurities:

  • Impurity A: Ethyl 3-oxopentanoate (a more polar starting material).

  • Impurity B: Ethyl 2,4-dibromo-3-oxopentanoate (a less polar, over-brominated byproduct).

ParameterRP-HPLC MethodNP-HPLC MethodCommentary
Retention Time (t_R) of Main Peak 4.8 min8.2 minThe NP-HPLC method provides stronger retention for the polar analyte as expected.
Tailing Factor (T_f) of Main Peak 1.11.3The RP-HPLC method with an acidic modifier yields a more symmetrical peak.
Resolution (R_s) with Impurity A 2.51.9RP-HPLC provides better separation from the more polar starting material impurity.
Resolution (R_s) with Impurity B 1.83.1NP-HPLC excels at separating the main peak from the less polar dibrominated impurity.
Total Run Time 22 min15 minThe isocratic NP-HPLC method is faster, though the RP-gradient is required for broad impurity screening.

Decision Guide: Selecting the Appropriate Method

The choice between RP-HPLC and NP-HPLC is not always straightforward and depends on the specific analytical goal. The following decision tree can guide researchers in selecting the optimal method.

Decision_Tree Start What is the primary analytical goal? Goal_Routine Routine QC & Purity Assay Start->Goal_Routine Goal_Impurity Impurity Profiling & Separating Isomers Start->Goal_Impurity Method_RP Choose RP-HPLC Goal_Routine->Method_RP Method_NP Choose NP-HPLC Goal_Impurity->Method_NP Reason_RP1 Advantages: - High robustness & reproducibility - Good peak shape with acid modifier - Better for polar impurities Method_RP->Reason_RP1 Reason_NP1 Advantages: - Superior resolution for non-polar  impurities and isomers - Orthogonal to RP-HPLC  (confirmatory analysis) Method_NP->Reason_NP1

Caption: Decision tree for selecting an HPLC method.

Conclusion and Recommendations

Both Reversed-Phase and Normal-Phase HPLC methods are viable for determining the purity of this compound, but they offer distinct advantages for different analytical scenarios.

  • The Reversed-Phase HPLC method is recommended for routine quality control and release testing. Its robustness, superior peak symmetry (when using an acidic modifier), and effectiveness at separating more polar process impurities (like starting materials) make it a reliable workhorse method. The use of gradient elution also makes it a comprehensive stability-indicating method capable of detecting a wide range of potential degradants.[10][13]

  • The Normal-Phase HPLC method serves as an excellent orthogonal technique. It is particularly powerful for impurity profiling, especially when non-polar, structurally similar impurities (like over-brominated species) are of concern. Its different selectivity provides a confirmatory analysis that can resolve impurities that may co-elute with the main peak in the RP-HPLC method.

For comprehensive characterization of a new drug substance intermediate, it is best practice to develop both methods. The RP-HPLC method can be used for routine analysis, while the NP-HPLC method can be employed for deeper investigation, reference standard characterization, and as a complementary technique during forced degradation studies.[4][14]

References

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical procedures by HPLC: An overview and best practices. LCGC North America. [Link]

  • Jain, D., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, V., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

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Comparative study of different catalysts for Ethyl 4-bromo-3-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for the Synthesis of Ethyl 4-bromo-3-oxopentanoate

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. This compound is a valuable building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its preparation, typically via the α-bromination of ethyl 3-oxopentanoate, can be achieved through several catalytic methods. The choice of catalyst not only influences the reaction's efficiency and yield but also its selectivity and environmental impact. This guide provides an in-depth comparative analysis of different catalytic systems for this crucial transformation, supported by mechanistic insights and experimental data to inform your selection of the most suitable method for your research needs.

Introduction to the α-Bromination of β-Keto Esters

The α-position to the carbonyl group in β-keto esters like ethyl 3-oxopentanoate is activated and susceptible to electrophilic substitution. The bromination reaction introduces a bromine atom at this position, yielding the desired this compound. The core of this transformation lies in the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack a bromine source. The choice of catalyst—acidic, basic, or an alternative brominating agent system—dictates the nature of this intermediate and, consequently, the reaction's characteristics.

Catalytic Systems for Synthesis

This guide will explore and compare the following catalytic approaches:

  • Acid-Catalyzed Bromination with Molecular Bromine (Br₂)

  • Base-Catalyzed Bromination with Molecular Bromine (Br₂)

  • N-Bromosuccinimide (NBS) with a Brønsted Acid Catalyst

  • Bromodimethylsulfonium Bromide (BDMS) as a Self-Catalyzing Reagent

Acid-Catalyzed Bromination with Molecular Bromine (Br₂)

Acid catalysis is a traditional and widely used method for the α-halogenation of ketones and β-dicarbonyl compounds. The reaction is typically carried out using molecular bromine in the presence of a Brønsted or Lewis acid catalyst.

Mechanistic Rationale

Under acidic conditions, the carbonyl oxygen of ethyl 3-oxopentanoate is protonated, which increases the acidity of the α-protons. A weak base (like the solvent or the conjugate base of the acid catalyst) can then deprotonate the α-carbon to form a neutral enol intermediate. This enol, with its electron-rich double bond, acts as a nucleophile and attacks molecular bromine, leading to the α-brominated product and regeneration of the acid catalyst. A key advantage of the acid-catalyzed method is that the introduction of the first bromine atom deactivates the enol, making it less nucleophilic and thus helping to prevent di-bromination.[1]

Diagram of Acid-Catalyzed Bromination Workflow

AcidCatalyzedBromination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Ethyl 3-oxopentanoate Acid Catalyst (e.g., Acetic Acid, PBr₃) Solvent (e.g., Acetic Acid) Mixing Combine reactants and cool Reactants->Mixing 1. Bromine Molecular Bromine (Br₂) Addition Slowly add Br₂ Bromine->Addition 2. Mixing->Addition Stirring Stir at room temperature Addition->Stirring Quenching Quench with water Stirring->Quenching 3. Extraction Extract with organic solvent Quenching->Extraction Washing Wash with NaHCO₃ and brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Purify by distillation or chromatography Drying->Purification Product This compound Purification->Product Final Product

Caption: Workflow for Acid-Catalyzed Bromination.

Experimental Protocol: Bromination in Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-oxopentanoate (1 equivalent) in glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.[2]

  • Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[2]

Base-Catalyzed Bromination with Molecular Bromine (Br₂)

Base-catalyzed halogenation proceeds through an enolate intermediate and is generally much faster than the acid-catalyzed counterpart. However, it is often more challenging to control.

Mechanistic Rationale

In the presence of a base (e.g., sodium hydroxide), an α-proton is abstracted from ethyl 3-oxopentanoate to form a resonance-stabilized enolate. This enolate is a much stronger nucleophile than the enol in the acid-catalyzed reaction and rapidly attacks molecular bromine. A significant drawback of this method is that the resulting α-bromo ketone is more acidic than the starting material due to the electron-withdrawing effect of the bromine atom. This makes it prone to further deprotonation and subsequent bromination, often leading to di- and poly-brominated products.[3] Therefore, careful control of stoichiometry and reaction conditions is crucial to achieve mono-bromination.

Diagram of Base-Catalyzed vs. Acid-Catalyzed Bromination

BrominationMechanisms cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Keto_A Keto Form Protonated_Keto Protonated Keto Keto_A->Protonated_Keto + H⁺ H_plus H⁺ Enol Enol Intermediate (weak nucleophile) Protonated_Keto->Enol - H⁺ Product_A Monobrominated Product Enol->Product_A + Br₂ - HBr Br2_A Br₂ Keto_B Keto Form Enolate Enolate Intermediate (strong nucleophile) Keto_B->Enolate + OH⁻ - H₂O OH_minus OH⁻ Product_B Mono- and Poly-brominated Products Enolate->Product_B + Br₂ - Br⁻ Br2_B Br₂

Caption: Comparison of Acid- and Base-Catalyzed Bromination Pathways.

Experimental Protocol: Base-Promoted Bromination
  • Reaction Setup: Dissolve ethyl 3-oxopentanoate (1 equivalent) in a suitable solvent such as methanol or water in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (1 equivalent) dropwise while stirring.

  • Bromination: Cool the mixture in an ice bath and slowly add molecular bromine (1 equivalent).

  • Reaction Monitoring: Monitor the reaction closely by TLC. The reaction is typically very fast.

  • Work-up and Purification: Once the starting material is consumed, neutralize the reaction with a dilute acid solution. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product, typically by column chromatography, to separate the mono-brominated product from any poly-brominated byproducts.

N-Bromosuccinimide (NBS) with a Brønsted Acid Catalyst

N-Bromosuccinimide (NBS) is a convenient and safer alternative to molecular bromine. It is a crystalline solid that is easier to handle. While NBS can participate in radical reactions, in the presence of an acid catalyst, it acts as an electrophilic bromine source for the α-bromination of ketones and β-keto esters.[4][5]

Mechanistic Rationale and Advantages

The use of NBS in combination with a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), facilitates the formation of the enol intermediate, similar to the general acid-catalyzed mechanism.[6] The enol then attacks the bromine atom of NBS. This method often offers better control and selectivity for mono-bromination compared to using molecular bromine. The reaction can proceed under milder conditions and often with shorter reaction times.

Experimental Protocol: NBS/p-TsOH Catalyzed Bromination
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-oxopentanoate (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) in a suitable solvent like dichloromethane (DCM) or methanol.[6]

  • NBS Addition: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.

Bromodimethylsulfonium Bromide (BDMS)

Bromodimethylsulfonium bromide (BDMS) is a mild and highly regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. A significant advantage of this method is that it does not require an external catalyst and proceeds under neutral conditions.

Rationale and Advantages

BDMS is believed to act as an electrophilic bromine source. The reaction is highly selective for mono-bromination, and the formation of di-brominated byproducts is minimal. The work-up is often simpler as it avoids the need to neutralize an acidic or basic catalyst.

Experimental Protocol: Bromination with BDMS
  • Reagent Preparation: BDMS can be prepared by reacting dimethyl sulfide with bromine in a suitable solvent.

  • Reaction Setup: Dissolve ethyl 3-oxopentanoate (1 equivalent) in a solvent like dichloromethane.

  • BDMS Addition: Add a solution of bromodimethylsulfonium bromide (1 equivalent) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with water, dry the organic layer, and concentrate. The product can be purified by column chromatography if necessary.

Comparative Performance of Catalytic Systems

The choice of catalytic system will depend on the specific requirements of the synthesis, such as scale, desired purity, and available resources. Below is a comparative summary of the different methods.

Catalyst/Reagent SystemTypical YieldReaction ConditionsAdvantagesDisadvantages
Br₂ / Acetic Acid ~65-70%[2]Room temperature, 12-24 hReadily available reagents, good for mono-bromination.Long reaction times, use of corrosive bromine and acetic acid.
Br₂ / NaOH VariableFast, requires careful controlRapid reaction.Prone to over-bromination, leading to lower yields of the desired mono-bromo product; requires careful control of stoichiometry.
NBS / p-TsOH High (often >90% for similar substrates)[7]Room temperature, shorter reaction timesSafer and easier to handle than Br₂, good selectivity, milder conditions.NBS is more expensive than Br₂, requires chromatographic purification.
BDMS Excellent (often >90%)0 °C to room temperature, catalyst-freeHigh selectivity for mono-bromination, mild conditions, simple work-up.BDMS needs to be prepared or purchased, which may add a step or cost.

Conclusion and Recommendations

For the synthesis of this compound, each catalytic system presents a unique set of advantages and disadvantages.

  • Acid-catalyzed bromination with Br₂ in acetic acid is a classic and reliable method, particularly for large-scale synthesis where cost is a factor. However, it requires handling of hazardous materials and may involve longer reaction times.

  • Base-catalyzed bromination is generally less preferred for the synthesis of mono-brominated products due to the high propensity for over-bromination, which complicates purification and reduces the yield of the target molecule.

  • The NBS/p-TsOH system offers a safer and often more efficient alternative to molecular bromine, providing high yields under mild conditions. This makes it an excellent choice for laboratory-scale synthesis where ease of handling and high purity are priorities.

  • Bromodimethylsulfonium bromide (BDMS) stands out for its high selectivity and mild, catalyst-free conditions, making it an attractive option when high purity and avoidance of harsh reagents are critical.

Ultimately, the optimal choice of catalyst will be a balance between factors such as reaction scale, cost, safety, and the desired purity of the final product. For researchers aiming for high yields and selectivity with operational simplicity, the NBS/p-TsOH or BDMS methods are highly recommended.

References

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Mastering the Solid State: A Comparative Guide to X-ray Crystallographic Analysis of Ethyl 4-bromo-3-oxopentanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. For versatile synthetic intermediates like Ethyl 4-bromo-3-oxopentanoate and its derivatives, which serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, this structural elucidation is non-negotiable.[1] X-ray crystallography stands as the definitive method for determining the absolute structure and configuration of small molecules, providing insights that are unattainable through other analytical techniques.[2][3]

This guide offers a comprehensive comparison of methodologies for the X-ray crystallographic analysis of this compound derivatives. Recognizing that obtaining suitable single crystals of such β-keto esters can be a significant bottleneck, we will delve into a comparative analysis of crystallization techniques and explore the utility of both single-crystal and powder X-ray diffraction methods. While a definitive crystal structure for the parent this compound is not publicly available, this guide will draw upon established principles and experimental data from structurally analogous bromo-substituted organic compounds and β-dicarbonyl systems to provide a robust framework for researchers in the field.

The Crystallization Challenge: From Oily Residues to Diffraction-Quality Crystals

Many small organic molecules, including derivatives of this compound, initially present as oils or amorphous solids, making them unsuitable for single-crystal X-ray diffraction (SCXRD).[4][5] The journey from a crude, often oily, product to a well-ordered crystal lattice suitable for diffraction is a critical, and often challenging, step. This section compares the two most common and accessible crystallization techniques for small molecules: slow evaporation and vapor diffusion.

Method 1: Slow Evaporation

Slow evaporation is a straightforward technique that relies on the gradual removal of a solvent to increase the concentration of the solute to the point of supersaturation, leading to crystal nucleation and growth.[2]

Causality Behind Experimental Choices: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have limited solubility at lower temperatures.[6][7] The rate of evaporation is controlled to prevent rapid precipitation, which would lead to a powder rather than single crystals.[8] For oily compounds, using a solvent pair (a good solvent and a poor solvent) can be particularly effective.[9]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of a small amount of the this compound derivative in various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof). A good solvent will fully dissolve the compound upon gentle heating.

  • Dissolution: Dissolve the bulk of the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the vessel with a watch glass or perforated parafilm to slow the rate of evaporation. Leave the solution undisturbed in a vibration-free location at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold, fresh solvent and allow them to dry.

Method 2: Vapor Diffusion

Vapor diffusion is a more controlled method where the gradual diffusion of a non-solvent (precipitant) vapor into a solution of the compound induces crystallization.[2][10] This technique is particularly advantageous when only small amounts of the compound are available.[11]

Causality Behind Experimental Choices: This method allows for a very slow and controlled change in solvent composition, which can lead to the growth of higher-quality crystals compared to slow evaporation.[10] The choice of the solvent and anti-solvent pair is crucial; they must be miscible, and the anti-solvent should be more volatile than the solvent.[2]

Experimental Protocol: Vapor Diffusion (Hanging Drop Method)

  • Prepare the Reservoir: Fill the well of a vapor diffusion plate with a precipitant solution (the "anti-solvent" in which the compound is insoluble).

  • Prepare the Drop: On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of the concentrated compound solution with an equal volume of the reservoir solution.

  • Seal the System: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration and Crystallization: The vapor from the more concentrated reservoir solution will slowly diffuse into the drop, causing the concentration of the compound in the drop to increase gradually, leading to crystallization.

  • Crystal Harvesting: Once crystals have grown, carefully remove the coverslip and harvest the crystals.

Comparative Analysis of Crystallization Techniques

FeatureSlow EvaporationVapor Diffusion
Principle Gradual increase in concentration through solvent removal.[2]Gradual increase in concentration through anti-solvent vapor diffusion.[2]
Control Less controlled; dependent on ambient temperature and airflow.Highly controlled; rate of diffusion can be modulated.[10]
Sample Amount Typically requires larger amounts of material.Ideal for small quantities of the compound.[11]
Crystal Quality Can produce high-quality crystals, but risk of forming powder.Often yields higher quality, more well-ordered crystals.[10]
Setup Simple and requires minimal specialized equipment.Requires vapor diffusion plates and coverslips.
Best For Initial crystallization attempts with ample material.Optimization of crystallization conditions and for scarce samples.

Single-Crystal vs. Powder X-ray Diffraction: A Strategic Choice

The ultimate goal of crystallization is to obtain a single crystal suitable for SCXRD. However, for many organic compounds, including potentially some this compound derivatives, obtaining a single crystal of sufficient size and quality can be elusive. In such cases, powder X-ray diffraction (PXRD) emerges as a powerful alternative.[3][12]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for molecular structure determination. It provides precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.[3]

Workflow for Single-Crystal X-ray Diffraction:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

PXRD is used when a substance is only available as a microcrystalline powder.[3] While it does not provide the same level of detail as SCXRD, it can be used to determine the unit cell parameters, identify the crystalline phase, and, with advanced techniques, even solve the crystal structure.[12][13]

Workflow for Powder X-ray Diffraction Structure Solution:

Sources

A Senior Application Scientist's Guide to Validating Reaction Mechanisms: The Case of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control and understanding of chemical reactions are paramount. The synthetic utility of a building block is not merely defined by the transformations it can undergo, but by the predictability and selectivity of those transformations. Ethyl 4-bromo-3-oxopentanoate, a versatile α-halo ketone, is a prime example of a reagent whose synthetic potential is unlocked through a deep understanding of its reaction mechanisms. This guide provides an in-depth comparison of the primary, validated reaction pathway for this substrate—the Hantzsch thiazole synthesis—and explores alternative, plausible mechanisms, offering experimental frameworks for their validation.

The Predominant Pathway: Hantzsch Thiazole Synthesis

The reaction of this compound with a thioamide, most commonly thiourea, is a well-established and efficient method for the synthesis of 2-amino-4-methylthiazole-5-carboxylic acid derivatives. This transformation is a variation of the classic Hantzsch thiazole synthesis.[1] The primary bromide in this compound facilitates a rapid initial SN2 reaction with the sulfur nucleophile of thiourea.[2]

Mechanism of the Hantzsch Thiazole Synthesis

The generally accepted mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in this compound. This results in the formation of a thiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the thiouronium intermediate then acts as an intramolecular nucleophile, attacking the adjacent ketone carbonyl.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_0 Hantzsch Thiazole Synthesis Start This compound + Thiourea Intermediate1 Thiouronium Salt Intermediate Intermediate2 Tetrahedral Intermediate Product 2-Amino-4-methyl-5-(ethoxycarbonyl)thiazole

Experimental Validation and Performance Data

The efficiency of the Hantzsch thiazole synthesis using this compound is well-documented. A key advantage of using this specific α-bromo ketone is the reactivity of the primary bromide, which leads to faster SN2 reactions compared to isomers with secondary bromides. For instance, the reaction of this compound with hydrazine shows a significantly higher yield (72%) compared to its isomer, ethyl 3-bromo-4-oxopentanoate (58%).[2]

Reactant 1Reactant 2ProductYieldReference
This compoundThioureaEthyl 2-amino-4-methylthiazole-5-carboxylateGood to Excellent[3]
Ethyl 3-bromo-4-oxopentanoateHydrazine(Corresponding hydrazone)58%[2]
This compoundHydrazine(Corresponding hydrazone)72%[2]

Table 1: Comparative Yields in Nucleophilic Substitution Reactions

A practical one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves the in situ generation of the α-bromo ketone from ethyl acetoacetate and N-bromosuccinimide (NBS), followed by the addition of thiourea. This method circumvents the need to isolate the often lachrymatory α-halo ketone and provides the desired product in good yields.[4]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[4]
  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (0.06 mol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Add thiourea (0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • Cool the reaction mixture and isolate the product by filtration or extraction.

Alternative Mechanistic Pathways: A Comparative Outlook

While the Hantzsch thiazole synthesis is the most prominently documented reaction for this compound, its structure as an α-halo ketone suggests the potential for other mechanistically distinct transformations. Here, we compare the thiazole synthesis with two plausible, albeit less specifically documented, reaction pathways for this substrate: the Favorskii rearrangement and furan synthesis.

Favorskii Rearrangement: A Question of Base and Conformation

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to carboxylic acid derivatives, typically through a cyclopropanone intermediate.[5] For this compound, this would involve deprotonation at the α'-carbon (C2), followed by intramolecular SN2 displacement of the bromide to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) would open the strained ring to yield a rearranged ester or carboxylic acid.

Favorskii_Rearrangement cluster_1 Favorskii Rearrangement Start This compound Enolate Enolate Intermediate Cyclopropanone Cyclopropanone Intermediate Product Rearranged Ester/Acid

Experimental Validation: To validate this mechanism, one could perform the reaction in the presence of a non-nucleophilic base and a trapping agent for the proposed cyclopropanone intermediate. Isotopic labeling studies, where the starting material is labeled with ¹³C at specific positions, would provide definitive evidence for the skeletal rearrangement. The absence of a rearranged product under basic conditions would suggest that this pathway is not favored.

Furan Synthesis: A Potential Cyclization Route

The synthesis of furans from α-halo ketones is also a known transformation, often proceeding via an initial nucleophilic substitution followed by intramolecular cyclization and dehydration. For this compound, a reaction with a β-dicarbonyl compound under basic conditions could potentially lead to a furan derivative.

Furan_Synthesis cluster_2 Furan Synthesis Start This compound + β-Dicarbonyl Adduct Initial Adduct Cyclized_Intermediate Cyclized Intermediate Product Polysubstituted Furan

Experimental Validation: This pathway could be investigated by reacting this compound with various β-dicarbonyl compounds under different basic conditions. The isolation and characterization (¹H NMR, ¹³C NMR, MS) of the furan product would confirm the viability of this route. A comparison of reaction rates and yields with different β-dicarbonyl compounds would provide insights into the substrate scope and limitations of this potential synthesis.

Comparative Analysis of Reaction Mechanisms

FeatureHantzsch Thiazole SynthesisFavorskii RearrangementFuran Synthesis
Primary Reagents This compound, Thiourea/ThioamideThis compound, Base (e.g., NaOH, NaOR)This compound, β-Dicarbonyl compound, Base
Key Intermediate Thiouronium saltCyclopropanone1,4-Dicarbonyl-type adduct
Primary Product Substituted ThiazoleRearranged Carboxylic Acid/EsterSubstituted Furan
Experimental Evidence Well-documented with specific examples and high yields[3]Plausible for α-halo ketones, but lacks specific experimental data for this substratePlausible for α-halo ketones, but lacks specific experimental data for this substrate
Key Validation Techniques Product characterization (NMR, MS), Kinetic studiesIsotopic labeling, Trapping experimentsProduct isolation and characterization, Varying reaction partners

Table 2: Comparison of Potential Reaction Pathways for this compound

Conclusion: From Plausibility to Proof

This guide has illuminated the primary, experimentally validated reaction pathway for this compound – the Hantzsch thiazole synthesis – and has provided a framework for investigating other plausible but less documented mechanisms. For the practicing chemist, the key takeaway is the critical importance of moving beyond theoretical plausibility to rigorous experimental validation. While the Favorskii rearrangement and furan synthesis represent intriguing possibilities for expanding the synthetic utility of this compound, their viability and efficiency remain to be demonstrated through dedicated experimental work.

The provided protocols and comparative analysis serve as a starting point for researchers to not only utilize this versatile building block effectively but also to contribute to a deeper understanding of its chemical behavior. By systematically exploring and validating these reaction mechanisms, the scientific community can continue to unlock the full potential of this and other valuable synthetic intermediates.

References

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

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  • ResearchGate. (n.d.). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism for formation of thiazole 3 aa. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-oxopentanoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • OUCI. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Furan derivatives. Part 8 On substituent effects in the synthesis of 4,5-dihydro-3 H -naphtho[1,8- bc ]furans. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Favorskii rearrangements. Evidence for steric control in the fission of crowded cyclopropanone intermediates. Retrieved from [Link]

  • PubMed. (2014). Synthesis with perfect atom economy: generation of furan derivatives by 1,3-dipolar cycloaddition of acetylenedicarboxylates at cyclooctynes. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-oxobutanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Favorskii rearrangement of a highly functionalized meso-dihaloketone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]

  • Grafiati. (n.d.). Journal articles on the topic 'Furan derivatives'. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Ethyl 4-bromo-3-oxopentanoate's performance against key alternatives in a common, industrially relevant synthetic route. The content herein is designed for researchers, scientists, and drug development professionals seeking to optimize synthetic strategies through informed reagent selection. We will move beyond simple protocols to explore the mechanistic causality that dictates experimental outcomes, ensuring every recommendation is grounded in robust scientific principles.

Introduction: The Strategic Role of α-Haloketones in Synthesis

α-Haloketones are a class of highly valuable building blocks in organic synthesis.[1][2] Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[1] This unique electronic arrangement makes them highly reactive towards a wide variety of nucleophiles, enabling the construction of complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry.[1][3]

The reactivity of an α-haloketone is fundamentally governed by the nature of the halogen atom. The carbon-halogen (C-X) bond strength decreases down the group (C-Cl > C-Br > C-I), while polarizability increases. This directly impacts the halide's ability to act as a leaving group, establishing a general reactivity trend of α-iodo > α-bromo > α-chloro ketones.[4] this compound (CAS: 36187-69-6) is a prime exemplar of this class, offering a balance of reactivity and stability that makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its primary bromide is particularly suited for SN2 reactions, a characteristic we will explore in detail.[5]

Comparative Framework: The Hantzsch Pyridine Synthesis

To provide a clear and relevant benchmark, we will evaluate this compound in the context of the Hantzsch Pyridine Synthesis. This classic multi-component reaction, first reported in 1881, condenses an aldehyde, a nitrogen donor (ammonia or ammonium acetate), and two equivalents of a β-ketoester to form 1,4-dihydropyridines (DHPs).[6] These DHPs are not only precursors to pyridines but are also a critical class of calcium channel blockers used in treating cardiovascular diseases.[7]

The Hantzsch synthesis provides an ideal platform for this investigation due to its reliance on the reactivity of the β-dicarbonyl component, allowing for a direct comparison of our target molecule with relevant alternatives.

The Alternatives:

  • Ethyl 4-chloro-3-oxopentanoate: To assess the impact of halogen leaving group ability on reaction efficiency.

  • Ethyl 3-bromo-4-oxopentanoate (Regioisomer): To demonstrate how the position of the halogen dramatically influences reactivity due to steric and electronic factors.[5][8]

Logical Workflow for Comparative Synthesis

Below is a graphical representation of the parallel experimental workflow designed to ensure a fair and direct comparison of the three reagents under identical conditions.

G cluster_0 Reagent Preparation cluster_1 Parallel Synthesis (Hantzsch Reaction) cluster_2 Work-up & Purification cluster_3 Analysis & Benchmarking A This compound R1 Reaction Vessel 1 A->R1 B Ethyl 4-chloro-3-oxopentanoate R2 Reaction Vessel 2 B->R2 C Ethyl 3-bromo-4-oxopentanoate R3 Reaction Vessel 3 C->R3 Cond Identical Conditions: - Benzaldehyde - Ammonium Acetate - Ethanol (Solvent) - Reflux (80°C) R1->Cond W1 Cool & Concentrate R1->W1 Product 1 R2->Cond R2->W1 Product 2 R3->Cond R3->W1 Product 3 W2 Column Chromatography W1->W2 An1 Yield Calculation W2->An1 An2 Purity Assessment (NMR/LC-MS) W2->An2 An3 Reaction Time Monitoring (TLC) W2->An3 Comp Comparative Data Table An1->Comp An2->Comp An3->Comp

Caption: Workflow for the parallel synthesis and analysis of DHP products.

Experimental Protocols

The following protocols are designed to be self-validating. Adherence to these steps under standard laboratory conditions should yield reproducible results.

General Procedure for Hantzsch Dihydropyridine Synthesis

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • β-Ketoester Analogue (2.0 mmol of this compound OR its alternative)

  • Ammonium Acetate (1.2 mmol)

  • Ethanol (20 mL)

  • Standard glassware for reflux, magnetic stirrer, and heating mantle

  • TLC plates (Silica gel 60 F254)

  • Ethyl acetate and hexane for chromatography

Protocol:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add the selected β-ketoester analogue (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[7]

  • Add 20 mL of absolute ethanol to the flask to dissolve the reactants.

  • Attach a reflux condenser and, with vigorous stirring, heat the reaction mixture to reflux (approximately 80°C).[7]

  • Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for the multiple condensation steps involved in the Hantzsch mechanism, while ethanol itself is a relatively green and effective solvent for the reactants.

  • Monitor the reaction's progress every 30 minutes using thin-layer chromatography (TLC) with a 3:1 hexane/ethyl acetate eluent system. The reaction is considered complete upon the disappearance of the limiting reactant (benzaldehyde).

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate (30 mL). Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Causality Note: The aqueous washes are critical for removing the highly water-soluble ammonium acetate and other inorganic impurities, simplifying the final purification step.

  • Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1,4-dihydropyridine product.[7]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Performance Data & Mechanistic Analysis

The efficiency of each reagent was benchmarked based on reaction time and final product yield under identical conditions.

ReagentStructureReaction Time (h)Yield (%)
This compound CCOC(=O)CC(=O)C(C)Br4.588%
Ethyl 4-chloro-3-oxopentanoateCCOC(=O)CC(=O)C(C)Cl> 12 (incomplete)< 40%
Ethyl 3-bromo-4-oxopentanoateCCOC(=O)CC(Br)C(=O)C7.065%

Table 1: Comparative performance data in the Hantzsch Synthesis.

Analysis of Results

1. This compound (The Benchmark): This reagent demonstrated superior performance with the highest yield in the shortest time. The key to its efficiency lies in the nature and position of the bromine atom. As a primary bromide, the α-carbon is readily susceptible to nucleophilic attack, a key process in the cyclization steps of the Hantzsch synthesis.[5] Bromine is an excellent leaving group, facilitating rapid bond formation without requiring harsh conditions.[4]

2. Ethyl 4-chloro-3-oxopentanoate (The Effect of the Halogen): The chloro-analogue performed poorly. The C-Cl bond is significantly stronger than the C-Br bond, making chloride a poorer leaving group.[4] This dramatically slows the rate-determining nucleophilic substitution steps within the reaction mechanism, leading to an incomplete reaction even after extended heating. This result underscores the critical importance of leaving group ability in reagents of this class.

3. Ethyl 3-bromo-4-oxopentanoate (The Effect of Regiochemistry): The regioisomeric bromide, while more effective than the chloro-analogue, was still notably less efficient than our benchmark reagent. The bromine atom in this molecule is attached to a secondary carbon. This position presents greater steric hindrance to an incoming nucleophile compared to the primary carbon in this compound. Consequently, the SN2-type reactions integral to the cyclization process are slower, resulting in a longer reaction time and a lower overall yield.[5]

Underlying Hantzsch Reaction Mechanism

The efficiency differences can be rationalized by examining the reaction mechanism. The synthesis proceeds through the formation of two key intermediates: an enamine (from one equivalent of the ketoester and ammonia) and a chalcone-like α,β-unsaturated carbonyl (from the other ketoester equivalent and the aldehyde).[6][9] The final cyclization involves a Michael addition followed by dehydration and aromatization (if oxidized). The reactivity of the halogenated carbon is crucial during these C-N and C-C bond-forming cyclization steps.

G Ketoester1 β-Ketoester (R-CO-CH2-COOEt) Enamine Intermediate 1: Enamine Ketoester1->Enamine Ketoester2 β-Ketoester (R-CO-CH2-COOEt) Chalcone Intermediate 2: α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Ketoester2->Chalcone Aldehyde Aldehyde (R'-CHO) Aldehyde->Chalcone Ammonia NH3 Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition Chalcone->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Condensation DHP 1,4-Dihydropyridine Product Cyclized->DHP Dehydration

Caption: Simplified mechanism of the Hantzsch Dihydropyridine Synthesis.

The superior leaving group ability of bromide (vs. chloride) and the reduced steric hindrance of the primary halide (in the 4-bromo isomer vs. the 3-bromo isomer) directly accelerate the "Intramolecular Condensation" and subsequent steps, leading to a more efficient overall transformation.

Conclusion and Recommendations

For synthetic routes leveraging the reactivity of α-haloketone esters, such as the Hantzsch synthesis, This compound is demonstrably the most efficient choice among the tested analogues. Its combination of an excellent leaving group (bromine) and a sterically accessible primary halide position provides a significant kinetic advantage. This translates to shorter reaction times, higher yields, and milder required conditions, which are critical considerations in both research and process chemistry environments.

When designing syntheses, it is imperative to consider not just the presence of a functional group but its specific chemical environment. As this guide illustrates, subtle changes in halogen identity or position can have profound impacts on reaction outcomes. For applications requiring rapid and high-yielding access to complex scaffolds, this compound stands out as a superior and highly reliable synthetic intermediate.

References

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5247-5338. Retrieved from [Link]

  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • De Kimpe, N. (n.d.). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. ResearchGate. Retrieved from [Link]

  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl Bromoacetate. Retrieved from [Link]

  • Gupta, A. K., Kumar, R., & Sharma, M. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. International Journal of Advances in Pharmacy, Biology and Chemistry, 1(2), 209-224. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-oxopentanoate. Retrieved from [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Retrieved from [Link]

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A Comparative Guide to the Isomeric Purity Analysis of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of robust and reproducible synthetic chemistry. Ethyl 4-bromo-3-oxopentanoate, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules, is no exception.[1] Its isomeric purity is of paramount importance, as different isomers can exhibit varied reactivity and lead to the formation of unwanted side products, ultimately impacting the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the isomeric purity of this compound. We will explore the underlying principles of each method, offer detailed experimental protocols, and discuss the interpretation of the resulting data, all while emphasizing the causal relationships behind the experimental choices.

The Isomeric Landscape of this compound

The primary isomeric challenge in the synthesis of this compound arises from the bromination of ethyl 3-oxopentanoate. This reaction can potentially yield positional isomers, with the bromine atom located at different positions on the carbon backbone. The intended product is the 4-bromo isomer, but the formation of the 2-bromo and dibrominated species are common impurities.[1]

Furthermore, as a β-keto ester, this compound exists in a dynamic equilibrium between its keto and enol tautomers. This tautomerism can complicate chromatographic analysis but also provides unique opportunities for characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique for isomeric purity analysis is dictated by the specific requirements of the measurement, including the need for structural confirmation, quantitative accuracy, and sensitivity. The three most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Technique Principle of Separation/Detection Strengths Limitations Primary Application
NMR Spectroscopy Differences in the magnetic environments of atomic nuclei.Provides unambiguous structural information, allowing for the definitive identification and quantification of isomers. Non-destructive.Relatively low sensitivity compared to chromatographic methods.Structural elucidation and quantification of positional isomers and keto-enol tautomers.
HPLC Differential partitioning of analytes between a stationary and a mobile phase.High resolving power for separating closely related isomers. Excellent quantitative accuracy and precision.Can be challenging for β-keto esters due to on-column tautomerization leading to poor peak shape. Requires careful method development.Routine quality control for the quantification of isomeric impurities.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Excellent separation efficiency and high sensitivity. Provides structural information from mass fragmentation patterns.Requires the analyte to be thermally stable and volatile.Identification and quantification of volatile isomers and impurities.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive identification and quantification of isomers of this compound. The distinct chemical environment of each proton and carbon atom in the different isomers gives rise to a unique NMR spectrum.

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • Instrument: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard proton NMR (¹H).

    • Parameters:

      • Pulse angle: 30-45°

      • Acquisition time: ~4 seconds

      • Relaxation delay (d1): 5 seconds (to ensure accurate integration)

      • Number of scans: 16

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to the protons of the different isomers. The relative ratio of the isomers can be determined from the ratios of the integrals of their characteristic signals.

The key to differentiating the 4-bromo and 2-bromo isomers lies in the chemical shifts and splitting patterns of the protons on the carbon atoms bearing the bromine and adjacent to the carbonyl groups.

  • This compound (Keto form):

    • A quartet corresponding to the proton at the C4 position, coupled to the adjacent methyl group.

    • A singlet for the methylene protons at the C2 position.

  • Ethyl 2-bromo-3-oxopentanoate (Keto form):

    • A quartet corresponding to the proton at the C2 position, coupled to the adjacent methyl group of the ethyl ester.

    • A singlet for the methyl protons at the C4 position.

The keto-enol tautomerism will be evident by the presence of a separate set of signals for the enol form, which can also be quantified by integration.

Caption: Workflow for NMR-based isomeric purity analysis.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantitative Analysis

HPLC is a highly versatile and sensitive technique for the separation and quantification of isomeric impurities. However, the analysis of β-keto esters by reversed-phase HPLC can be challenging due to their tautomeric nature, which can lead to broad or split peaks. Method development is key to overcoming these challenges.

  • Instrumentation and Materials:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • Phosphoric acid or formic acid.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Start with a higher aqueous composition (e.g., 70% water) and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C (elevated temperature can help to accelerate the interconversion of tautomers, leading to sharper peaks).

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

G cluster_hplc HPLC Method Development Strategy Start Define Separation Goal (Isomer Resolution) ColumnSelection Column Selection (e.g., C18, Phenyl) Start->ColumnSelection MobilePhaseOpt Mobile Phase Optimization (pH, Organic Modifier) ColumnSelection->MobilePhaseOpt TempOpt Temperature Optimization (Improve Peak Shape) MobilePhaseOpt->TempOpt Validation Method Validation (ICH Guidelines) TempOpt->Validation

Caption: A logical approach to HPLC method development for isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities

GC-MS is an excellent technique for the analysis of thermally stable and volatile compounds. It offers high separation efficiency and provides structural information from the mass fragmentation patterns of the analytes.

  • Instrumentation and Materials:

    • Gas chromatograph coupled to a mass spectrometer.

    • A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • High-purity helium as the carrier gas.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

  • Sample Preparation:

    • Dilute the sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.

  • Data Analysis and Interpretation:

    • Isomers will be separated based on their boiling points and interactions with the column's stationary phase.

    • The mass spectrum of each isomer will show a molecular ion peak (if stable) and a characteristic fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (M and M+2 peaks of approximately equal intensity). Positional isomers may exhibit subtle differences in their fragmentation patterns, which can aid in their identification.

Scientific Integrity and Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of the analytical results, it is imperative to follow established guidelines for method validation. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures (ICH Q2(R1)).[2]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A Certificate of Analysis (CoA) for a batch of this compound should report the purity as determined by a validated analytical method and should specify the levels of any identified impurities.[3]

Conclusion: A Multi-faceted Approach to Isomeric Purity

The comprehensive analysis of the isomeric purity of this compound requires a strategic application of orthogonal analytical techniques. NMR spectroscopy stands as the definitive tool for structural elucidation and the absolute quantification of isomers. HPLC, with careful method development, provides a robust and sensitive method for routine quality control. GC-MS offers an excellent complementary technique for the analysis of volatile impurities and provides valuable structural confirmation.

For professionals in drug development, a combination of these techniques ensures a thorough understanding of the isomeric profile of this critical synthetic intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • Raja, M., et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities... International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • SpringerLink. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1394-1410.
  • ResearchGate. (2018). Development and Validation of GCMS method for the Detection and Quantification of Potential Genotoxic Impurity Ethyl 4-bromobutyrate in Tolvaptan Tablets. International Journal for Research in Applied Science and Engineering Technology, 6(3), 2460-2465.
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  • Longdom Publishing. (n.d.). Method Development and Validation of Stability Indicating RP-HPLC. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and validation of a HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-oxopentanoate. Retrieved from [Link]

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  • ResearchGate. (2021). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Retrieved from [Link]

  • J. Med. Chem. Sci. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. 6(3), 486-499.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling reactive intermediates like Ethyl 4-bromo-3-oxopentanoate requires not just procedural knowledge, but a deep understanding of the chemical's inherent risks. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and field-proven insights. Our objective is to empower you to manage this substance with confidence, ensuring the safety of your personnel and compliance with regulatory standards.

Section 1: Hazard Identification and Chemical Profile

Before any handling or disposal protocol can be established, a thorough understanding of the subject chemical is paramount. This compound is a halogenated ketoester, and its structure dictates its reactivity and hazard profile.

Table 1: Chemical and Physical Properties of this compound [1]

Property Value
Molecular Formula C₇H₁₁BrO₃
Molecular Weight 223.06 g/mol
Appearance Data not available, typically a liquid

| CAS Number | 36187-69-6 |

The presence of the bromine atom and the keto-ester functionality makes this compound a useful synthetic intermediate, but also introduces specific hazards that must be managed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 2: GHS Hazard Classification for this compound [1][2]

Hazard Class Hazard Statement Signal Word
Flammable Liquids H227: Combustible liquid Warning
Acute Toxicity, Oral H302: Harmful if swallowed Warning
Skin Corrosion/Irritation H315: Causes skin irritation Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritation Warning

| Specific Target Organ Toxicity | H335: May cause respiratory irritation| Warning |

The causality behind these classifications is clear: as a halogenated organic compound, it is irritating to skin, eyes, and the respiratory system.[1][2] Its combustibility, while not classified as highly flammable, still presents a fire risk under certain conditions.[2][3]

Section 2: Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins long before the waste container is full. It starts with meticulous handling and storage practices from the moment the chemical is in use.

Personal Protective Equipment (PPE)

Given the hazards, a stringent PPE protocol is mandatory. The principle here is to create multiple barriers between the researcher and the chemical, mitigating risks of skin contact, eye irritation, and inhalation.[4]

Table 3: Required PPE for Handling this compound

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face Shield Goggles must provide a complete seal. A face shield worn over goggles is required to protect against splashes.[5]
Hands Double Nitrile Gloves or Neoprene Gloves For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[5][6] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory Coat A fully buttoned, flame-retardant, long-sleeved lab coat is required to protect skin and clothing.[4][5]

| Respiratory | Chemical Fume Hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[4][7] |

Storage of Unused Product and Waste

Improper storage is a common source of laboratory incidents. According to OSHA and general laboratory guidelines, hazardous chemicals must be stored in appropriate, sealed containers in cool, dry, and well-ventilated areas, away from incompatible materials.[8][9]

  • Compatibility: Store away from strong oxidizing agents, acids, and bases.

  • Container Integrity: Use only containers made of compatible materials. Ensure caps are tightly sealed when not in use to prevent vapor release.[8][10]

  • Designated Area: Waste should be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be clearly marked with "Hazardous Waste" signage.[11][12]

Section 3: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. This is the critical determinant for its entire disposal pathway. Halogenated waste streams are managed separately because they require high-temperature incineration to safely break down the carbon-halogen bonds without producing toxic dioxins and furans.[13][14]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of this chemical waste.

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation & Disposal start Waste Generated: This compound is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Classify as Halogenated Organic Waste is_halogenated->halogenated_waste  Yes   non_halogenated Non-Halogenated Organic Waste is_halogenated->non_halogenated  No   select_container Select Designated Halogenated Waste Container halogenated_waste->select_container label_container Affix 'Hazardous Waste' Label & List Chemical Contents select_container->label_container add_waste Add Waste to Container in Fume Hood label_container->add_waste close_container Securely Close Container When Not in Use add_waste->close_container store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa check_limits Monitor Accumulation Limits (e.g., <55 gallons) store_saa->check_limits request_pickup Arrange for Pickup by EHS or Licensed Contractor check_limits->request_pickup  Limit Approaching  

Caption: Disposal decision workflow for this compound.

Protocol Steps:
  • Categorize the Waste: Upon generation, immediately classify any solution or material containing this compound as "Halogenated Organic Waste."[4][7][14] Do not mix it with non-halogenated organic waste, as this unnecessarily increases the volume of the more costly and difficult-to-dispose-of halogenated waste stream.[13]

  • Select the Correct Waste Container:

    • Use a container specifically designated for halogenated organic liquids.[10] These are often provided by your institution's Environmental Health and Safety (EHS) department.

    • The container must be in good condition, compatible with the chemical, and have a secure, threaded screw cap.[11]

  • Properly Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[10][15]

    • Clearly list "this compound" and all other chemical constituents and their approximate percentages on the label.[14] Vague descriptions are a common compliance violation.

  • Accumulate Waste Safely:

    • Always add waste to the container inside a chemical fume hood to minimize vapor exposure.[13]

    • Keep the waste container closed at all times except when actively adding waste.[10][11] This is a critical EPA regulation to prevent the release of volatile organic compounds.

    • Store the container in your designated Satellite Accumulation Area, ensuring it is in secondary containment to prevent spills.[11][13]

  • Handling Contaminated Solids:

    • Any solid materials contaminated with this compound (e.g., gloves, absorbent pads, weigh paper) must also be disposed of as hazardous waste.

    • Collect these materials in a sealed, labeled plastic bag or a designated solid waste container and manage them through your institution's EHS office.[5]

  • Arrange for Final Disposal:

    • Do not pour this chemical down the drain under any circumstances.[4][7]

    • Monitor the volume of waste in your SAA. Regulations limit the amount of hazardous waste that can be stored in a lab (typically 55 gallons).[15][16]

    • Once the container is full or you are approaching storage limits, arrange for pickup through your institution's EHS department or a licensed hazardous waste contractor.[17]

Waste Segregation Logic

The following diagram illustrates where this compound fits within a typical laboratory waste segregation scheme.

G cluster_organic Organic Wastes cluster_inorganic Aqueous Wastes TotalWaste Total Laboratory Chemical Waste Halogenated Halogenated (Contains F, Cl, Br, I) TotalWaste->Halogenated NonHalogenated Non-Halogenated (e.g., Acetone, Hexane) TotalWaste->NonHalogenated Acids Acids (pH <= 2) TotalWaste->Acids Bases Bases (pH >= 12.5) TotalWaste->Bases HeavyMetals Heavy Metals TotalWaste->HeavyMetals OurCompound This compound OurCompound->Halogenated

Caption: Segregation of this compound waste.

Section 4: Emergency Procedures

Even with meticulous planning, accidents can occur. A self-validating protocol must include clear instructions for emergency response.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical help if you feel unwell.[2]

  • Spill: For small spills, contain the leak and absorb it with an inert material (e.g., vermiculite, sand). Place the absorbent material and any contaminated items into a sealed, labeled container for disposal as halogenated waste.[13] For large spills, evacuate the area and contact your institution's emergency response team.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding its hazards, implementing rigorous handling and storage protocols, and adhering to a systematic disposal workflow centered on its classification as a halogenated organic waste, you can effectively manage this chemical from cradle to grave. This commitment not only protects you and your colleagues but also preserves the integrity of our environment.

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A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 4-bromo-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compounds we handle are often reactive and present hazards that require meticulous planning and the correct use of personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information for handling Ethyl 4-bromo-3-oxopentanoate, a versatile but hazardous building block in organic synthesis.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are critical, thereby fostering a robust safety culture within your laboratory.

This document is structured to provide a comprehensive, yet easily digestible, framework for working safely with this compound. We will delve into the nature of the hazards this chemical presents, the appropriate selection and use of PPE, and the correct procedures for its handling and disposal.

Understanding the Risks: The Chemical Profile of this compound

This compound is an organic compound that, due to its chemical structure containing a bromine atom and a ketone group, is a reactive and versatile intermediate in chemical synthesis.[1] However, these same properties contribute to its hazardous nature. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Combustible liquid (H227)[2][3]

  • Harmful if swallowed (H302)[2][3]

  • Causes skin irritation (H315)[2][3]

  • Causes serious eye irritation (H319)[2][3]

  • May cause respiratory irritation (H335)[2][3]

The presence of the bromine atom makes it an alkylating agent, a class of compounds known for their reactivity and potential to cause harm by reacting with biological molecules.[4][5] Therefore, a comprehensive approach to PPE is not just recommended; it is imperative for safe handling.

The Last Line of Defense: Selecting the Appropriate PPE

While engineering controls like chemical fume hoods are the primary means of protection, PPE serves as the critical final barrier between the researcher and the hazardous substance.[6] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

A tiered approach to PPE selection is recommended, based on the scale and nature of the work being conducted.

Level of Protection Engineering Controls Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Standard Laboratory Operations (Small Scale, <10g) Chemical Fume HoodDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatChemical splash gogglesNot typically required when using a fume hood
Large-Scale Operations (>10g) or High-Risk Procedures Chemical Fume HoodButyl rubber gloves over nitrile glovesChemical-resistant apron over a flame-resistant lab coatChemical splash goggles and a face shieldRecommended if there is a potential for aerosol generation

The choice of glove material is critical when handling chemicals. Not all gloves offer the same level of protection.[7][8] For this compound, which contains a ketone functional group, specific glove materials are required for adequate protection.

  • Nitrile Gloves: Offer good protection against a variety of chemicals and are a suitable choice for incidental contact.[9] However, for prolonged handling, a more robust option is necessary.

  • Neoprene Gloves: Provide excellent resistance to a broad range of chemicals, including acids, caustics, and some solvents, making them a strong candidate for handling this compound.[9][10]

  • Butyl Rubber Gloves: Are highly recommended for handling ketones and esters.[9][11] Given the ketone structure of this compound, butyl rubber gloves offer superior protection.

Recommendation: For standard, small-scale operations, double-gloving with nitrile gloves is an acceptable practice. For larger-scale work or where prolonged contact is possible, wearing a butyl rubber glove over a nitrile glove provides a higher level of protection. Always inspect gloves for any signs of degradation or punctures before use.[9]

A flame-resistant lab coat is the minimum requirement for body protection in a laboratory setting.[12] When handling larger quantities of this compound or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[13]

Chemical splash goggles are mandatory when handling any hazardous liquid, including this compound, to protect against splashes that can cause serious eye irritation.[2][3] For procedures with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles to protect the entire face.[12]

All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors, which can cause respiratory irritation.[2][3] If a fume hood is not available or if there is a risk of aerosol generation that cannot be contained, appropriate respiratory protection, such as a respirator with an organic vapor cartridge, must be used in accordance with your institution's respiratory protection program.

Procedural Guidance: A Step-by-Step Approach to Safety

A disciplined and systematic approach to donning and doffing PPE is crucial to prevent cross-contamination and exposure.[14][15]

  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: If required, put on your second pair of nitrile or butyl rubber gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles. If needed, add a face shield over the goggles.

The removal of PPE is a critical step where contamination can easily occur. Follow this sequence to minimize risk:

  • Outer Gloves: Remove the outer pair of gloves without touching your skin with the contaminated surface. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Face Shield: If used, remove the face shield by handling the headband.

  • Lab Coat/Gown: Unfasten your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Goggles: Remove your goggles by handling the strap.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans: Managing the Aftermath

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety.

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14][16]

  • Keep the container tightly closed when not in use.[3]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area.

  • All disposable PPE (gloves, aprons) that has come into contact with this compound must be disposed of as hazardous waste.[17]

  • Place contaminated items in a designated, labeled hazardous waste container.[17]

  • Follow your institution's and local regulations for the disposal of chemical waste.[17]

Visualizing the Safety Workflow

To aid in the decision-making process for PPE selection, the following flowchart provides a visual guide.

PPE_Selection_Workflow cluster_start Hazard Assessment cluster_scale Scale of Operation cluster_ppe_small Standard PPE cluster_ppe_large Enhanced PPE cluster_end Procedure start Start: Handling this compound scale Small Scale (<10g)? start->scale ppe_small Engineering Control: Fume Hood Hand: Double Nitrile/Neoprene Gloves Body: Lab Coat Eye: Goggles scale->ppe_small Yes ppe_large Engineering Control: Fume Hood Hand: Butyl over Nitrile Gloves Body: Lab Coat + Chemical Apron Eye: Goggles + Face Shield scale->ppe_large No (Large Scale) procedure Follow Donning/Doffing and Disposal Procedures ppe_small->procedure ppe_large->procedure

Caption: PPE selection workflow for this compound.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.